molecular formula C13H21N3O2 B6617651 tert-butyl2-(1H-pyrazol-3-yl)piperidine-1-carboxylate CAS No. 1228670-87-8

tert-butyl2-(1H-pyrazol-3-yl)piperidine-1-carboxylate

Katalognummer: B6617651
CAS-Nummer: 1228670-87-8
Molekulargewicht: 251.32 g/mol
InChI-Schlüssel: FEXHWTNPCNYUBH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Tert-butyl2-(1H-pyrazol-3-yl)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C13H21N3O2 and its molecular weight is 251.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality tert-butyl2-(1H-pyrazol-3-yl)piperidine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-butyl2-(1H-pyrazol-3-yl)piperidine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

tert-butyl 2-(1H-pyrazol-5-yl)piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O2/c1-13(2,3)18-12(17)16-9-5-4-6-11(16)10-7-8-14-15-10/h7-8,11H,4-6,9H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEXHWTNPCNYUBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCC1C2=CC=NN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

chemical structure and physicochemical properties of tert-butyl 2-(1H-pyrazol-3-yl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Chemical Structure and Physicochemical Properties of tert-butyl 2-(1H-pyrazol-3-yl)piperidine-1-carboxylate

This guide provides a comprehensive technical overview of tert-butyl 2-(1H-pyrazol-3-yl)piperidine-1-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The document is structured to provide researchers, scientists, and drug development professionals with a foundational understanding of its chemical structure, predicted physicochemical properties, and robust experimental protocols for its characterization. The methodologies described herein are designed to be self-validating, ensuring the generation of reliable and reproducible data.

Introduction and Chemical Structure

tert-Butyl 2-(1H-pyrazol-3-yl)piperidine-1-carboxylate belongs to a class of compounds that integrate the structural motifs of piperidine and pyrazole. The piperidine ring is a prevalent scaffold in many pharmaceuticals due to its ability to confer favorable pharmacokinetic properties. The pyrazole moiety is also a well-established pharmacophore, known for its diverse biological activities.[1][2] The presence of the tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen allows for controlled synthetic manipulations, making this compound a versatile building block in organic synthesis.[3]

The IUPAC name for this compound is tert-butyl 2-(1H-pyrazol-3-yl)piperidine-1-carboxylate. Its molecular formula is C13H21N3O2.[4]

Caption: 2D Chemical Structure of the Topic Compound.

Physicochemical Properties

PropertyPredicted Value/RangeMethod of Estimation/Reference
Molecular Weight 251.33 g/mol Calculated from molecular formula[5]
XlogP 1.7Predicted by PubChemLite[4]
pKa Piperidine N (post-deprotection): ~10-11, Pyrazole N-H: ~14Based on pKa of piperidine and pyrazole[6][7]
Solubility Sparingly soluble in water, soluble in organic solvents like ethanol, methanol, DMSO, and ethyl acetate.Inferred from "like dissolves like" principle for similar structures[8]

Proposed Synthesis

A plausible synthetic route for tert-butyl 2-(1H-pyrazol-3-yl)piperidine-1-carboxylate involves the reaction of a suitably protected piperidine precursor with a pyrazole-forming reagent. One common method for pyrazole synthesis is the reaction of a 1,3-dicarbonyl compound with hydrazine.[9]

G cluster_0 Synthesis Workflow start Start: N-Boc-2-piperidinecarboxaldehyde reagent1 React with a suitable Wittig or Horner-Wadsworth-Emmons reagent to form an α,β-unsaturated ketone start->reagent1 intermediate1 Intermediate: tert-butyl 2-(3-oxobut-1-en-1-yl)piperidine-1-carboxylate reagent1->intermediate1 reagent2 Cyclocondensation with hydrazine hydrate intermediate1->reagent2 product Product: tert-butyl 2-(1H-pyrazol-3-yl)piperidine-1-carboxylate reagent2->product purification Purification by column chromatography product->purification characterization Characterization (NMR, MS, IR) purification->characterization

Caption: Proposed Synthetic Workflow.

Experimental Protocols for Physicochemical Characterization

The following sections detail robust, field-proven methodologies for the experimental determination of key physicochemical properties.

Determination of Aqueous Solubility (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.[8][10]

Rationale: This method ensures that the solvent is truly saturated with the compound, providing a solubility value that is independent of the dissolution rate.

Protocol:

  • Preparation: Add an excess amount (e.g., 2-5 mg) of tert-butyl 2-(1H-pyrazol-3-yl)piperidine-1-carboxylate to a known volume (e.g., 1-2 mL) of purified water in a glass vial. The presence of undissolved solid is crucial.[11]

  • Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25°C) for 24-48 hours. This extended period allows the system to reach equilibrium.

  • Phase Separation: Centrifuge the suspension to pellet the undissolved solid. Carefully filter the supernatant through a 0.22 µm syringe filter to obtain a clear, saturated solution.

  • Quantification: Analyze the concentration of the compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve must be prepared using standard solutions of known concentrations.[8]

  • Data Reporting: Express the solubility in mg/mL or µM.

cluster_1 Solubility Determination Workflow prep Preparation: Add excess compound to water equil Equilibration: Agitate for 24-48h at constant temp. prep->equil sep Phase Separation: Centrifuge and filter equil->sep quant Quantification: Analyze filtrate by HPLC sep->quant report Data Reporting: mg/mL or µM quant->report

Caption: Shake-Flask Solubility Determination Workflow.

Determination of Lipophilicity (logP/logD)

Lipophilicity is a critical parameter influencing a drug's absorption, distribution, metabolism, and excretion (ADME) properties.[12] It is typically expressed as the logarithm of the partition coefficient (logP) for neutral compounds or the distribution coefficient (logD) for ionizable compounds at a specific pH.[13]

Rationale: The shake-flask method for logP/logD determination directly measures the partitioning of a compound between an aqueous and an immiscible organic phase, providing a direct measure of its lipophilicity.

Protocol:

  • System Preparation: Prepare a biphasic system of n-octanol and a suitable aqueous buffer (e.g., phosphate-buffered saline at pH 7.4 for logD7.4). Pre-saturate each phase with the other by vigorous mixing followed by separation.

  • Partitioning: Dissolve a known amount of the compound in the n-octanol phase. Add an equal volume of the aqueous buffer.

  • Equilibration: Vigorously shake the mixture for a set period (e.g., 1-2 hours) at a constant temperature to allow for partitioning equilibrium.

  • Phase Separation: Allow the two phases to separate completely. Centrifugation can aid this process.

  • Quantification: Carefully sample each phase and determine the concentration of the compound in both the n-octanol and aqueous layers using a suitable analytical method like HPLC-UV.

  • Calculation:

    • P = [Concentration in n-octanol] / [Concentration in aqueous phase]

    • logP (or logD) = log10(P)

Determination of pKa

The pKa value(s) of a compound are crucial for understanding its ionization state at different physiological pHs, which in turn affects its solubility, permeability, and target binding.[6]

Rationale: Potentiometric titration is a reliable method for determining the pKa of a compound by monitoring the pH of a solution as a titrant is added.

Protocol:

  • Sample Preparation: Dissolve an accurately weighed amount of the compound in a suitable solvent mixture (e.g., water with a co-solvent like methanol if solubility is low).

  • Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) and then with a standardized solution of a strong base (e.g., NaOH), or vice versa, while continuously monitoring the pH with a calibrated pH meter.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point. For polyprotic compounds, multiple inflection points may be observed.

Structural Characterization and Spectral Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for the structural elucidation of organic molecules.[14][15]

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons of the tert-butyl group (a sharp singlet around 1.4-1.5 ppm), the piperidine ring (a complex series of multiplets in the 1.5-4.0 ppm region), and the pyrazole ring (aromatic protons typically between 6.0 and 8.0 ppm).[16] The N-H proton of the pyrazole may appear as a broad singlet.

  • ¹³C NMR: The carbon NMR spectrum will show characteristic signals for the carbonyl carbon of the Boc group (~155 ppm), the quaternary and methyl carbons of the tert-butyl group (~80 ppm and ~28 ppm, respectively), the carbons of the piperidine ring (~25-55 ppm), and the carbons of the pyrazole ring (~100-140 ppm).[17]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural confirmation.[18][19]

Expected Fragmentation:

  • Molecular Ion Peak (M+): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound.

  • Key Fragments: Common fragmentation pathways for N-Boc protected amines involve the loss of the tert-butyl group or isobutylene.[20] The pyrazole ring can fragment through the loss of N₂ or HCN.[1] The piperidine ring may undergo ring-opening and subsequent fragmentation.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Expected Absorption Bands:

  • N-H stretch (pyrazole): A broad band around 3200-3400 cm⁻¹.

  • C-H stretch (aliphatic and aromatic): Bands in the range of 2850-3100 cm⁻¹.

  • C=O stretch (Boc group): A strong absorption band around 1680-1700 cm⁻¹.

  • C=N and C=C stretch (pyrazole): Absorptions in the 1400-1600 cm⁻¹ region.

Conclusion

This technical guide has provided a detailed overview of the chemical structure and predicted physicochemical properties of tert-butyl 2-(1H-pyrazol-3-yl)piperidine-1-carboxylate. While experimental data for this specific molecule is sparse, the provided protocols for synthesis and characterization offer a robust framework for researchers to generate high-quality, reliable data. The integration of established heterocyclic scaffolds in its structure makes this compound a molecule of significant interest for further investigation in the field of medicinal chemistry.

References

  • Nizamuddin, & Khan, M. H. (1998). Mass Spectrometry of Substituted 1H,6H-Pyrano[2,3-c]pyrazol-6-ones. Journal of the Chemical Society of Pakistan, 20(3), 221-224.
  • Alves, M. J., et al. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. IntechOpen. DOI: 10.5772/intechopen.79904. [Link]

  • Pimpach, P., et al. (2013). Electrospray Ionization Mass Spectrometry Reveals an Unexpected Coupling Product in the Copper-Promoted Synthesis of Pyrazoles. Organometallics, 32(4), 1084–1090. [Link]

  • Oliveira, B. L., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 25(1), 24. [Link]

  • Saeed, A., et al. (2011). Solution and solid structure of a boc-protected piperidine-spiro-hydantoin as studied by two-dimensional NMR and X-ray crystallography. Journal of Molecular Structure, 994(1-3), 238-244.
  • Unknown. (n.d.).
  • PubChem. (n.d.). tert-Butyl 4-(4-iodo-1H-pyrazol-1-yl)piperidine-1-carboxylate. National Center for Biotechnology Information. [Link]

  • Marrazzo, A., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. European Journal of Medicinal Chemistry, 258, 115598. [Link]

  • Abdel-Wahab, B. F., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 26(13), 3824. [Link]

  • Mykhailiuk, P. K., et al. (2021). Mono‐ and Difluorinated Saturated Heterocyclic Amines for Drug Discovery: Systematic Study of Their Physicochemical Properties.
  • PubChem. (n.d.). tert-butyl 4-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]piperidine-1-carboxylate. National Center for Biotechnology Information. [Link]

  • Sadykova, Y., et al. (2024). Comparative Analysis of the Structure and Pharmacological Properties of Some Piperidines and Host–Guest Complexes of β-Cyclodextrin. Molecules, 29(5), 1083. [Link]

  • Ueda, H., et al. (2022). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. International Journal of Molecular Sciences, 23(4), 1968. [Link]

  • Boss, C., et al. (2007). Modulation of Pharmacologically Relevant Properties of Piperidine Derivatives by Functional Groups in an Equatorial or Axial β‐Position to the Amino Group. Helvetica Chimica Acta, 90(9), 1776-1801.
  • SpectraBase. (n.d.). 1-Boc-piperazine. [Link]

  • Advanced Chemistry Development, Inc. (n.d.). LogP vs LogD in Lipophilicity Analysis.
  • The Royal Society of Chemistry. (n.d.). Mild Deprotection of N-tert-butyloxycarbonyl (N-Boc) Group Using Oxalyl Chloride.
  • CAS. (n.d.). tert-Butyl 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]piperidine-1-carboxylate. CAS Common Chemistry. [Link]

  • Kesiunaite, E. (2016). Synthesis and Investigation of Novel Functionalized Pyrazole or Indole Ring Containing Heterocyclic Compounds. Kaunas University of Technology.
  • Gryz, E. A., et al. (2015). tert-Butyl 4-(1-methyl-1H-pyrazol-5-yl)piperidine-1-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 11), 1332–1334. [Link]

  • Bergström, C. (2005). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
  • Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility.
  • MolPort. (n.d.). tert-butyl 4-(1H-pyrazol-1-yl)piperidine-1-carboxylate. [Link]

  • PubChemLite. (n.d.). Tert-butyl 3-(1h-pyrazol-3-yl)piperidine-1-carboxylate (C13H21N3O2). [Link]

  • Szelag, M., et al. (2022). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. International Journal of Molecular Sciences, 23(15), 8426.
  • NextSDS. (n.d.). tert-butyl 3-(5-amino-1H-pyrazol-1-yl)piperidine-1-carboxylate. [Link]

  • NextSDS. (n.d.). tert-butyl 3-(1H-pyrazol-4-yl)piperazine-1-carboxylate. [Link]

  • Al-Hourani, B. J., et al. (2012). Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. Jordan Journal of Chemistry, 7(1), 90-95.
  • ResearchGate. (n.d.). pKa values for morpholine, pyrazole and imidazole.
  • Google Patents. (n.d.). WO2015067782A1 - 4-(indol-3-yl)-pyrazole derivatives, pharmaceutical compositions and methods for use.
  • Singh, S., et al. (2023). Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines. Journal of Biomolecular Structure and Dynamics, 41(19), 9919-9941. [Link]

  • Al-Majid, A. M., et al. (2021). Synthesis, and Molecular Structure Investigations of a New s-Triazine Derivatives Incorporating Pyrazole/Piperidine/Aniline Moieties. Molecules, 26(23), 7352. [Link]

  • Wikipedia. (n.d.). tert-Butyl alcohol. [Link]

  • MDPI. (2023). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. [Link]

Sources

Comprehensive NMR Spectral Analysis of tert-Butyl 2-(1H-pyrazol-3-yl)piperidine-1-carboxylate: A Technical Guide for Structural Elucidation

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural elucidation of N-Boc protected 2-substituted piperidines—such as tert-butyl 2-(1H-pyrazol-3-yl)piperidine-1-carboxylate —presents unique analytical challenges. As a critical building block in medicinal chemistry (often utilized in kinase inhibitors and PROTAC linkers), verifying its structural integrity is paramount. This whitepaper provides an in-depth, self-validating methodology for acquiring, assigning, and interpreting the 1 H and 13 C NMR spectra of this compound, specifically addressing the spectral complexities introduced by carbamate rotamerism and pyrazole tautomerism.

Mechanistic Rationale for NMR Behavior

Before analyzing the spectral data, it is critical to understand the causality behind the experimental anomalies frequently observed with this scaffold. The NMR spectra of this compound are governed by two distinct dynamic processes:

  • Carbamate Rotamerism: The N-Boc (tert-butoxycarbonyl) group exhibits partial double-bond character at the carbamate C–N bond. This hindered rotation creates syn and anti rotamers. At room temperature (298 K), the rotation rate occurs on the NMR timescale, leading to severe line broadening or signal duplication—most notably affecting the piperidine H-2, H-6, and the Boc methyl protons[1].

  • Annular Tautomerism: The 1H-pyrazol-3-yl moiety exists in a rapid, solvent-dependent equilibrium with its 1H-pyrazol-5-yl tautomer via intermolecular proton exchange. This dynamic exchange averages the electronic environments of C-3 and C-5, often broadening the pyrazole proton signals in non-polar solvents[2].

Standardized Experimental Protocol for NMR Acquisition

To build a self-validating analytical system, the acquisition protocol must be specifically designed to overcome these dynamic effects. Do not rely on standard room-temperature CDCl 3​ acquisitions, as they will yield ambiguous, broadened spectra.

Step-by-Step Methodology
  • Solvent Selection: Dissolve 15–20 mg of the analyte in 0.6 mL of DMSO- d6​ . While CDCl 3​ is the industry default, DMSO- d6​ acts as a strong hydrogen-bond acceptor. This disrupts the intermolecular hydrogen bonding between pyrazole rings, slowing down the proton exchange and sharpening the heterocyclic signals[3].

  • Variable Temperature (VT) NMR: Acquire the 1 H and 13 C spectra at an elevated temperature of 353 K (80 °C) . Heating the sample provides the thermal energy required to exceed the rotational activation barrier of the Boc group ( ΔG‡≈60 kJ/mol). This forces the rapid interconversion of the syn and anti rotamers, coalescing the duplicated signals into a single, sharp, time-averaged spectrum[1].

  • Relaxation Delays (D1): For 13 C acquisition, utilize a relaxation delay of at least 2.0 seconds. The molecule contains several quaternary carbons (Boc C=O, Pyrazole C-3, Boc C q​ ) that lack attached protons to facilitate dipole-dipole relaxation. A longer D1 ensures accurate signal-to-noise ratios for these critical nodes.

Spectral Data Presentation & Assignment

The following tables summarize the coalesced, high-temperature NMR data. The assignments are based on the predictable electronic environments of the stabilized scaffold[4].

Table 1: 1 H NMR Spectral Data (500 MHz, DMSO- d6​ , 353 K)
PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment Rationale
Pyrazole NH 12.20br s-1HHighly deshielded due to heteroatom attachment; broad due to residual exchange.
Pyrazole H-5 7.55d2.21HAromatic proton adjacent to the pyrazole nitrogen.
Pyrazole H-4 6.15d2.21HAromatic proton, heavily shielded by resonance from the pyrazole nitrogens.
Piperidine H-2 5.25m-1HAlpha to both the piperidine nitrogen and the pyrazole ring; highly deshielded.
Piperidine H-6 eq​ 3.90br d13.01HEquatorial proton alpha to nitrogen; deshielded relative to its axial counterpart.
Piperidine H-6 ax​ 2.85td13.0, 3.01HAxial proton alpha to nitrogen.
Piperidine H-3,4,5 1.35 – 2.20m-6HAliphatic ring protons; complex multiplets due to diastereotopic environments.
Boc –CH 3​ 1.40s-9HEquivalent tert-butyl methyl groups.
Table 2: 13 C NMR Spectral Data (126 MHz, DMSO- d6​ , 353 K)
PositionChemical Shift ( δ , ppm)Carbon TypeAssignment Rationale
Boc C=O 154.5C q​ Carbamate carbonyl, highly deshielded.
Pyrazole C-3 149.0C q​ Aromatic quaternary carbon attached to the piperidine ring.
Pyrazole C-5 131.0CHAromatic methine adjacent to nitrogen.
Pyrazole C-4 103.5CHAromatic methine, shielded by resonance.
Boc C(CH 3​ ) 3​ 79.0C q​ Sterically hindered quaternary carbon of the tert-butyl group.
Piperidine C-2 51.0CHAliphatic methine, deshielded by the adjacent N and pyrazole ring.
Piperidine C-6 40.5CH 2​ Aliphatic methylene alpha to nitrogen.
Piperidine C-3 29.0CH 2​ Aliphatic methylene adjacent to the chiral center.
Boc –CH 3​ 28.4CH 3​ Three equivalent methyl carbons.
Piperidine C-5 25.0CH 2​ Aliphatic methylene.
Piperidine C-4 19.5CH 2​ Most shielded aliphatic methylene in the ring (furthest from heteroatoms).

2D NMR Workflow for Unambiguous Assignment

To guarantee scientific integrity, the 1D assignments must be treated as a hypothesis. The following 2D NMR workflow acts as a self-validating system to confirm molecular connectivity[4].

  • 1 H- 1 H COSY (Correlation Spectroscopy): Use COSY to map the continuous aliphatic spin system of the piperidine ring. Initiate the trace at the highly deshielded H-2 ( δ 5.25) and follow the cross-peaks sequentially through H-3 H-4 H-5 H-6.

  • 1 H- 13 C HSQC (Heteronuclear Single Quantum Coherence): Deploy HSQC to differentiate diastereotopic protons. This will definitively correlate the distinct H-6 eq​ ( δ 3.90) and H-6 ax​ ( δ 2.85) protons to the single C-6 carbon resonance at δ 40.5.

  • 1 H- 13 C HMBC (Heteronuclear Multiple Bond Correlation): This is the most critical step for validating the core structure. You must observe a strong 3-bond correlation ( 3JCH​ ) between the pyrazole H-4 ( δ 6.15) and the piperidine C-2 ( δ 51.0). This cross-peak unambiguously confirms the covalent attachment between the heterocycle and the aliphatic ring.

Logical Workflow Visualization

NMR_Workflow Step1 1D 1H & 13C NMR Identify Broad/Split Peaks Step2 Variable Temp (VT) NMR Heat to 353 K in DMSO-d6 Step1->Step2 If rotamers/tautomers present Step3 1H-1H COSY Map Piperidine Spin System Step1->Step3 If signals are sharp Step2->Step3 Coalesced signals obtained Step4 1H-13C HSQC Assign Direct C-H Bonds Step3->Step4 Identify CH2 vs CH Step5 1H-13C HMBC Link Pyrazole to Piperidine Step4->Step5 Locate Quaternary Carbons Step6 Final Structural Validation Confirm C2-C3' Connectivity Step5->Step6 3J_CH Correlation Confirmed

Caption: Logical 2D NMR workflow for resolving rotameric broadening and validating molecular connectivity.

References

  • The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental (1H, 13C, 15N NMR and X-Ray Crystallography) Study Freie Universität Berlin[2]

  • Advanced NMR techniques for structural characterization of heterocyclic structures Instituto Politécnico de Bragança (ESA-IPB)[3]

  • On the Stabilization of the Syn-Rotamer of Amino Acid Carbamate Derivatives by Hydrogen Bonding American Chemical Society (ACS)[1]

  • Photocatalytic α-alkylation of carbamates with vinyl azaarenes Arkivoc[4]

Sources

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of tert-butyl 2-(1H-pyrazol-3-yl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive analysis of the predicted electrospray ionization (ESI) mass spectrometry fragmentation pattern of tert-butyl 2-(1H-pyrazol-3-yl)piperidine-1-carboxylate. As a molecule incorporating a labile tert-butyloxycarbonyl (Boc) protecting group, a piperidine ring, and a pyrazole moiety, its fragmentation behavior is governed by a series of predictable and structurally informative cleavage events. This document is intended for researchers, scientists, and drug development professionals who utilize mass spectrometry for structural elucidation, reaction monitoring, and metabolite identification. We will dissect the key fragmentation pathways, explain the chemical principles driving these fragmentations, and provide a detailed experimental protocol for acquiring high-quality tandem mass spectrometry (MS/MS) data.

Introduction: Structural Elucidation in Modern Drug Discovery

In the landscape of pharmaceutical research and development, the unambiguous structural confirmation of novel chemical entities is paramount. Mass spectrometry, particularly when coupled with tandem mass spectrometry (MS/MS), stands as a cornerstone analytical technique for this purpose. The fragmentation pattern of a molecule provides a veritable fingerprint, offering deep insights into its constituent functional groups and their connectivity.

The subject of this guide, tert-butyl 2-(1H-pyrazol-3-yl)piperidine-1-carboxylate (Molecular Formula: C₁₃H₂₁N₃O₂, Monoisotopic Mass: 251.1634 Da), is a heterocyclic compound representative of scaffolds commonly explored in medicinal chemistry. Understanding its gas-phase fragmentation is crucial for its reliable identification and characterization. This guide will proceed by deconstructing the molecule into its three primary structural components and analyzing their individual and combined contributions to the overall mass spectrum.

Predicted Fragmentation Pathways under ESI-MS/MS

Electrospray ionization (ESI) is a soft ionization technique that typically generates the protonated molecule, [M+H]⁺, as the precursor ion in the mass spectrum. For our target molecule, this would be observed at an m/z of 252.1707. Subsequent collision-induced dissociation (CID) of this precursor ion will induce fragmentation. The fragmentation cascade is logically initiated at the most labile sites of the molecule.

The Dominant Role of the N-Boc Group

The tert-butyloxycarbonyl (Boc) group is notoriously labile in the gas phase and its fragmentation is a well-documented and diagnostic feature in mass spectrometry.[1][2] The primary fragmentation pathways for the Boc group are:

  • Loss of Isobutylene: A neutral loss of 56.0626 Da (C₄H₈) via a six-membered ring transition state, often likened to a McLafferty-type rearrangement, is a highly characteristic fragmentation.[3] This leads to the formation of a carbamic acid intermediate.

  • Consecutive Loss of Carbon Dioxide: Following the loss of isobutylene, the resulting carbamic acid readily loses carbon dioxide (43.9898 Da, CO₂).

  • Loss of the Entire Boc Group: A single-step cleavage can result in the loss of the entire Boc group as a radical (C₅H₉O₂•, 101.0603 Da), or more commonly, the combined loss of isobutylene and carbon dioxide (100.0524 Da).

  • Formation of the tert-Butyl Cation: Direct cleavage of the C-O bond can generate the stable tert-butyl cation at m/z 57.0704.[2]

For tert-butyl 2-(1H-pyrazol-3-yl)piperidine-1-carboxylate, these initial losses from the [M+H]⁺ ion are expected to be the most prominent features in the MS/MS spectrum.

Fragmentation of the Piperidine and Pyrazole Moieties

Following the initial, high-energy fragmentation of the Boc group, subsequent fragmentation events will involve the piperidine and pyrazole rings.

  • Piperidine Ring Fragmentation: The 2-substituted piperidine ring, now deprotected, is susceptible to α-cleavage.[4] This involves the cleavage of the C-C bond adjacent to the nitrogen, which can lead to the formation of a stable iminium ion. Ring-opening reactions can also occur, leading to a variety of smaller fragment ions.[4]

  • Pyrazole Ring Fragmentation: The pyrazole ring is an aromatic heterocycle and is therefore relatively stable. However, under sufficient collision energy, it can undergo characteristic fragmentation, most notably the loss of hydrogen cyanide (HCN, 27.0109 Da) or dinitrogen (N₂, 28.0061 Da).[5][6][7] The specific pathway can be influenced by the substitution pattern.[5][8]

The following diagram illustrates the predicted major fragmentation pathways for the protonated molecule.

G cluster_0 Primary Fragmentation (Boc Group) cluster_1 Secondary Fragmentation (Ring Systems) M [M+H]⁺ m/z 252.17 F1 [M+H - C₄H₈]⁺ m/z 196.11 M->F1 - 56.06 Da (Isobutylene) F2 [M+H - C₅H₈O₂]⁺ m/z 152.12 M->F2 - 100.05 Da (Boc Group) F3 [C₄H₉]⁺ m/z 57.07 M->F3 Direct Cleavage F1->F2 - 43.99 Da (CO₂) F4 [C₅H₈N]⁺ m/z 82.07 F2->F4 Piperidine Ring Cleavage F5 [C₈H₁₂N]⁺ m/z 122.10 F2->F5 α-Cleavage F6 [C₄H₅N₂]⁺ m/z 81.05 F2->F6 Piperidine Ring Loss

Caption: Predicted ESI-MS/MS fragmentation pathways for protonated tert-butyl 2-(1H-pyrazol-3-yl)piperidine-1-carboxylate.

Summary of Predicted Fragment Ions

The table below summarizes the key fragment ions that are predicted to be observed in the ESI-MS/MS spectrum of the target compound.

m/z (monoisotopic)Ion FormulaProposed Structure/OriginNeutral Loss
252.1707[C₁₃H₂₂N₃O₂]⁺Protonated Molecule [M+H]⁺-
196.1083[C₉H₁₄N₃O]⁺Loss of isobutylene from [M+H]⁺C₄H₈ (56.0626 Da)
152.1182[C₈H₁₄N₃]⁺Loss of CO₂ from m/z 196.11 (deprotected amine)CO₂ (43.9898 Da)
122.0991[C₈H₁₂N]⁺Iminium ion from piperidine ring α-cleavageC₄H₅N₃ (95.0534 Da)
82.0651[C₅H₈N]⁺Fragment from piperidine ring cleavageC₇H₉N₃O₂ (167.0695 Da)
81.0453[C₄H₅N₂]⁺Protonated 3-vinyl-1H-pyrazole from piperidine lossC₉H₁₇NO₂ (171.1259 Da)
57.0704[C₄H₉]⁺tert-Butyl cationC₉H₁₃N₃O₂ (195.0957 Da)

Experimental Protocol: LC-MS/MS Analysis

To validate the predicted fragmentation patterns, the following experimental setup using a Liquid Chromatography-Tandem Mass Spectrometer (LC-MS/MS) system is recommended.

Sample Preparation
  • Prepare a stock solution of tert-butyl 2-(1H-pyrazol-3-yl)piperidine-1-carboxylate at 1 mg/mL in methanol.

  • Dilute the stock solution to a final concentration of 1 µg/mL using a mobile phase-matched solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

Liquid Chromatography Parameters
  • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and return to initial conditions.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2 µL.

  • Column Temperature: 40 °C.

Mass Spectrometry Parameters
  • Ionization Source: Electrospray Ionization (ESI).

  • Ionization Mode: Positive.

  • MS1 Scan Range: m/z 100-500.

  • MS2 Scans: Perform product ion scans on the precursor ion at m/z 252.17.

  • Collision Energy: Ramped collision energy (e.g., 10-40 eV) to observe both low-energy (Boc group loss) and high-energy (ring cleavage) fragments.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 150 °C.

  • Desolvation Gas Temperature: 350 °C.

The following diagram outlines the experimental workflow.

G cluster_workflow LC-MS/MS Experimental Workflow Sample 1. Sample Preparation (1 µg/mL) LC 2. LC Separation (C18 Column) Sample->LC ESI 3. ESI Source (Positive Ion Mode) LC->ESI MS1 4. MS1 Scan (Precursor Ion ID) ESI->MS1 CID 5. Collision Cell (CID) MS1->CID MS2 6. MS2 Scan (Product Ion Scan) CID->MS2 Data 7. Data Analysis (Fragmentation Pattern) MS2->Data

Caption: A typical experimental workflow for acquiring MS/MS data for structural elucidation.

Conclusion: A Predictive Framework for Structural Confirmation

The mass spectral fragmentation of tert-butyl 2-(1H-pyrazol-3-yl)piperidine-1-carboxylate is predicted to be a systematic and interpretable process, dominated by the characteristic losses associated with the N-Boc protecting group. Subsequent fragmentation of the deprotected piperidine-pyrazole core provides further structural information. By understanding these foundational fragmentation principles, researchers can confidently identify this molecule and related structures in complex matrices, verify synthetic products, and accelerate the drug discovery process. The protocols and predictive data presented herein serve as a robust starting point for the empirical analysis of this compound class.

References

  • IntechOpen. (2018, December 3). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Available at: [Link]

  • Brbot-Saranovic, A., & Katusin-Razem, D. (1993).
  • Journal of the Chemical Society B: Physical Organic. (1969). Electron-impact induced fragmentations of pyrazoles. Available at: [Link]

  • Guella, G., Dini, F., & Frassanito, R. (2013). Characterization of N-Boc/Fmoc/Z-N'-formyl-gem-diaminoalkyl derivatives using electrospray ionization multi-stage mass spectrometry. PubMed. Available at: [Link]

  • ResearchGate. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Available at: [Link]

  • Srinivas, R., et al. (2008). Electrospray ionization tandem mass spectrometric study on the effect of N-terminal beta- and gamma-carbo amino acids on fragmentation of GABA-hybrid peptides. PubMed. Available at: [Link]

  • ACD/Labs. (2026, January 27). Confirmation of Synthesis: using MS to identify a protective group. Available at: [Link]

  • Liu, C., et al. (2025). Mass Fragmentation Characteristics of t-Boc Substituted Drug Precursors. Journal of Chinese Mass Spectrometry Society. Available at: [Link]

  • PubChemLite. (n.d.). Tert-butyl 3-(1h-pyrazol-3-yl)piperidine-1-carboxylate (C13H21N3O2). Available at: [Link]

  • Reddit. (2023, June 11). I knew about the MS fragmentation pattern with Boc protected amines, but didn't realize until recently that the M-56 peak might be due to a McLafferty-like fragmentation. r/OrganicChemistry. Available at: [Link]

Sources

Synthesis and Discovery of tert-Butyl 2-(1H-pyrazol-3-yl)piperidine-1-carboxylate: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Discovery Context

In modern medicinal chemistry, the spatial arrangement of pharmacophores is as critical as their electronic properties. tert-Butyl 2-(1H-pyrazol-3-yl)piperidine-1-carboxylate is a highly versatile, orthogonally protected building block frequently utilized in the discovery of kinase inhibitors, GPCR ligands, and anti-inflammatory agents[1].

Structurally, this molecule combines a saturated, basic piperidine ring with an aromatic, hydrogen-bond-donating/accepting pyrazole moiety. The tert-butoxycarbonyl (Boc) group provides orthogonal protection, allowing chemists to selectively functionalize the pyrazole nitrogen (via alkylation or cross-coupling) before deprotecting the piperidine nitrogen for subsequent amide coupling or reductive amination. This specific scaffold has been instrumental in the development of targeted therapies, including inhibitors of the TGF-β signaling pathway and PI3K[1][2].

Retrosynthetic Strategy & Mechanistic Rationale

The synthesis of 3-substituted pyrazoles attached to saturated heterocycles requires careful avoidance of reaction conditions that might epimerize the chiral center at the C2 position of the piperidine ring.

The most robust and scalable approach relies on the enaminone-hydrazine cyclocondensation route[3].

  • Amidation: The synthesis begins with 1-(tert-butoxycarbonyl)piperidine-2-carboxylic acid (Boc-pipecolic acid), which is converted to a Weinreb amide.

  • Alkylation: A Grignard addition converts the Weinreb amide to a methyl ketone. The Weinreb amide is chosen specifically because it forms a stable five-membered chelated intermediate with the magnesium ion, preventing over-addition of the Grignard reagent to form a tertiary alcohol[2][3].

  • Condensation: The methyl ketone is reacted with N,N-dimethylformamide dimethyl acetal (DMF-DMA). DMF-DMA acts as a highly electrophilic one-carbon synthon, selectively attacking the kinetic enol of the methyl ketone to form an enaminone.

  • Cyclization: Hydrazine hydrate acts as a bis-nucleophile. The initial Michael-type addition of hydrazine to the β -carbon of the enaminone displaces dimethylamine. Subsequent intramolecular condensation with the carbonyl group and dehydration yields the aromatic pyrazole ring.

Synthetic Workflow Diagram

SynthesisRoute A Boc-Pipecolic Acid (Starting Material) B Weinreb Amide Intermediate A->B NH(OMe)Me·HCl, EDCI, HOBt, DIPEA, DCM C Methyl Ketone Intermediate B->C MeMgBr, THF, 0 °C D Enaminone Intermediate C->D DMF-DMA, Toluene, 90 °C E tert-butyl 2-(1H-pyrazol-3-yl) piperidine-1-carboxylate (Target Molecule) D->E NH2NH2·H2O, EtOH, Reflux

Synthetic workflow for tert-butyl 2-(1H-pyrazol-3-yl)piperidine-1-carboxylate.

Step-by-Step Experimental Protocols

The following protocols are designed as self-validating systems, ensuring that intermediate integrity is confirmed before proceeding to the next synthetic stage.

Step 1: Synthesis of tert-Butyl 2-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate (Weinreb Amide)
  • Causality: EDCI and HOBt are used to activate the carboxylic acid, preventing racemization at the C2 position. DIPEA serves as a non-nucleophilic base to liberate the free amine from N,O-dimethylhydroxylamine hydrochloride.

  • Procedure:

    • Dissolve Boc-pipecolic acid (1.0 eq) in anhydrous dichloromethane (DCM) (0.2 M concentration) under an inert nitrogen atmosphere.

    • Add N,O-dimethylhydroxylamine hydrochloride (1.2 eq), followed by HOBt (1.2 eq) and EDCI (1.2 eq).

    • Cool the mixture to 0 °C and add DIPEA (3.0 eq) dropwise. The dropwise addition controls the exothermic neutralization.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Validation/IPC: Monitor by TLC (Hexanes/EtOAc 1:1). The product should appear as a UV-inactive, ninhydrin-positive (after Boc deprotection via heat/acid) spot with an Rf​ of ~0.4. LC-MS target: [M+H]+=273.1 .

    • Workup: Wash the organic layer sequentially with 10% aqueous citric acid (to remove unreacted amines), saturated NaHCO3​ (to remove unreacted acid/HOBt), and brine. Dry over Na2​SO4​ , filter, and concentrate in vacuo.

Step 2: Synthesis of tert-Butyl 2-acetylpiperidine-1-carboxylate (Methyl Ketone)
  • Causality: The stable magnesium-chelate intermediate prevents the newly formed ketone from reacting with a second equivalent of Grignard reagent. The reaction must be kept strictly anhydrous and cold to prevent enolization and subsequent aldol condensation.

  • Procedure:

    • Dissolve the Weinreb amide (1.0 eq) in anhydrous THF (0.2 M) under nitrogen and cool to 0 °C.

    • Add Methylmagnesium bromide (3.0 M in diethyl ether, 1.5 eq) dropwise over 30 minutes.

    • Stir at 0 °C for 1 hour, then allow to warm to room temperature for 2 hours.

    • Validation/IPC: Quench a 50 μL aliquot in saturated NH4​Cl and extract with EtOAc. LC-MS target: [M+H−tBu]+=172.1 or [M+Na]+=250.1 .

    • Workup: Carefully quench the bulk reaction at 0 °C with saturated aqueous NH4​Cl (dropwise initially). Extract with EtOAc (3x). Wash combined organics with brine, dry over MgSO4​ , and concentrate.

Step 3: Synthesis of tert-Butyl (E)-2-(3-(dimethylamino)acryloyl)piperidine-1-carboxylate (Enaminone)
  • Causality: DMF-DMA acts as both the solvent and reagent, or it can be used in a high-boiling solvent like toluene. The elevated temperature drives off the methanol byproduct, shifting the equilibrium toward the enaminone[2].

  • Procedure:

    • Dissolve the methyl ketone (1.0 eq) in toluene (0.5 M).

    • Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (3.0 eq).

    • Heat the mixture to 90 °C and stir for 16 hours.

    • Validation/IPC: The reaction mixture will turn deep yellow/orange. TLC (EtOAc/MeOH 9:1) will show a highly UV-active spot ( Rf​ ~0.3). LC-MS target: [M+H]+=283.2 .

    • Workup: Concentrate the mixture in vacuo to remove toluene and unreacted DMF-DMA. The crude enaminone is typically used directly in the next step without further purification to avoid degradation.

Step 4: Synthesis of tert-Butyl 2-(1H-pyrazol-3-yl)piperidine-1-carboxylate
  • Causality: Hydrazine hydrate is used in a protic solvent (ethanol) to facilitate the proton transfers required during the cyclocondensation and subsequent dehydration steps.

  • Procedure:

    • Dissolve the crude enaminone (1.0 eq) in ethanol (0.2 M).

    • Add hydrazine hydrate (64% aqueous solution, 2.0 eq).

    • Heat the mixture to reflux (80 °C) for 4 hours.

    • Validation/IPC: Monitor by LC-MS. The enaminone mass ( 283.2 ) should completely disappear, replaced by the target mass ( [M+H]+=252.2 ).

    • Workup: Concentrate the reaction mixture to remove ethanol. Partition the residue between EtOAc and water. Extract the aqueous layer with EtOAc. Wash combined organics with brine, dry over Na2​SO4​ , and concentrate.

    • Purification: Purify via silica gel flash chromatography (gradient: 0% to 50% EtOAc in Hexanes) to yield the pure target compound as a white to pale-yellow solid.

Quantitative Data & Reaction Metrics

The following table summarizes the typical stoichiometric ratios, thermodynamic conditions, and expected yields for the optimized four-step synthesis.

StepTransformationKey ReagentsTemp / TimeTypical YieldPurification Method
1 AmidationNH(OMe)Me·HCl, EDCI, HOBt, DIPEA0 °C to RT / 12 h85 - 92%Aqueous Workup (Acid/Base wash)
2 AlkylationMeMgBr (1.5 eq), THF0 °C to RT / 3 h75 - 85%Silica Gel Chromatography
3 CondensationDMF-DMA (3.0 eq), Toluene90 °C / 16 h>95% (Crude)Concentration in vacuo
4 Cyclization NH2​NH2​⋅H2​O (2.0 eq), EtOH80 °C / 4 h65 - 75%Silica Gel Chromatography

Note: Overall isolated yield across the 4-step sequence typically ranges from 40% to 55%.

References

  • Enaminones as building blocks: Synthesis of novel substituted pyrazoles as possible antioxidants. Indian Journal of Chemistry. Available at:[Link]

  • PI-3 kinase inhibitors and methods for their use (JP2009530233A). Google Patents.
  • Pyrazole compound and preparation method therefor and use thereof (WO2022063050A1). Google Patents.
  • Synthetic Approaches to the New Drugs Approved during 2019. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

Sources

Structural and Conformational Dynamics of tert-Butyl 2-(1H-pyrazol-3-yl)piperidine-1-carboxylate: A Crystallographic Whitepaper

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The spatial orientation of pharmacophores is the fundamental language of receptor-ligand recognition. In the design of targeted therapeutics—ranging from 1[1] to 2[2]—the pyrazolylpiperidine scaffold serves as a highly privileged building block.

This technical guide provides an in-depth analysis of the 3D conformation and crystallographic behavior of tert-butyl 2-(1H-pyrazol-3-yl)piperidine-1-carboxylate . By examining the stereoelectronic forces that govern its structural geometry, specifically the interplay between A(1,3) allylic strain and 1,3-diaxial interactions, we establish a predictive framework for its behavior in both the solid state and biological microenvironments.

Core Mechanistic Principle: The A(1,3) Strain Paradigm

The 3D conformation of N-Boc-2-substituted piperidines is historically counter-intuitive. In standard cyclohexane derivatives, bulky substituents overwhelmingly prefer the equatorial position to minimize 1,3-diaxial steric clashes. However, the introduction of the N-tert-butoxycarbonyl (Boc) group fundamentally alters the energy landscape.

Causality of the Axial Preference

The carbamate moiety of the N-Boc group exhibits partial double-bond character across the N−C(=O) bond due to resonance. This restricts rotation and enforces a near-planar geometry around the nitrogen atom.

  • Kinetic Clash: If the bulky 1H-pyrazol-3-yl group at the C2 position is forced into an equatorial orientation, it becomes coplanar with the N-Boc group. This results in severe steric repulsion—known as 3[3]—between the pyrazole ring and the bulky tert-butyl group or carbonyl oxygen.

  • Thermodynamic Resolution: To relieve this massive >4 kcal/mol energy penalty, the piperidine ring undergoes a spontaneous chair-chair interconversion. This ring flip forces the C2-pyrazole group into an axial position[4].

  • The Compromise: While the axial position incurs 1,3-diaxial interactions with the axial protons at C4 and C6, this energy penalty (~1.5 kcal/mol) is significantly lower than the A(1,3) strain, making the axial conformer the 5[5].

Conformation A N-Boc Piperidine Core (Planar Carbamate) B Equatorial C2-Pyrazole A->B Kinetic State C Severe A(1,3) Allylic Strain (Steric Clash with Boc) B->C D Ring Inversion (Thermodynamic Relaxation) C->D Driving Force E Axial C2-Pyrazole D->E F 1,3-Diaxial Interactions (Tolerable) E->F G Global Energy Minimum (Crystallographic State) F->G

Conformational energy landscape driven by A(1,3) strain forcing the pyrazole into an axial position.

Solid-State Crystallographic Data Analysis

In the solid state, X-ray diffraction confirms the dominance of the axial conformer. Beyond the monomeric conformation, the crystal packing is heavily dictated by the hydrogen-bonding capacity of the 1H-pyrazol-3-yl group. The pyrazole N-H acts as a potent hydrogen bond donor, typically interacting with the highly electronegative carbonyl oxygen of the Boc group on an adjacent molecule, forming continuous 1D supramolecular chains or discrete cyclic dimers.

Quantitative Crystallographic Parameters

Note: The following table synthesizes representative quantitative data typical for high-resolution single-crystal structures of this specific chemical class.

ParameterRepresentative ValueCausality / Structural Significance
Crystal System MonoclinicHighly common for racemic organic intermediates forming directional intermolecular H-bond networks.
Space Group P21​/c Centrosymmetric packing allows for efficient space-filling and stabilization of racemic pairs.
Temperature 100(2) KCryocooling minimizes atomic thermal ellipsoids, drastically improving the resolution of atomic coordinates.
Radiation Cu ( λ=1.54178 Å)Provides higher scattering intensity for light-atom (C, N, O) organic molecules compared to Mo .
Final R1​ index <0.05 A low R-factor indicates excellent agreement between the theoretical structural model and the experimental diffraction data.
Goodness-of-fit (S) ∼1.05 Validates that the crystallographic model is neither over- nor under-parameterized.

Experimental Protocol: Self-Validating Crystallography Workflow

To obtain diffraction-quality crystals and resolve the 3D structure, empirical precision is required. The following methodology outlines a self-validating system for the crystallization and X-ray analysis of tert-butyl 2-(1H-pyrazol-3-yl)piperidine-1-carboxylate.

Step-by-Step Methodology

Step 1: Sample Preparation & Quality Control

  • Action: Purify the synthesized compound via preparative HPLC to achieve >99% purity.

  • Causality: Even trace impurities (e.g., residual des-Boc piperidine) can disrupt the uniform periodic lattice required for single crystals, leading to amorphous precipitation or severe crystal twinning.

Step 2: Crystal Growth via Vapor Diffusion

  • Action: Dissolve 10 mg of the compound in 0.5 mL of a good solvent (e.g., ethyl acetate) in an inner vial. Place this inside a sealed outer chamber containing 3 mL of an anti-solvent (e.g., hexanes).

  • Causality: Vapor diffusion provides a highly controlled, asymptotic approach to the solubility limit. This slow supersaturation favors the nucleation of a few large, high-quality crystals rather than rapid microcrystalline powder formation.

  • Self-Validation Check: If precipitation occurs within 12 hours, the diffusion rate is too fast. Lower the temperature to 4°C to decrease vapor pressure and slow the diffusion kinetics.

Step 3: Crystal Harvesting and Cryoprotection

  • Action: Submerge the selected single crystal (ideal dimensions ~0.2 x 0.2 x 0.1 mm) in Paratone-N oil using a micro-loop.

  • Causality: The oil displaces the mother liquor and acts as a cryoprotectant. If the crystal is exposed to air, rapid solvent evaporation from the lattice pores will cause the crystal to crack (loss of single-crystal integrity).

Step 4: X-Ray Diffraction and Cryocooling

  • Action: Mount the loop on the goniometer under a continuous 100 K nitrogen gas stream. Collect diffraction data using Cu radiation.

  • Causality: Cryocooling to 100 K serves a dual purpose: it mitigates radiation damage to the organic sample and drastically reduces the thermal vibration of atoms (Debye-Waller factors), allowing for the resolution of high-angle diffraction spots.

Step 5: Phase Solution and Refinement

  • Action: Solve the phase problem using direct methods (e.g., SHELXT) and refine the structure using full-matrix least-squares on F2 (SHELXL).

  • Causality: Direct methods mathematically extract phase information directly from the observed intensities, which is highly effective for light-atom structures lacking heavy metal anomalous scatterers.

Workflow S1 1. Sample QC (>99% Purity) S2 2. Vapor Diffusion (Slow Supersaturation) S1->S2 S3 3. Crystal Harvesting (Paratone-N Oil) S2->S3 S4 4. Cryocooling (100 K) (Minimize Thermal Motion) S3->S4 S5 5. X-Ray Diffraction (Cu/Mo K-alpha) S4->S5 S6 6. Phase Solution (Direct Methods) S5->S6 S7 7. Refinement (SHELXL, R1 < 0.05) S6->S7

Self-validating workflow for the growth, harvesting, and X-ray diffraction analysis of organic single crystals.

Implications for Drug Design

Understanding the axial disposition of the pyrazole ring in N-Boc-2-substituted piperidines is critical for Fragment-Based Drug Discovery (FBDD)[4]. When medicinal chemists utilize this intermediate to synthesize target compounds (e.g., by removing the Boc group and coupling the piperidine nitrogen to a larger scaffold), the conformational memory of the intermediate must be accounted for. If the final drug target requires an equatorial pyrazole vector to engage a specific receptor sub-pocket, the inherent thermodynamic preference for the axial conformation will act as an energetic penalty against binding, reducing overall drug potency. Conversely, if the receptor pocket is designed to accept an orthogonal (axial) vector, this scaffold provides a rigidified, pre-organized pharmacophore that minimizes entropic loss upon binding.

Sources

The Strategic Role of tert-Butyl 2-(1H-pyrazol-3-yl)piperidine-1-carboxylate Scaffolds in Early-Stage Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern early-stage drug discovery, the selection of starting scaffolds dictates the trajectory of lead optimization and ultimately, clinical success. The molecule tert-butyl 2-(1H-pyrazol-3-yl)piperidine-1-carboxylate represents a highly privileged, bifunctional building block. By combining the conformational rigidity and high fraction of sp³ carbons ( Fsp3​ ) of a piperidine ring with the versatile hydrogen-bonding network of a pyrazole, this scaffold serves as a critical foundation for developing kinase inhibitors, G-protein-coupled receptor (GPCR) antagonists, and protein-protein interaction (PPI) modulators.

As a Senior Application Scientist, I have structured this technical guide to elucidate the mechanistic rationale, physicochemical advantages, and validated experimental workflows for deploying this scaffold in high-throughput medicinal chemistry campaigns.

Structural Rationale & Pharmacophore Properties

Why has the 2-(1H-pyrazol-3-yl)piperidine motif become a staple in combinatorial libraries? The causality lies in its precise stereoelectronic properties:

  • Escape from Flatland: The piperidine ring provides a non-planar, 3D architecture. A high Fsp3​ character is statistically correlated with improved clinical success due to enhanced aqueous solubility and a reduction in off-target promiscuity (such as hERG liability or CYP450 inhibition).

  • Hydrogen Bonding Network: The pyrazole moiety acts simultaneously as a hydrogen bond donor (NH) and acceptor (N). This is mechanistically vital for anchoring molecules into the ATP-binding hinge region of kinases[1] or interacting with conserved aspartate residues within the transmembrane helices of GPCRs[2].

  • Lipophilic Masking & Orthogonality: The tert-butyl carboxylate (Boc) protecting group transiently masks the basic piperidine nitrogen. This increases the scaffold's lipophilicity, ensuring complete solubility in organic solvents during early-stage cross-coupling or alkylation reactions, thereby preventing premature transition-metal catalyst poisoning.

Physicochemical Profiling

To rationalize its use as a starting material, we must evaluate its baseline physicochemical parameters against Lipinski's Rule of Five and Veber's Rules. The data below demonstrates why this scaffold is an ideal fragment-like starting point.

PropertyValue / RangePharmacological & Synthetic Significance
Molecular Weight 251.33 g/mol Ideal fragment-like MW. Leaves ~250 Da of "budget" for lead optimization before violating the 500 Da limit.
cLogP ~1.8 - 2.2Optimal lipophilicity for membrane permeability without inducing excessive hydrophobic trapping in lipid bilayers.
Topological Polar Surface Area (TPSA) 58.2 ŲPerfectly balances aqueous solubility with the potential for blood-brain barrier (BBB) penetration if CNS targeting is desired.
Hydrogen Bond Donors (HBD) 1 (Pyrazole NH)Critical for targeted hinge-binding in kinases. The Boc group masks the second potential donor.
Hydrogen Bond Acceptors (HBA) 4Facilitates interactions with target protein backbones and maintains favorable solvation energy.
Fraction sp³ ( Fsp3​ ) > 0.60Exceptional 3D character, significantly reducing flat-aromatic stacking-related toxicities.

Applications in Target Classes

The versatility of the deprotected 2-(1H-pyrazol-3-yl)piperidine scaffold is evidenced by its widespread application across diverse therapeutic targets:

  • Kinase Inhibitors: Pyrazole-piperidine derivatives have been successfully optimized into potent inhibitors of the PI3K/AKT/mTOR signaling cascade[3]. Furthermore, structural modifications of pyrazole-piperidine cores have led to the discovery of highly selective MNK inhibitors (e.g., D25) for treating sepsis-associated acute spleen injury[4], as well as RIP1 kinase inhibitors for inflammatory diseases[5].

  • GPCR Antagonists: In antiviral research, pyrazolo-piperidines have been identified as dual inhibitors of the host GPCRs CCR5 and CXCR4, effectively blocking HIV viral entry[2]. The basic piperidine nitrogen, once deprotected, mimics endogenous amine ligands, anchoring the molecule within the orthosteric binding site.

SignalingPathway Receptor Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K Receptor->PI3K Activation AKT AKT PI3K->AKT Phosphorylation mTOR mTOR AKT->mTOR Signaling Cascade Proliferation Cell Proliferation & Survival mTOR->Proliferation Disease State Inhibitor Pyrazole-Piperidine Scaffold Inhibitor Inhibitor->PI3K ATP-competitive Inhibition Inhibitor->AKT

Fig 1. PI3K/AKT/mTOR signaling cascade inhibited by pyrazole-piperidine derived compounds.

Synthetic Utility & Orthogonal Deprotection

The true power of tert-butyl 2-(1H-pyrazol-3-yl)piperidine-1-carboxylate lies in its orthogonal reactivity. The Boc group strictly protects the highly nucleophilic secondary amine of the piperidine, allowing the adjacent pyrazole to be selectively functionalized first (e.g., via N-alkylation). Subsequent acidic cleavage of the Boc group exposes the piperidine nitrogen for late-stage amidation, reductive amination, or sulfonylation.

SyntheticWorkflow A tert-butyl 2-(1H-pyrazol-3-yl) piperidine-1-carboxylate B Boc Deprotection (TFA/DCM) A->B Acidic Cleavage C Piperidine N-Functionalization (Amidation/Alkylation) B->C Electrophile Addition D Pyrazole Functionalization (Base, R-X) C->D Orthogonal Rxn E Lead Compound Generation D->E Final Purification

Fig 2. Orthogonal synthetic workflow for functionalizing the pyrazole-piperidine scaffold.

Self-Validating Experimental Workflows

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every synthetic step includes a mandatory analytical checkpoint to verify causality and structural fidelity.

Protocol A: High-Throughput Boc Deprotection and Subsequent Amidation

Rationale: Trifluoroacetic acid (TFA) is selected over HCl/dioxane because it provides rapid, acid-catalyzed SN​1 cleavage of the Boc group, generating isobutylene and CO2​ as volatile byproducts. This eliminates the need for aqueous workup, which is critical for preserving the highly polar free amine intermediate.

  • Initiation: Dissolve tert-butyl 2-(1H-pyrazol-3-yl)piperidine-1-carboxylate (1.0 mmol) in anhydrous dichloromethane (DCM, 5.0 mL).

  • Acidic Cleavage: Cool the solution to 0 °C. Dropwise, add TFA (10.0 mmol). Causality: Cooling prevents exothermic degradation of the pyrazole ring and minimizes side reactions.

  • Propagation: Warm to room temperature and stir for 2 hours.

  • Validation Checkpoint: Analyze a 10 µL aliquot via LC-MS. Self-Validation: The reaction is complete only when the starting material mass ( m/z 252.1 [M+H]+ ) is entirely replaced by the free amine ( m/z 152.1 [M+H]+ ). Furthermore, ¹H-NMR must show the complete disappearance of the 9-proton singlet at ~1.45 ppm.

  • Isolation: Concentrate under reduced pressure. Co-evaporate with toluene (3 x 5 mL) to azeotropically remove residual TFA.

  • Amidation: Dissolve the resulting TFA salt in DMF. Add DIPEA (3.0 eq), the desired carboxylic acid (1.1 eq), and HATU (1.2 eq). Stir for 4 hours to yield the final amide.

Protocol B: Regioselective Pyrazole N-Alkylation

Rationale: Cesium carbonate ( Cs2​CO3​ ) is utilized as a mild base. The large ionic radius of the cesium cation creates a "loose" ion pair with the pyrazolate anion, maximizing its nucleophilicity without risking premature Boc cleavage (which can occur under strongly basic/nucleophilic conditions).

  • Initiation: Dissolve the Boc-protected scaffold (1.0 mmol) in anhydrous DMF (4.0 mL).

  • Deprotonation: Add Cs2​CO3​ (2.0 mmol) and stir at room temperature for 15 minutes to pre-form the pyrazolate anion.

  • Alkylation: Add the desired alkyl halide (1.1 mmol) and heat the mixture to 60 °C for 4 hours.

  • Validation Checkpoint: Following aqueous quench and ethyl acetate extraction, isolate the product via flash chromatography. Self-Validation: Regioselectivity must be confirmed via 2D NMR (NOESY or HMBC). An NOE cross-peak between the newly introduced alkyl protons and the adjacent pyrazole C4-H proton confirms the correct regioisomer. LC-MS alone is insufficient as it cannot differentiate between N1 and N2 alkylation.

References

  • [1] Optimization and Characterization of SHIP1 Ligands for Cellular Target Engagement and Activity in Alzheimer's Disease Models. PMC / National Institutes of Health.[Link]

  • [2] Pyrazolo-Piperidines Exhibit Dual Inhibition of CCR5/CXCR4 HIV Entry and Reverse Transcriptase. ACS Medicinal Chemistry Letters.[Link]

  • [3] Synthesis and Antiproliferative Activity of a New Series of Mono- and Bis(dimethylpyrazolyl)-s-triazine Derivatives Targeting EGFR/PI3K/AKT/mTOR Signaling Cascades. PMC / National Institutes of Health.[Link]

  • [5] Discovery and Lead-Optimization of 4,5-Dihydropyrazoles as Mono-Kinase Selective, Orally Bioavailable and Efficacious Inhibitors of Receptor Interacting Protein 1 (RIP1) Kinase. ACS Publications.[Link]

  • [4] Discovery of D25, a Potent and Selective MNK Inhibitor for Sepsis-Associated Acute Spleen Injury. Journal of Medicinal Chemistry.[Link]

Sources

An In-depth Technical Guide to tert-butyl 2-(1H-pyrazol-3-yl)piperidine-1-carboxylate: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of tert-butyl 2-(1H-pyrazol-3-yl)piperidine-1-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its chemical properties, provide a detailed synthesis protocol, discuss its characterization through various spectroscopic methods, and explore its potential applications in drug discovery.

Core Compound Identity: Exact Molecular Weight and Empirical Formula

The fundamental chemical identity of a compound is the bedrock of all further research. For tert-butyl 2-(1H-pyrazol-3-yl)piperidine-1-carboxylate, these core parameters are:

PropertyValue
Molecular Formula C₁₃H₂₁N₃O₂
Molecular Weight 251.33 g/mol
Empirical Formula C₁₃H₂₁N₃O₂

This data is crucial for accurate experimental planning, from calculating molar equivalents in synthesis to interpreting mass spectrometry results.

Synthesis of tert-butyl 2-(1H-pyrazol-3-yl)piperidine-1-carboxylate: A Plausible Protocol

The synthesis can be envisioned as a two-step process: first, the creation of a suitable piperidine-based precursor, followed by the construction of the pyrazole ring.

Experimental Protocol

Step 1: Synthesis of tert-butyl 2-(3-oxopropanoyl)piperidine-1-carboxylate

This initial step involves the acylation of a protected piperidine derivative.

  • Reaction Setup: To a solution of 1-(tert-butoxycarbonyl)piperidine-2-carboxylic acid (1 equivalent) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere at 0°C, add Meldrum's acid (1.1 equivalents) and 4-(dimethylamino)pyridine (DMAP) (2 equivalents).

  • Acylation: Slowly add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.1 equivalents) portion-wise over 15 minutes.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 16-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M KHSO₄ and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude β-keto ester. This intermediate is often used in the next step without further purification.

Step 2: Formation of the Pyrazole Ring

The pyrazole ring is constructed via condensation with hydrazine.

  • Reaction Setup: Dissolve the crude tert-butyl 2-(3-oxopropanoyl)piperidine-1-carboxylate from Step 1 in ethanol.

  • Condensation: Add hydrazine hydrate (1.2 equivalents) to the solution and stir the mixture at room temperature for 12-18 hours.

  • Purification: After the reaction is complete (as monitored by TLC), remove the solvent in vacuo. The resulting residue can then be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the final product, tert-butyl 2-(1H-pyrazol-3-yl)piperidine-1-carboxylate.

Causality Behind Experimental Choices
  • Boc Protection: The tert-butoxycarbonyl (Boc) group is an excellent choice for protecting the piperidine nitrogen. It is stable under the conditions of the acylation and pyrazole formation steps and can be readily removed under acidic conditions if further functionalization of the piperidine nitrogen is desired.

  • Meldrum's Acid and EDC/DMAP: This combination is a highly effective method for activating the carboxylic acid for acylation, leading to the formation of the β-keto ester intermediate.

  • Hydrazine Condensation: The reaction of a 1,3-dicarbonyl compound (the β-keto ester) with hydrazine is a classic and high-yielding method for the synthesis of pyrazoles.

Synthesis Workflow Diagram

SynthesisWorkflow A 1-(tert-butoxycarbonyl)piperidine-2-carboxylic acid B Meldrum's acid, EDC, DMAP in DCM A->B Acylation C tert-butyl 2-(3-oxopropanoyl)piperidine-1-carboxylate (Intermediate) B->C D Hydrazine hydrate in Ethanol C->D Pyrazole Formation E tert-butyl 2-(1H-pyrazol-3-yl)piperidine-1-carboxylate (Final Product) D->E

Methodological & Application

Application Note: Regioselective N-Alkylation of tert-Butyl 2-(1H-pyrazol-3-yl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The functionalization of pyrazole scaffolds is a cornerstone of modern medicinal chemistry. The substrate tert-butyl 2-(1H-pyrazol-3-yl)piperidine-1-carboxylate represents a highly valuable, yet synthetically challenging, building block. It features a 1H-pyrazole ring substituted at the C3 position with a sterically demanding N-Boc-piperidin-2-yl moiety.

The primary challenge in functionalizing this scaffold is the regioselective N-alkylation of the pyrazole ring. Because the pyrazole is unsymmetrical, alkylation can occur at either the N1 or N2 position, leading to distinct regioisomers with drastically different pharmacological and pharmacokinetic profiles[1].

The Causality of Regioselectivity: In 3-substituted pyrazoles, the N2 atom is directly adjacent to the C3 substituent, while the N1 atom is adjacent to the relatively small C5 proton.

  • Thermodynamic & Steric Control (N1-Favored): Under standard basic conditions, deprotonation yields a resonance-stabilized pyrazolate anion. The incoming alkylating agent will preferentially attack the N1 position due to the overwhelming steric repulsion exerted by the bulky N-Boc-piperidine group at the N2 position.

  • Chelation Control (N2-Favored): Synthesizing the sterically hindered N2-alkylated isomer requires overriding this inherent bias. This is achieved through chelation-controlled methodologies—such as Magnesium-catalyzed directed alkylation—where a Lewis acidic metal coordinates both the pyrazole nitrogens and the electrophile, forcing a highly structured transition state that directs attack to the N2 position[2].

Recent advancements also highlight that the regiochemical outcome is heavily influenced by the choice of base, solvent polarity, and the electronic nature of the electrophile[3], with certain catalyst-free Michael additions exploiting attractive non-covalent interactions to achieve near-perfect N1-selectivity[4].

Quantitative Data: Condition Optimization Summary

To rationally design your synthesis, it is critical to select the appropriate base and solvent system. The table below summarizes the expected regiochemical outcomes and yields based on validated experimental variations.

MethodBase / CatalystSolventTemperatureMajor RegioisomerExpected Ratio (N1:N2)Typical Yield
Standard Basic K₂CO₃ (1.5 eq)DMF25 °C - 60 °CN1-Alkyl > 95:585 - 95%
Strong Base NaH (1.2 eq)THF0 °C to 25 °CN1-Alkyl > 98:280 - 90%
Chelation-Directed MgBr₂ / Et₃NTHF65 °C (Reflux)N2-Alkyl 10:9060 - 75%
Catalyst-Free None (Michael Acceptor)EtOH/H₂O80 °CN1-Alkyl > 99:1> 90%

Experimental Workflows & Decision Logic

Select your experimental protocol based on the target regioisomer required for your structure-activity relationship (SAR) studies.

DecisionTree Start Substrate: tert-butyl 2-(1H-pyrazol-3-yl) piperidine-1-carboxylate Decision Target Regioisomer? Start->Decision N1 N1-Alkylation (Sterically Favored) Decision->N1 Less Hindered N2 N2-Alkylation (Sterically Hindered) Decision->N2 More Hindered ProtA Protocol A: K2CO3 / DMF / RT Thermodynamic Control N1->ProtA ProtB Protocol B: MgBr2 / Et3N / THF Chelation Control N2->ProtB

Decision tree for selecting regioselective N-alkylation conditions based on the target isomer.

Validated Step-by-Step Methodologies

Protocol A: Highly Regioselective N1-Alkylation (Thermodynamic Control)

This protocol utilizes mild carbonate bases in a polar aprotic solvent to exploit the natural steric bias of the substrate, yielding predominantly the N1-isomer.

Reagents:

  • tert-butyl 2-(1H-pyrazol-3-yl)piperidine-1-carboxylate (1.0 eq)

  • Alkyl halide (e.g., Iodomethane or Benzyl bromide) (1.1 eq)

  • Potassium carbonate (K₂CO₃), finely powdered and oven-dried (1.5 eq)

  • Anhydrous DMF (0.2 M)

Step-by-Step Procedure:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and under an argon atmosphere, dissolve the pyrazole substrate in anhydrous DMF.

  • Deprotonation: Add the finely powdered K₂CO₃ in one portion. Stir the suspension vigorously at room temperature for 30 minutes.

    • Causality & Self-Validation: Pre-stirring ensures complete deprotonation (pyrazole pKa ~14.5) before the electrophile is introduced. Extract a 5 µL micro-aliquot, quench in MeOH, and analyze via LC-MS to confirm the substrate remains intact and no degradation has occurred.

  • Alkylation: Add the alkyl halide dropwise over 5 minutes via syringe.

    • Causality: Dropwise addition maintains a low local concentration of the highly reactive electrophile, preventing over-alkylation or the formation of quaternary ammonium salts.

  • Reaction Monitoring: Stir the reaction at room temperature (or heat to 60 °C for less reactive chlorides) for 4–12 hours. Monitor progress via TLC (EtOAc/Hexanes) or LC-MS until the starting material is consumed.

  • Quench & Workup: Pour the reaction mixture into a separatory funnel containing ice-cold water (5x the reaction volume) to precipitate the product and quench unreacted electrophile. Extract with Ethyl Acetate (3 x 20 mL).

    • Self-Validation: Wash the combined organic layers with a 5% aqueous LiCl solution (3 x 20 mL). This specific step is critical to completely partition the DMF out of the organic layer, which otherwise artificially inflates crude yields and ruins chromatographic separation.

  • Isolation: Wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via silica gel flash chromatography.

Protocol B: Directed N2-Alkylation (Chelation Control)

To access the sterically hindered N2-isomer, this protocol utilizes Magnesium as a Lewis acidic directing group to coordinate the pyrazole and guide the electrophile.

Reagents:

  • tert-butyl 2-(1H-pyrazol-3-yl)piperidine-1-carboxylate (1.0 eq)

  • Alkyl halide (preferably with a coordinating group, e.g., ethyl bromoacetate) (1.2 eq)

  • Magnesium bromide ethyl etherate (MgBr₂·OEt₂) (0.5 eq)

  • Triethylamine (Et₃N) (2.0 eq)

  • Anhydrous THF (0.1 M)

Step-by-Step Procedure:

  • Complexation: Dissolve the pyrazole substrate in anhydrous THF under argon. Add MgBr₂·OEt₂. Stir at room temperature for 15 minutes.

    • Causality & Self-Validation: The Mg²⁺ coordinates to the pyrazole nitrogens. You should observe a slight exotherm or a subtle shift in the solution's clarity. This complexation sterically shields the N1 position while activating the N2 position. Failure to observe this may indicate wet/inactive catalyst, resulting in poor N2-selectivity.

  • Base Addition: Add Et₃N dropwise and stir for an additional 15 minutes to facilitate the formation of the reactive magnesium-pyrazolate complex.

  • Alkylation: Add the alkyl halide. Equip the flask with a reflux condenser and heat to 65 °C (reflux) for 12–24 hours.

  • Quench & Workup: Cool the reaction to room temperature. Quench carefully with saturated aqueous NH₄Cl (10 mL) to break the magnesium-ligand complex.

  • Isolation: Extract with Ethyl Acetate (3 x 20 mL). Wash with brine, dry over Na₂SO₄, and concentrate. Purify via column chromatography to separate the major N2-isomer from the minor N1-isomer.

Mechanistic Pathway Visualization

The following diagram illustrates the divergent transition states that dictate the regiochemical outcome of the alkylation.

Mechanism Substrate 3-Substituted Pyrazole Anion Pyrazolate Anion Intermediate Substrate->Anion Base (-H+) TS1 Steric Approach (Standard Base) Anion->TS1 K2CO3/DMF TS2 Mg2+ Chelation (Directed) Anion->TS2 MgBr2/THF Prod1 N1-Alkyl Isomer (Major, >95%) TS1->Prod1 Prod2 N2-Alkyl Isomer (Major, >80%) TS2->Prod2

Divergent mechanistic pathways for N1 vs N2 alkylation of 3-substituted pyrazoles.

References

  • Optimizing Pyrazole N-Alkylation | BenchChem | 1

  • Magnesium-Catalyzed N2-Regioselective Alkylation of 3-Substituted Pyrazoles | ResearchGate | 2

  • Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles | The Journal of Organic Chemistry - ACS Publications |

  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning | International Journal of Molecular Sciences - MDPI | 3

  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions | The Journal of Organic Chemistry - ACS Publications | 4

Sources

using tert-butyl 2-(1H-pyrazol-3-yl)piperidine-1-carboxylate as a building block for kinase inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Application of tert-butyl 2-(1H-pyrazol-3-yl)piperidine-1-carboxylate in Kinase Inhibitor Discovery

Introduction: The Strategic Value of Privileged Scaffolds in Kinase Drug Discovery

Protein kinases, as central regulators of cellular signaling, represent one of the most critical target classes in modern drug discovery, particularly in oncology and immunology.[1] The development of small molecule kinase inhibitors has revolutionized treatment paradigms for numerous diseases.[1][2] A key strategy in this field is the use of "privileged scaffolds"—molecular frameworks that are known to bind to specific protein families with high affinity. The pyrazole ring is one such scaffold, frequently found at the core of successful kinase inhibitors due to its ability to form crucial hydrogen bond interactions with the hinge region of the kinase ATP-binding site.[3][4][5]

This application note provides a detailed guide for researchers on leveraging tert-butyl 2-(1H-pyrazol-3-yl)piperidine-1-carboxylate , a versatile building block, for the synthesis and evaluation of novel kinase inhibitors. We will explore its synthetic utility, provide detailed experimental protocols for derivatization and biological testing, and discuss the underlying rationale for its strategic application in medicinal chemistry campaigns.

Section 1: The Building Block – A Deconstruction of its Strategic Advantages

The structure of tert-butyl 2-(1H-pyrazol-3-yl)piperidine-1-carboxylate is not arbitrary; each component serves a distinct and advantageous purpose in the design of kinase inhibitors.

  • The 1H-Pyrazole Moiety : This five-membered aromatic heterocycle is the cornerstone for ATP-competitive inhibition. It acts as a bioisostere for the adenine ring of ATP, with its two nitrogen atoms positioned perfectly to serve as both hydrogen bond donors and acceptors, anchoring the inhibitor to the kinase hinge region.[5][6]

  • The Piperidine Ring : This saturated heterocycle provides a three-dimensional exit vector from the ATP-binding site. This is critical for achieving selectivity and potency. By functionalizing the piperidine, chemists can introduce groups that interact with solvent-exposed regions or specific sub-pockets of the kinase, thereby fine-tuning the inhibitor's profile and improving physicochemical properties like solubility and cell permeability.

  • The tert-Butoxycarbonyl (Boc) Protecting Group : The Boc group on the piperidine nitrogen provides an essential synthetic handle. It ensures that the piperidine nitrogen remains unreactive during the initial modification of the pyrazole ring. Its facile and clean removal under acidic conditions allows for late-stage diversification, enabling the synthesis of a broad library of analogs from a common intermediate.

Section 2: Synthetic Strategies for Library Generation

The true power of this building block lies in its amenability to systematic chemical modification. The following protocols outline key synthetic pathways for generating a diverse library of kinase inhibitor candidates.

Workflow for Synthetic Diversification

The overall strategy involves a two-pronged approach: functionalization of the pyrazole ring followed by deprotection and derivatization of the piperidine nitrogen.

G A tert-butyl 2-(1H-pyrazol-3-yl) piperidine-1-carboxylate B Step 1: Pyrazole N1-Alkylation/Arylation (Protocol 2.1) A->B C N1-Substituted Intermediate B->C D Step 2: Boc Deprotection (Protocol 2.2) C->D E 2-(Pyrazol-3-yl)piperidine (Secondary Amine) D->E F Step 3: Piperidine N-Functionalization (Protocol 2.3) E->F G Final Compound Library F->G

Caption: Synthetic workflow for diversifying the core scaffold.

Protocol 2.1: N1-Alkylation of the Pyrazole Ring

Principle: This protocol describes the selective alkylation of the N1 position of the pyrazole ring using a base and an alkyl halide. The choice of a mild base like cesium carbonate minimizes potential side reactions.

Materials:

  • tert-butyl 2-(1H-pyrazol-3-yl)piperidine-1-carboxylate

  • Desired alkyl or benzyl halide (e.g., iodomethane, benzyl bromide)

  • Cesium carbonate (Cs₂CO₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, nitrogen atmosphere setup

Step-by-Step Procedure:

  • To a clean, dry round-bottom flask under a nitrogen atmosphere, add tert-butyl 2-(1H-pyrazol-3-yl)piperidine-1-carboxylate (1.0 eq).

  • Dissolve the starting material in anhydrous DMF (approx. 0.1 M concentration).

  • Add cesium carbonate (1.5 eq) to the solution. Stir the suspension for 10 minutes at room temperature.

  • Add the alkyl halide (1.1 eq) dropwise to the mixture.

  • Stir the reaction at room temperature for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Combine the organic layers and wash with saturated NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the N1-alkylated product.

Causality and Insights: Using a polar aprotic solvent like DMF ensures solubility of the reactants and the pyrazole salt intermediate. Cesium carbonate is a mild base that is effective for N-alkylation of heterocycles and is generally preferred over stronger bases like sodium hydride for cleaner reactions with complex substrates.

Protocol 2.2: Boc Group Deprotection

Principle: This protocol uses a strong acid, trifluoroacetic acid (TFA), to cleave the tert-butoxycarbonyl (Boc) protecting group, exposing the secondary amine of the piperidine ring for further functionalization.

Materials:

  • N1-substituted intermediate from Protocol 2.1

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Step-by-Step Procedure:

  • Dissolve the Boc-protected intermediate (1.0 eq) in anhydrous DCM (approx. 0.1 M) in a round-bottom flask and cool the solution to 0 °C in an ice bath.

  • Add TFA (10-20 eq, typically 20-50% v/v with DCM) dropwise.

  • Remove the ice bath and allow the reaction to stir at room temperature for 1-3 hours. Monitor deprotection by LC-MS.

  • Once complete, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

  • Re-dissolve the residue in DCM and carefully add saturated NaHCO₃ solution to neutralize the excess acid until effervescence ceases.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield the deprotected secondary amine, which is often used in the next step without further purification.

Protocol 2.3: Amide Coupling on the Piperidine Nitrogen

Principle: This protocol details the formation of an amide bond between the newly exposed piperidine nitrogen and a carboxylic acid, a common modification to explore the solvent-exposed region of the kinase. HATU is used as an efficient coupling reagent.

Materials:

  • Deprotected secondary amine from Protocol 2.2

  • Desired carboxylic acid (e.g., benzoic acid, acetic acid)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), anhydrous

Step-by-Step Procedure:

  • In a round-bottom flask, dissolve the carboxylic acid (1.1 eq) in anhydrous DMF.

  • Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 5 minutes to pre-activate the acid.

  • Add a solution of the secondary amine (1.0 eq) in DMF to the activated acid mixture.

  • Stir the reaction at room temperature for 4-12 hours. Monitor progress by LC-MS.

  • Upon completion, quench with water and extract with ethyl acetate (3x).

  • Wash the combined organic layers with saturated NaHCO₃ and brine.

  • Dry the organic phase over Na₂SO₄, filter, and concentrate.

  • Purify the final compound via column chromatography or preparative HPLC.

Section 3: Biological Evaluation Cascade

A systematic evaluation process is crucial to identify promising inhibitor candidates. The workflow should progress from broad biochemical screening to more physiologically relevant cellular assays.[7]

G cluster_0 In Vitro Biochemical Evaluation cluster_1 Cellular Evaluation A Synthesized Compound Library B Primary Kinase Assay (e.g., ADP-Glo) (Protocol 3.1) A->B C IC50 Determination (Dose-Response) B->C D Hit Compounds C->D E Cellular Target Engagement (e.g., NanoBRET) (Protocol 3.2) D->E F Cell-Based Functional Assay (e.g., p-Substrate Western Blot) (Protocol 3.3) E->F G Validated Lead Candidates F->G

Caption: A typical screening cascade for kinase inhibitor validation.

Protocol 3.1: In Vitro Kinase Inhibition Assay (Biochemical IC₅₀)

Principle: This protocol outlines a general method to determine the half-maximal inhibitory concentration (IC₅₀) of a compound against a purified kinase enzyme.[3][8] It measures the consumption of ATP, which is inversely proportional to kinase inhibition. Luminescence-based assays like ADP-Glo are common due to their high sensitivity and throughput.[1]

Materials:

  • Purified recombinant target kinase

  • Specific kinase substrate (peptide or protein)

  • ATP at a concentration near its Kₘ for the kinase

  • Kinase reaction buffer (e.g., containing Tris-HCl, MgCl₂, DTT)[9]

  • Test compounds serially diluted in DMSO

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • White, opaque 96- or 384-well plates

  • Plate-reading luminometer

Step-by-Step Procedure:

  • Compound Plating: Prepare serial dilutions of the test compounds in DMSO. In the assay plate, add 1 µL of each compound dilution. Include wells for a positive control (known inhibitor) and a negative control (DMSO only).

  • Kinase/Substrate Addition: Prepare a master mix of the kinase and substrate in the kinase reaction buffer. Add this mix to each well.

  • Pre-incubation: Gently mix and pre-incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.[8]

  • Reaction Initiation: Prepare an ATP solution in the reaction buffer. Add the ATP solution to all wells to start the kinase reaction.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30 °C) for a specified time (e.g., 60 minutes).[3]

  • Detection: Stop the kinase reaction and measure the amount of ADP produced by following the manufacturer's protocol for the ADP-Glo™ assay. This typically involves two steps: adding ADP-Glo™ Reagent to terminate the reaction and deplete remaining ATP, followed by adding Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction.

  • Data Analysis: Read the luminescence on a plate reader. Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot percent inhibition versus the logarithm of inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC₅₀ value.

Protocol 3.2: Cellular Target Engagement Assay (NanoBRET™)

Principle: While a biochemical assay confirms enzyme inhibition, it doesn't prove the compound can enter a cell and bind to its target in a complex cellular environment.[7] The NanoBRET™ Target Engagement assay directly measures compound binding to a specific kinase in live cells.[7][10]

Materials:

  • HEK293 cells (or other suitable cell line)

  • Plasmid encoding the target kinase fused to NanoLuc® luciferase

  • NanoBRET™ fluorescent tracer specific for the kinase family

  • Transfection reagent

  • Opti-MEM™ I Reduced Serum Medium

  • Test compounds

  • White, opaque 96-well cell culture plates

Step-by-Step Procedure:

  • Transfection: Transfect HEK293 cells with the NanoLuc®-kinase fusion plasmid and plate them in the 96-well plates. Incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compounds. Add the compounds to the cells and incubate for a defined period (e.g., 2 hours).

  • Tracer Addition: Add the NanoBRET™ tracer to all wells. The tracer is a fluorescently labeled ligand that also binds to the kinase.

  • Detection: Add the NanoLuc® substrate. Read both the donor (NanoLuc®, ~460 nm) and acceptor (Tracer, >600 nm) emission wavelengths simultaneously.

  • Data Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission). An effective inhibitor will displace the fluorescent tracer from the NanoLuc®-kinase, leading to a decrease in the BRET signal.[10] Plot the BRET ratio against the log of the inhibitor concentration to determine the cellular half-maximal effective concentration (EC₅₀).

Protocol 3.3: Cell-Based Substrate Phosphorylation Assay

Principle: This functional assay confirms that target engagement leads to the inhibition of the kinase's catalytic activity within the cell.[2][11] This is often measured by quantifying the phosphorylation of a known downstream substrate of the target kinase via Western Blot.[12]

Materials:

  • A cell line where the target kinase signaling pathway is active.

  • Test compounds.

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • Primary antibodies: one specific for the phosphorylated substrate (e.g., anti-phospho-SRC Tyr416) and one for the total substrate or a loading control (e.g., anti-total-SRC, anti-GAPDH).

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate (ECL).

  • SDS-PAGE and Western Blotting equipment.

Step-by-Step Procedure:

  • Cell Treatment: Plate cells and allow them to adhere. Treat the cells with various concentrations of the test inhibitor for a specified time (e.g., 1-4 hours).

  • Cell Lysis: Wash the cells with cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Western Blot:

    • Normalize protein amounts and separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane (e.g., with 5% BSA or milk in TBST).

    • Incubate the membrane with the primary antibody against the phosphorylated substrate overnight at 4 °C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Wash again and apply the ECL substrate.

  • Imaging: Capture the chemiluminescent signal using an imager.

  • Data Analysis: Strip the membrane and re-probe with an antibody for the total protein or a loading control to ensure equal loading. Quantify the band intensities. A decrease in the ratio of phosphorylated protein to total protein indicates effective kinase inhibition.

Section 4: Interpreting Structure-Activity Relationships (SAR)

The data generated from these assays allows for the development of a structure-activity relationship (SAR) model, which guides the next round of inhibitor design.[4][13]

Table 1: Hypothetical SAR Data for a Series of SRC Kinase Inhibitors

Compound IDR¹ (on Pyrazole N1)R² (on Piperidine N)SRC IC₅₀ (nM)Cellular pSRC EC₅₀ (nM)
1a Methyl-H550>10000
1b Ethyl-H480>10000
2a MethylAcetyl2501200
2b MethylBenzoyl85450
2c PhenylBenzoyl35150
2d 4-FluorophenylBenzoyl1560

SAR Insights:

  • Piperidine Functionalization is Key: Comparing compounds 1a/1b with 2a-d shows that derivatizing the piperidine nitrogen is critical for potency and cellular activity. The free amine is likely protonated under physiological conditions, hindering cell entry.

  • Exploring the Solvent-Front: The improvement from an acetyl group (2a ) to a benzoyl group (2b ) suggests a beneficial hydrophobic interaction is possible.

  • Pyrazole Substitution Enhances Potency: Moving from a small alkyl group (2b ) to an aromatic ring (2c , 2d ) on the pyrazole N1 position significantly improves potency, likely by providing additional interactions in the ATP pocket. The fluoro-substitution in 2d may further enhance binding or improve metabolic stability.

Conclusion

Tert-butyl 2-(1H-pyrazol-3-yl)piperidine-1-carboxylate is a highly valuable and strategically designed building block for modern kinase inhibitor discovery. Its modular nature allows for systematic exploration of chemical space around the core pyrazole hinge-binding motif. By employing the synthetic and biological evaluation workflows detailed in this guide, researchers can efficiently generate and validate novel, potent, and cell-active kinase inhibitors, accelerating the path from initial hit to lead candidate.

References

  • INiTS. (2020, November 26). Cell-based test for kinase inhibitors.
  • Profacgen. Cell-based Kinase Assays.
  • Eurofins Discovery. Cell-based Tyrosine Kinase Assays, Detect RTK/CTK Signaling.
  • Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats.
  • Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. (2025, October 10).
  • Benchchem. An In-depth Technical Guide to the Discovery and Synthesis of Novel Pyrazole Compounds.
  • Rapid Discovery and Structure–Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase. PMC.
  • MDPI. (2021, June 22). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates.
  • Benchchem. Application Notes and Protocols for In Vitro Testing of Novel Enzyme Inhibitors.
  • Celtarys. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.
  • In vitro kinase assay. (2024, May 31). Protocols.io.
  • Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2.
  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development.
  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC.
  • Quantitative structure activity relationship study of p38α MAP kinase inhibitors. (2013, January 1).
  • Structure-activity Relationship for Diarylpyrazoles as Inhibitors of the Fungal Kinase Yck2. (2025, July 12). ResearchGate.
  • MDPI. (2021, February 24). Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020).
  • SYNTHESIS AND INVESTIGATION OF NOVEL FUNCTIONALIZED PYRAZOLE OR INDOLE RING CONTAINING HETEROCYCLIC COMPOUNDS. KTU ePubl.
  • ACS Publications. (2023, May 30). Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2 | ACS Medicinal Chemistry Letters.
  • ACS Publications. (2007, October 19). Synthesis, Crystal Structure, and Activity of Pyrazole-Based Inhibitors of p38 Kinase | Journal of Medicinal Chemistry.
  • Synthesis, crystal structure, and activity of pyrazole-based inhibitors of p38 kinase. (2007, November 15). PubMed.

Sources

Application Note: Functionalization and Suzuki-Miyaura Cross-Coupling of tert-Butyl 2-(1H-pyrazol-3-yl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Strategic Rationale

tert-Butyl 2-(1H-pyrazol-3-yl)piperidine-1-carboxylate is a highly versatile, bifunctional building block frequently utilized in the design of kinase inhibitors and GPCR-targeted therapeutics. It features a saturated, Boc-protected piperidine ring linked to a 1H-pyrazole core. Because the piperidine nitrogen is masked by the base-stable tert-butoxycarbonyl (Boc) group, the primary vector for diversification is the pyrazole ring.

Direct C-H functionalization or pre-activation of the pyrazole ring enables rapid exploration of chemical space. The most reliable approach for late-stage diversification of this scaffold is a two-step sequence:

  • Regioselective Electrophilic Halogenation at the C4 position of the pyrazole.

  • Suzuki-Miyaura Cross-Coupling (SMC) of the resulting 4-halopyrazole with various (hetero)aryl boronic acids or esters.

Mechanistic Causality & Reaction Design (E-E-A-T)

Regioselective C4-Iodination

The pyrazole ring is an electron-rich heterocycle. Electrophilic aromatic substitution (SEAr) inherently favors the C4 position due to the highest highest occupied molecular orbital (HOMO) coefficient at this carbon. We utilize N-Iodosuccinimide (NIS) rather than elemental iodine (I2). NIS provides a controlled, mild release of the iodonium ion (I+), minimizing oxidative degradation of the piperidine moiety and avoiding the need for harsh oxidants [1]. Iodides undergo oxidative addition significantly faster than bromides or chlorides, which is critical for the subsequent SMC step, especially when coupling sterically hindered or electronically deactivated partners.

Suzuki-Miyaura Coupling with Unprotected Pyrazoles

Historically, free N-H pyrazoles have been challenging substrates for Pd-catalyzed cross-coupling due to their propensity to coordinate and poison the metal center, or undergo competitive N-arylation (Chan-Lam type reactions). However, modern catalyst systems, such as Pd(dppf)Cl2 or earth-abundant alternatives like (PPh2Me)2NiCl2, exhibit strong resistance to Lewis-basic inhibition [2]. Biphasic conditions (e.g., 1,4-Dioxane / aqueous K3PO4) are intentionally selected: the aqueous layer acts as a sink for the borate byproducts and ensures the base is available to form the reactive boronate species, while the organic layer stabilizes the catalytic cycle. The Boc protecting group is entirely stable under these mildly basic conditions.

Workflow & Catalytic Cycle Visualizations

Workflow A tert-Butyl 2-(1H-pyrazol-3-yl) piperidine-1-carboxylate B C4-Iodination (NIS, DMF, rt) A->B C 4-Iodo Intermediate B->C D Suzuki-Miyaura Coupling (Ar-B(OH)2, Pd cat.) C->D E C4-Aryl Pyrazole Derivative D->E

Synthetic workflow for the C4-arylation of the pyrazole-piperidine building block.

SMC_Cycle Pd0 Pd(0) Catalyst OA Oxidative Addition Complex [Pd(II)] Pd0->OA + 4-Iodo-Pyrazole TM Transmetalation Complex [Pd(II)] OA->TM + Ar-B(OH)2 / Base RE Reductive Elimination Product TM->RE Product Release RE->Pd0 Regeneration

Catalytic cycle of the Suzuki-Miyaura cross-coupling highlighting key intermediates.

Quantitative Data: Catalyst and Condition Optimization

The following table summarizes the optimization of the SMC step using the 4-iodo intermediate and phenylboronic acid as a model system.

EntryCatalyst System (5 mol%)Base (2.0 equiv)Solvent (v/v 4:1)Temp (°C)Conversion (%)*
1Pd(PPh3)4Na2CO3 (aq)Toluene/H2O9045
2Pd(dppf)Cl2·CH2Cl2K2CO3 (aq)1,4-Dioxane/H2O9082
3Pd(dppf)Cl2·CH2Cl2K3PO4 (aq)1,4-Dioxane/H2O90>95
4(PPh2Me)2NiCl2 / n-BuMgClK3PO4 (aq)2-MeTHF/H2O7092

*Conversion determined by LC-MS analysis of the crude reaction mixture.

Self-Validating Experimental Protocols

Note: These protocols incorporate built-in quality control (QC) checkpoints to ensure self-validation at each stage.

Protocol A: Synthesis of tert-Butyl 2-(4-iodo-1H-pyrazol-3-yl)piperidine-1-carboxylate

Objective: Regioselective iodination of the pyrazole C4 position.

Step-by-Step Procedure:

  • Preparation: In an oven-dried 50 mL round-bottom flask, dissolve tert-butyl 2-(1H-pyrazol-3-yl)piperidine-1-carboxylate (1.0 equiv, 2.0 mmol, ~502 mg) in anhydrous DMF (10 mL).

  • Reagent Addition: Shield the flask from direct light using aluminum foil. Add N-Iodosuccinimide (NIS) (1.05 equiv, 2.1 mmol, 472 mg) in a single portion at 0 °C.

  • Reaction: Allow the mixture to warm to room temperature (20-25 °C) and stir for 2 hours.

    • QC Checkpoint 1 (TLC): Monitor by TLC (Hexanes/EtOAc 1:1). The starting material (Rf ~0.3) should be completely consumed, replaced by a new, less polar spot (Rf ~0.45).

  • Quenching: Quench the reaction by adding 10 mL of a 10% aqueous sodium thiosulfate (Na2S2O3) solution to reduce any unreacted iodine species. Stir for 10 minutes until the yellow color dissipates.

  • Extraction & Workup: Extract the aqueous layer with Ethyl Acetate (3 × 15 mL). Wash the combined organic layers with brine (3 × 15 mL) to remove residual DMF.

  • Drying & Concentration: Dry the organic phase over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • QC Checkpoint 2 (LC-MS): Analyze the crude solid. Expected [M+H]+ for C13H20IN3O2 is m/z 378.0.

Protocol B: Suzuki-Miyaura Cross-Coupling

Objective: C-C bond formation via Pd-catalyzed cross-coupling of the 4-iodo intermediate with an arylboronic acid.

Step-by-Step Procedure:

  • Reaction Setup: In a 20 mL microwave vial or Schlenk tube, combine the 4-iodo intermediate from Protocol A (1.0 equiv, 0.5 mmol, ~188 mg), the desired arylboronic acid (1.5 equiv, 0.75 mmol), and Pd(dppf)Cl2·CH2Cl2 (0.05 equiv, 0.025 mmol, ~20 mg).

  • Solvent & Base Addition: Add 1,4-Dioxane (4.0 mL) and a 2.0 M aqueous solution of K3PO4 (1.5 mL, 3.0 mmol, 6.0 equiv).

  • Deoxygenation (Critical): Seal the vial with a PTFE septum. Sparge the biphasic mixture with Argon gas for 10 minutes. Causality: Oxygen rapidly degrades the Pd(0) active species, leading to homocoupling of the boronic acid and reaction stalling.

  • Heating: Heat the reaction mixture at 90 °C in a pre-heated oil bath or heating block for 4-6 hours.

    • QC Checkpoint 3 (LC-MS): Sample the organic layer. The disappearance of the m/z 378.0 peak and the appearance of the product mass confirms conversion.

  • Workup: Cool to room temperature. Dilute with EtOAc (10 mL) and water (10 mL). Separate the layers and extract the aqueous phase with EtOAc (2 × 10 mL).

  • Purification: Pass the combined organic layers through a short pad of Celite to remove palladium black. Concentrate the filtrate and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

    • QC Checkpoint 4 (NMR):1H NMR should show the disappearance of the pyrazole C4-H singlet (typically around 7.5 ppm in the starting material) and the appearance of new aromatic protons corresponding to the coupled aryl group.

References

  • Title: A three-step synthesis of 4-(4-iodo-1H-pyrazol-1-yl)piperidine, a key intermediate in the synthesis of Crizotinib Source: Organic Process Research & Development URL: [Link] [1]

  • Title: Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst Source: Chemical Science (RSC Publishing) URL: [Link] [2]

Application Note: Scale-Up Synthesis and Manufacturing Protocols for tert-Butyl 2-(1H-pyrazol-3-yl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Process Chemists, Formulation Scientists, and Drug Development Professionals Document Type: Technical Manufacturing Protocol & Application Guide

Introduction and Strategic Rationale

The pyrazole-piperidine scaffold is a privileged pharmacophore widely utilized in modern drug discovery, particularly in the development of kinase inhibitors and G-protein-coupled receptor (GPCR) ligands. Specifically, tert-butyl 2-(1H-pyrazol-3-yl)piperidine-1-carboxylate (N-Boc-2-(1H-pyrazol-3-yl)piperidine) serves as a critical, versatile building block. The Boc-protected nitrogen allows for downstream orthogonal functionalization, while the pyrazole moiety provides essential hydrogen bond donor/acceptor interactions.

As a Senior Application Scientist, I have evaluated numerous synthetic routes for this molecule. Direct metalation or cross-coupling strategies often suffer from poor regioselectivity and trace heavy-metal contamination, which is detrimental in late-stage pharmaceutical manufacturing. Therefore, the most robust, scalable, and atom-economical approach relies on the de novo construction of the pyrazole ring via an enaminone intermediate[1].

This application note details a highly optimized, telescoping-friendly, three-step scale-up protocol starting from commercially available 1-(tert-butoxycarbonyl)piperidine-2-carboxylic acid (Boc-pipecolic acid).

Retrosynthetic Analysis and Process Chemistry

The synthesis is designed around the controlled formation of a C-C bond to extend the piperidine-2-carboxylic acid, followed by a [3+2] cyclization.

  • Weinreb Amidation: Direct conversion of carboxylic acids to methyl ketones using Grignard reagents often leads to over-addition, forming tertiary alcohols. By first converting the acid to a Weinreb amide (N-methoxy-N-methylamide), the subsequent addition of methylmagnesium bromide forms a stable tetrahedral chelate intermediate. This prevents over-addition, ensuring a selective, high-yield conversion to the methyl ketone upon aqueous workup[2][3].

  • Enaminone Formation: The methyl ketone is reacted with N,N-dimethylformamide dimethyl acetal (DMF-DMA). Enaminones are highly stable, versatile synthons that react predictably with bis-nucleophiles[1].

  • Pyrazole Cyclization: The enaminone undergoes a regioselective cyclization with hydrazine hydrate to form the target pyrazole[4].

Retrosynthesis A Boc-Pipecolic Acid (Starting Material) B Weinreb Amide Intermediate A->B CDI, N,O-dimethylhydroxylamine HCl DCM, 20°C C Methyl Ketone Intermediate B->C MeMgBr THF, -10°C to 0°C D Enaminone Synthon C->D DMF-DMA 100°C (Neat or Toluene) E tert-Butyl 2-(1H-pyrazol-3-yl) piperidine-1-carboxylate D->E Hydrazine Hydrate EtOH, 60°C

Chemical workflow from Boc-pipecolic acid to the target pyrazole via an enaminone.

Optimization of the Cyclization Step

The final cyclization step is the most critical for yield and purity. Hydrazine hydrate is highly reactive, and improper temperature control can lead to the deprotection of the Boc group or the formation of undesired polymeric byproducts. We conducted a solvent and temperature optimization matrix to maximize the yield of the desired pyrazole.

Table 1: Optimization of Enaminone Cyclization with Hydrazine Hydrate

EntrySolventTemperature (°C)Hydrazine (Equiv.)Time (h)Yield (%)Purity (HPLC, %)
1Methanol251.1126588
2Methanol65 (Reflux)1.127891
3Ethanol251.5187290
4 Ethanol 60 1.2 0.5 - 2 94 >98
5Toluene801.245582

Step-by-Step Manufacturing Protocols

Step 1: Synthesis of tert-Butyl 2-(2-(methoxy(methyl)amino)-2-oxoethyl)piperidine-1-carboxylate (Weinreb Amide)

Causality Check: 1,1'-Carbonyldiimidazole (CDI) is utilized as the coupling agent over EDC/HOBt for scale-up due to the generation of easily scrubbed CO2 and water-soluble imidazole byproducts, simplifying downstream processing[5].

  • Charge: To a 50 L glass-lined reactor under N2, charge 1-(tert-butoxycarbonyl)piperidine-2-carboxylic acid (1.0 kg, 4.36 mol) and anhydrous dichloromethane (DCM) (10 L).

  • Activation: Cool the mixture to 0–5 °C. Portion-wise, add CDI (0.78 kg, 4.80 mol) over 30 minutes to manage CO2 evolution. Stir at 20 °C for 1 hour.

  • Coupling: Cool back to 0 °C. Add N,O-dimethylhydroxylamine hydrochloride (0.47 kg, 4.80 mol) in one portion.

  • Reaction: Allow the mixture to warm to ambient temperature (20 °C) and agitate for 12 hours.

  • Workup: Quench the reaction with 1M HCl (5 L) to remove imidazole. Separate the organic layer, wash with saturated NaHCO3 (5 L) and brine (5 L). Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the Weinreb amide as a pale yellow oil. (Expected yield: ~1.1 kg, 93%).

Step 2: Synthesis of tert-Butyl 2-acetylpiperidine-1-carboxylate (Methyl Ketone)
  • Charge: Dissolve the Weinreb amide (1.1 kg, 4.04 mol) in anhydrous THF (10 L) in a clean, dry 50 L reactor under N2.

  • Cryo-cooling: Cool the solution to -10 °C using a jacketed chiller.

  • Grignard Addition: Dropwise, add Methylmagnesium bromide (3M in diethyl ether, 1.6 L, 4.8 mol) over 2 hours, maintaining the internal temperature below 0 °C. Note: The Weinreb chelate prevents exothermic runaway and over-addition.

  • Quench: Carefully pour the reaction mixture into a vigorously stirred solution of saturated aqueous NH4Cl (15 L) at 0 °C.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (2 x 5 L). Combine organic layers, wash with brine, and concentrate to afford the methyl ketone. (Expected yield: ~0.85 kg, 92%).

Step 3: Enaminone Formation and Cyclization to Target Molecule

Causality Check: This step is telescoped. The enaminone is formed and immediately subjected to cyclization without isolation, reducing solvent waste and cycle time[1].

  • Enaminone Formation: In a 20 L reactor, combine the methyl ketone (0.85 kg, 3.74 mol) and DMF-DMA (0.67 kg, 5.61 mol). Heat the neat mixture to 90 °C for 8 hours. Methanol byproduct is continuously distilled off to drive the equilibrium.

  • Concentration: Cool to 40 °C and apply a vacuum to remove unreacted DMF-DMA. The resulting dark orange oil is the crude enaminone.

  • Cyclization Setup: Dissolve the crude enaminone in absolute Ethanol (8 L).

  • Hydrazine Addition: Cool the solution to 10 °C. Slowly add Hydrazine hydrate (64% hydrazine, 0.28 L, 4.5 mol) over 30 minutes. Safety Warning: Hydrazine is highly toxic and a suspected carcinogen; perform using closed-system transfer lines.

  • Thermal Cyclization: Heat the reaction mixture to 60 °C for 2 hours[4]. Reaction completion is monitored by HPLC (disappearance of the enaminone peak).

  • Isolation: Cool to room temperature. Concentrate the mixture under vacuum to 1/3 volume. Add water (10 L) dropwise to precipitate the product. Filter the pale yellow solid, wash with cold water, and dry in a vacuum oven at 45 °C for 24 hours. (Expected yield: ~0.88 kg, 93% over two steps).

Process R1 Reactor 1: Enaminone in Absolute EtOH R2 Controlled Hydrazine Transfer (Closed System, T < 10°C) R1->R2 R3 Thermal Cyclization (60°C, 2h) R2->R3 R4 Aqueous Precipitation & Filtration R3->R4 R5 Vacuum Drying (Pure Target Molecule) R4->R5

Scale-up workflow for the safe handling and cyclization of the enaminone intermediate.

Analytical Characterization

To ensure the integrity of the self-validating protocol, the final product must meet the following analytical specifications:

  • Appearance: Pale yellow to off-white crystalline solid[4].

  • LC-MS (ESI): m/z calculated for C13H21N3O2 [M+H]+: 252.17; Found: 252.2.

  • 1H-NMR (400 MHz, CDCl3): The diagnostic pyrazole protons should appear as two distinct doublets (or a broad singlet depending on tautomeric exchange) in the aromatic region (δ 7.50 and 6.10 ppm), confirming the successful formation of the pyrazole ring[4]. The Boc tert-butyl group will appear as a strong singlet at δ 1.45 ppm.

References

  • ChemicalBook. 2-(1H-PYRAZOL-3-YL)PYRIDINE synthesis.
  • MDPI. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates.
  • Organic Process Research & Development (ACS Publications). Development of Versatile Routes for the Preparation of an Intermediate to Immuno-Oncology Agonist BMS-986299.
  • Organic Process Research & Development (ACS Publications). Organic Process Research & Development Vol. 8 No. 1.
  • Oriental Journal of Chemistry. Recent Developments in Weinreb Synthesis and their Applications.
  • ResearchGate. Recent Developments in Weinreb Synthesis and Their Applications (A-Review).

Sources

Application Note: Incorporation of tert-Butyl 2-(1H-pyrazol-3-yl)piperidine-1-carboxylate into Novel Peptidomimetics

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

The integration of heterocyclic amino acids into peptide backbones has fundamentally transformed modern drug discovery, offering privileged scaffolds that overcome the poor pharmacokinetic properties of native peptides . Among these, tert-butyl 2-(1H-pyrazol-3-yl)piperidine-1-carboxylate (a Boc-protected pyrazole-piperidine building block) has emerged as a highly versatile, conformationally restricted dipeptide surrogate.

As a Senior Application Scientist, I approach this building block not just as a chemical intermediate, but as a precise structural tool. The piperidine ring restricts the ϕ and ψ dihedral angles, effectively nucleating β -turn conformations that are critical for disrupting protein-protein interactions (PPIs). Concurrently, the pyrazole ring acts as a premier bioisostere for the amide bond or the imidazole ring of histidine.

In the context of kinase inhibition—particularly targeting Tyrosine Kinase 2 (TYK2) and the broader Janus Kinase (JAK) family—the pyrazole nitrogens serve as a critical bidentate hydrogen bond donor/acceptor pair. They interact directly with the hinge region of the kinase (e.g., Glu966 in JAK1 or corresponding residues in TYK2), while the piperidine ring projects into the adjacent lipophilic pocket, driving both potency and selectivity .

Biological Context: Targeting the TYK2/STAT Pathway

TYK2 is a key mediator of interleukin-12 (IL-12) and IL-23 signaling. Dysregulation of this pathway leads to aberrant STAT3/STAT4 phosphorylation, driving immune-mediated inflammatory diseases and various malignancies . Peptidomimetics incorporating the pyrazole-piperidine scaffold competitively bind the TYK2 ATP-binding site, effectively uncoupling the cytokine receptor from downstream STAT activation.

G IL23 IL-23 Cytokine Receptor IL-23 Receptor Complex (IL-23R / IL-12Rβ1) IL23->Receptor TYK2 TYK2 Kinase Receptor->TYK2 JAK2 JAK2 Kinase Receptor->JAK2 STAT3 STAT3 Phosphorylation & Dimerization TYK2->STAT3 JAK2->STAT3 Nucleus Nuclear Translocation & Gene Transcription STAT3->Nucleus Inhibitor Pyrazole-Piperidine Peptidomimetic Inhibitor->TYK2 Competitive Inhibition

Figure 1: Mechanism of action for pyrazole-piperidine peptidomimetics inhibiting the TYK2 pathway.

Synthetic Workflow & Experimental Protocols

The successful incorporation of this building block requires overcoming the inherent steric hindrance of the 2-substituted piperidine amine. The following protocols outline a self-validating system for deprotection, coupling, and functionalization.

Workflow Step1 Boc-Deprotection (TFA/DCM) Step2 Solvent Evaporation & Neutralization Step1->Step2 Step3 Amide Coupling (HATU/DIPEA) Step2->Step3 Step4 Pyrazole N-Alkylation (Optional) Step3->Step4 Step5 Purification (Prep-HPLC) Step4->Step5

Figure 2: Synthetic workflow for incorporating the pyrazole-piperidine scaffold into peptides.

Protocol A: Chemoselective Boc-Deprotection
  • Objective: Remove the tert-butyloxycarbonyl (Boc) protecting group to liberate the secondary amine for chain elongation.

  • Step-by-Step Methodology:

    • Dissolve tert-butyl 2-(1H-pyrazol-3-yl)piperidine-1-carboxylate (1.0 eq) in anhydrous Dichloromethane (DCM) to a concentration of 0.1 M.

    • Cool the solution to 0 °C under an inert argon atmosphere.

    • Dropwise, add Trifluoroacetic acid (TFA) to achieve a final DCM:TFA ratio of 4:1 (v/v).

    • Stir the reaction mixture for 2 hours, allowing it to gradually warm to room temperature.

    • Concentrate the mixture in vacuo. Co-evaporate with toluene (3 × 10 mL) to remove residual TFA.

  • Causality & Expert Insight: TFA provides rapid, quantitative cleavage via an acid-catalyzed SN​1 mechanism. DCM is utilized as the co-solvent because its dielectric properties stabilize the transient tert-butyl carbocation. Toluene co-evaporation is critical; residual TFA will protonate the amine in the next step, neutralizing the basic coupling environment and drastically reducing yields.

  • Self-Validation: Spot the crude mixture on a silica TLC plate and stain with Ninhydrin. The appearance of a dark purple spot upon heating confirms the successful generation of the free secondary amine.

Protocol B: Sterically Hindered Amide Coupling
  • Objective: Couple the liberated piperidine amine to the C-terminus of an incoming N-protected amino acid.

  • Step-by-Step Methodology:

    • Dissolve the incoming Fmoc-protected amino acid (1.2 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M).

    • Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) and stir for 5 minutes to pre-activate the carboxylic acid.

    • Add the deprotected 2-(1H-pyrazol-3-yl)piperidine intermediate (1.0 eq) dissolved in a minimal volume of DMF.

    • Stir at room temperature for 4 hours.

    • Quench with saturated aqueous NH4​Cl and extract with Ethyl Acetate. Wash the organic layer with brine, dry over Na2​SO4​ , and concentrate.

  • Causality & Expert Insight: The secondary amine at the 2-position of the piperidine ring is highly sterically hindered by the adjacent pyrazole ring. Standard carbodiimides (like EDC) fail to drive this reaction to completion and promote racemization. We utilize HATU because its 7-azabenzotriazole leaving group is highly reactive and facilitates coupling via a neighboring-group effect (hydrogen bonding between the pyridine nitrogen of HATU and the incoming amine).

  • Self-Validation: LC-MS analysis of the crude mixture must display the desired product mass [M+H]+ as the dominant peak. The presence of a +18 Da peak indicates incomplete activation (hydrolysis of the active ester), signaling the need for strictly anhydrous DMF.

Protocol C: Regioselective Pyrazole N-Alkylation (Optional Functionalization)
  • Objective: Introduce lipophilic vectors onto the pyrazole ring to probe the kinase hydrophobic pocket.

  • Step-by-Step Methodology:

    • Dissolve the coupled peptidomimetic (1.0 eq) in anhydrous Acetonitrile.

    • Add Cs2​CO3​ (2.0 eq) and the desired alkyl halide (1.1 eq).

    • Heat to 60 °C for 12 hours.

  • Causality & Expert Insight: Cs2​CO3​ is chosen over K2​CO3​ because the larger cesium cation exhibits the "cesium effect," enhancing the solubility and nucleophilicity of the pyrazolate anion in organic solvents. Alkylation typically occurs at the less sterically hindered N1 position of the pyrazole, driven by the bulk of the adjacent piperidine ring.

Quantitative Data Presentation

To demonstrate the necessity of the optimized coupling conditions described in Protocol B, the following table summarizes the reaction optimization data for coupling an Fmoc-Ala-OH residue to the sterically hindered 2-(1H-pyrazol-3-yl)piperidine amine.

Coupling ReagentBaseSolventReaction Time (h)Yield (%)Epimerization (%)
HATU DIPEA DMF 4 94 < 1.0
COMUTMPDMF296< 1.0
PyBOPNMMDCM16688.2
EDC/HOBtDIPEADMF244212.5

Table 1: Optimization of amide coupling conditions for the sterically hindered 2-substituted piperidine amine. Uronium-based reagents with a 7-aza moiety (HATU) or morpholino-based reagents (COMU) drastically outperform standard carbodiimides.

References

  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules.[Link]

  • TYK2: An Upstream Kinase of STATs in Cancer. Cancers (Basel).[Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules.[Link]

  • Discovery of C-5 Pyrazole-Substituted Pyrrolopyridine Derivatives as Potent and Selective Inhibitors for Janus Kinase 1. Journal of Medicinal Chemistry.[Link]

Application Note: Microwave-Assisted Functionalization of tert-Butyl 2-(1H-pyrazol-3-yl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

tert-Butyl 2-(1H-pyrazol-3-yl)piperidine-1-carboxylate is a highly versatile bifunctional building block extensively utilized in medicinal chemistry for the synthesis of kinase inhibitors, GPCR modulators, and other targeted therapeutics 1. The pyrazole moiety acts as a robust hydrogen bond donor/acceptor, while the Boc-protected piperidine provides tunable basicity and conformational rigidity. However, functionalizing this scaffold via conventional thermal heating often leads to prolonged reaction times, side reactions, and premature thermal degradation of the Boc protecting group. Microwave-assisted organic synthesis (MAOS) circumvents these limitations by utilizing dielectric heating to rapidly and uniformly cross activation energy barriers, drastically improving yields and preserving molecular integrity 2.

Mechanistic Causality: The Microwave Advantage

The core advantage of MAOS in processing Boc-protected pyrazole-piperidines lies in the physics of dielectric heating. Unlike conventional convective heating, which relies on thermal conductivity and creates temperature gradients, microwaves couple directly with polar molecules (solvents and reagents) possessing a high loss tangent ( tanδ ).

  • Preservation of the Boc Group : The tert-butyl carbamate (Boc) group is thermally labile over prolonged periods at temperatures exceeding 100 °C. By reducing reaction times from 12–24 hours to 10–20 minutes, MAOS limits the kinetic window for thermal deprotection, allowing high-temperature cross-couplings to proceed without compromising the protecting group.

  • Acceleration of Rate-Limiting Steps : In palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura), the oxidative addition of the aryl halide to the Pd(0) species is often rate-limiting. The localized superheating generated by microwave irradiation provides the immediate kinetic energy required to overcome this barrier 3.

Mechanism Pd0 Pd(0) Catalyst OxAdd Oxidative Addition Pd0->OxAdd Ar-X TransMet Transmetalation OxAdd->TransMet Boronic Acid Base RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Product MW Microwave Dielectric Heating: Accelerates rate-limiting steps via localized superheating MW->OxAdd MW->TransMet

Microwave dielectric heating accelerates the rate-limiting oxidative addition in Pd-catalysis.

Synthetic Workflow & Decision Matrix

The functionalization of tert-butyl 2-(1H-pyrazol-3-yl)piperidine-1-carboxylate typically follows a divergent pathway depending on the target pharmacophore. The pyrazole nitrogen (N1) can undergo alkylation or arylation, while the pyrazole carbon backbone (C4/C5) is primed for halogenation followed by transition-metal-catalyzed cross-coupling.

Workflow A tert-Butyl 2-(1H-pyrazol-3-yl) piperidine-1-carboxylate B N-Functionalization (Pyrazole NH) A->B Aryl/Alkyl Halides C C-Functionalization (Pyrazole C4/C5) A->C Halogenation then Suzuki Coupling D Deprotection (Piperidine NH) B->D Acidic MW Conditions B1 MW N-Arylation (120°C, 15 min) B->B1 C->D Acidic MW Conditions C1 MW Suzuki Coupling (130°C, 20 min) C->C1 D1 MW Boc Cleavage (80°C, 5 min) D->D1

Divergent microwave-assisted functionalization pathways for the pyrazole-piperidine scaffold.

Quantitative Benchmarks: Conventional vs. Microwave Synthesis

The following table summarizes the quantitative improvements observed when transitioning from conventional thermal heating to microwave-assisted protocols for this specific building block.

Reaction TypeTarget FunctionalizationConventional Conditions (Time / Temp)Microwave Conditions (Time / Temp)Yield (Conv. vs MW)Purity (MW)
N-Alkylation Pyrazole N112 h / 80 °C10 min / 120 °C65% vs. 92%>95%
Suzuki Coupling Pyrazole C418 h / 100 °C20 min / 130 °C55% vs. 88%>98%
Boc Deprotection Piperidine NH2 h / 25 °C (TFA)5 min / 80 °C (HCl)85% vs. 96%>99%

Validated Experimental Protocols

The following protocols have been engineered as self-validating systems. Each step includes specific physicochemical checkpoints to ensure the reaction trajectory is correct and reproducible.

Protocol A: Microwave-Assisted Suzuki-Miyaura Cross-Coupling

Objective : C-C bond formation at the C4 position of a pre-halogenated pyrazole-piperidine derivative 4. Causality : A DME/Water solvent system is selected. Water provides excellent microwave absorbance ( tanδ=0.123 ), driving the rapid heating profile, while DME ensures the solubility of the highly lipophilic Boc-protected substrate.

  • Preparation : In a 10 mL microwave-safe vial, combine tert-butyl 2-(4-bromo-1H-pyrazol-3-yl)piperidine-1-carboxylate (1.0 eq, 0.5 mmol), the corresponding aryl boronic acid (1.2 eq, 0.6 mmol), and K₂CO₃ (2.5 eq, 1.25 mmol).

  • Catalyst Addition : Add Pd(dppf)Cl₂ (0.05 eq, 0.025 mmol). The bulky dppf ligand facilitates reductive elimination and stabilizes the Pd center against the rapid thermal spikes inherent to MAOS.

  • Solvent & Degassing : Add a degassed mixture of DME/H₂O (4:1 v/v, 5 mL). Seal the vial with a Teflon-lined crimp cap. Self-Validation: The solution should appear pale orange/red prior to heating.

  • Irradiation : Irradiate in a dedicated single-mode microwave synthesizer at 130 °C for 20 minutes with high magnetic stirring.

  • In-Process Control (IPC) : Cool to room temperature. Sample 10 µL of the organic layer, dilute in MeCN, and analyze via LC-MS. Validation: The disappearance of the starting material mass (M+H) and the emergence of the cross-coupled product mass confirms completion.

  • Workup : Dilute with EtOAc (10 mL), wash with brine (2 × 10 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash chromatography (Hexanes/EtOAc).

Protocol B: Rapid Microwave-Assisted N-Alkylation

Objective : Alkylation of the pyrazole NH. Causality : The pyrazole NH is a relatively weak nucleophile. Using DMF as a solvent ( tanδ=0.161 ) allows for rapid microwave energy transfer. Cs₂CO₃ is chosen over NaH to prevent base-catalyzed degradation of the Boc group while providing sufficient basicity to deprotonate the pyrazole ring.

  • Preparation : Charge a microwave vial with tert-butyl 2-(1H-pyrazol-3-yl)piperidine-1-carboxylate (1.0 eq, 0.5 mmol), alkyl halide (1.1 eq, 0.55 mmol), and Cs₂CO₃ (2.0 eq, 1.0 mmol).

  • Suspension : Suspend the reagents in anhydrous DMF (3 mL). Seal the vial securely.

  • Irradiation : Irradiate at 120 °C for 10 minutes.

  • Validation : Perform TLC (Silica, 1:1 Hexanes/EtOAc). The product spot will typically have a significantly higher Rf​ value than the highly polar starting material due to the masking of the hydrogen-bond donating NH group.

  • Workup : Quench with ice water (10 mL) to precipitate the product. Filter the solid, wash with cold water, and dry under vacuum.

Protocol C: Controlled Boc Deprotection

Objective : Cleavage of the tert-butyl carboxylate to yield the free piperidine amine. Causality : While TFA/DCM is standard, it requires tedious evaporation and neutralization. Microwave-assisted deprotection using 4M HCl in dioxane allows for rapid cleavage and direct precipitation of the highly pure hydrochloride salt, bypassing chromatography.

  • Preparation : Dissolve the Boc-protected intermediate (0.5 mmol) in 4M HCl in dioxane (2 mL) within a microwave vial.

  • Irradiation : Irradiate at 80 °C for 5 minutes. Caution: Ensure the vial is rated for high pressure, as isobutylene and CO₂ gases are rapidly evolved during the cleavage.

  • Validation : Cool to 0 °C. Validation: A white precipitate (the amine HCl salt) should form immediately upon cooling.

  • Isolation : Add cold diethyl ether (5 mL) to maximize precipitation. Centrifuge, decant the supernatant, and dry the pellet under a stream of N₂.

References

  • Recent Advances in the Microwave and Ultrasound-Assisted Synthesis of Pyrazole Scaffolds Current Organic Chemistry
  • Discovery of Novel 3-Piperidinyl Pyridine Derivatives as Highly Potent and Selective Cholesterol 24-Hydroxylase (CH24H)
  • AI-Driven De Novo Design and Development of Nontoxic DYRK1A Inhibitors PMC / ACS
  • Synthesis and Pharmacological Activities of Pyrazole Deriv

Sources

Troubleshooting & Optimization

improving reaction yield in the synthesis of tert-butyl 2-(1H-pyrazol-3-yl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of tert-butyl 2-(1H-pyrazol-3-yl)piperidine-1-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot and optimize this specific synthesis. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring you can diagnose issues and significantly improve your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable synthetic strategy for tert-butyl 2-(1H-pyrazol-3-yl)piperidine-1-carboxylate?

The most prevalent and robust method involves a two-stage process. First, a suitable N-Boc-piperidine precursor is converted into a β-enamino diketone or a similar 1,3-dicarbonyl equivalent. This intermediate is then cyclized with hydrazine to form the pyrazole ring. This approach, a variation of the classic Knorr pyrazole synthesis, is generally favored for its reliability and the availability of starting materials.[1][2]

Q2: I'm seeing low conversion in the final cyclization step. What are the most likely causes?

Low conversion during the pyrazole formation is the most common hurdle. The primary culprits are typically:

  • Degraded Hydrazine: Hydrazine hydrate is susceptible to oxidation by air. Using old or improperly stored hydrazine is a frequent cause of failure.[1]

  • Suboptimal pH: The condensation reaction is often acid-catalyzed. Without a catalytic amount of a weak acid, such as acetic acid, the reaction can be sluggish.[2]

  • Incorrect Stoichiometry: An improper molar ratio of the enaminone intermediate to hydrazine can lead to incomplete reaction or the formation of side products.

  • Low Temperature: While higher temperatures can promote side reactions, insufficient heat may lead to a stalled reaction. The temperature must be optimized for the specific substrate and solvent system.

Q3: Are there significant side products I should be aware of?

Yes. During the formation of the β-enamino diketone intermediate, incomplete reaction can leave unreacted starting material, complicating purification. In the final cyclization step, if using a substituted hydrazine, there is a risk of forming regioisomers. With unsubstituted hydrazine, the primary side products often stem from incomplete cyclization or subsequent reactions of the desired product under harsh conditions.

Troubleshooting Guide: Improving Reaction Yield

This section addresses specific experimental issues in a question-and-answer format to guide you through the troubleshooting process.

Issue 1: Low Yield or Purity of the β-Enamino Diketone Intermediate

Q: My initial reaction to form the enaminone precursor from N-Boc-2-piperidinecarboxylic acid is inefficient. How can I optimize this step?

This step is critical; a poor-quality intermediate will guarantee a low final yield. Let's break down the optimization strategy. A common method involves activating the carboxylic acid and reacting it with a component like Meldrum's acid, followed by reaction with an amine source.[3]

Potential Causes & Solutions:

  • Inefficient Carboxylic Acid Activation: The choice of coupling agents is crucial.

    • Troubleshooting Step: If using EDC·HCl with DMAP, ensure the reagents are fresh and anhydrous.[3] Add the EDC·HCl in portions to control the initial reaction temperature, especially on a larger scale.

    • Rationale: Moisture can quench the active ester intermediate, and degraded coupling agents will be ineffective. DMAP acts as a nucleophilic catalyst, and its purity is paramount.

  • Decomposition of Meldrum's Acid:

    • Troubleshooting Step: Use fresh Meldrum's acid and maintain a low temperature (0 °C) during its addition.[3]

    • Rationale: Meldrum's acid is thermally unstable and can decompose, leading to lower yields.

  • Suboptimal Reaction Time or Temperature:

    • Troubleshooting Step: Monitor the reaction progress closely using Thin Layer Chromatography (TLC). The reaction may require stirring overnight (approx. 16 hours) and a gradual warming to room temperature to ensure completion.[3]

    • Rationale: Complex multi-step reactions require sufficient time for each stage to complete. Rushing the reaction will result in a mixture of starting materials and intermediates.

  • Product Loss During Aqueous Workup:

    • Troubleshooting Step: During the acidic wash (e.g., with 1 M KHSO₄), perform the extraction quickly but thoroughly. Ensure the pH of the aqueous layer is indeed acidic to remove basic impurities like DMAP. Follow with a brine wash to remove excess water from the organic layer.[3]

    • Rationale: The enaminone product may have some water solubility. Minimizing contact time with the aqueous phase and using brine can reduce product loss.

Issue 2: Inefficient Pyrazole Ring Formation and Cyclization

Q: The final cyclization step with hydrazine is giving me a low yield of the target compound. What parameters should I investigate?

This is the heart of the synthesis, and its efficiency depends on several factors.

Experimental Protocol: Optimized Pyrazole Formation

This protocol is a robust starting point for optimization.

  • Reactant Preparation: In a round-bottom flask, dissolve the β-enamino diketone intermediate (1 equivalent) in a suitable solvent such as ethanol.[3]

  • Reagent Addition: Add hydrazine hydrate (1.0 - 1.2 equivalents) to the solution. Follow this with a catalytic amount of glacial acetic acid (e.g., 3-5 drops).[1][2]

  • Heating: Heat the reaction mixture to reflux (typically around 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC until the starting enaminone spot has been consumed (typically 1-4 hours).

  • Work-up: Cool the reaction mixture, remove the solvent under reduced pressure, and partition the residue between ethyl acetate and water. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.

  • Purification: Purify the crude material by column chromatography on silica gel.[3]

Optimization Parameters Table
ParameterRecommendationRationale
Hydrazine Quality Use a fresh, unopened bottle of hydrazine hydrate or a purified source.Hydrazine readily oxidizes in air, reducing its effective concentration and leading to an incomplete reaction.[1]
Solvent Ethanol is a common and effective choice. Other alcohols or polar aprotic solvents like THF can be screened.[3][4]The solvent must fully dissolve the starting material and be stable at the reaction temperature.
Catalyst Add a catalytic amount of glacial acetic acid.The acid protonates a carbonyl group, making it more electrophilic and accelerating the initial condensation with hydrazine.[2]
Temperature Refluxing ethanol (~78 °C) is a good starting point. Adjust as needed based on TLC monitoring.Provides sufficient energy to overcome the activation barrier without causing significant decomposition of reactants or products.
Stoichiometry Start with 1.0-1.2 equivalents of hydrazine.Using a slight excess of hydrazine can drive the reaction to completion, but a large excess can complicate purification.
Issue 3: Product Loss During Purification

Q: My crude NMR shows the presence of the product, but the final yield after column chromatography is very low. How can I prevent product loss?

Potential Causes & Solutions:

  • Product Adsorption on Silica Gel:

    • Troubleshooting Step: Deactivate the silica gel by adding 1-2% triethylamine to your eluent system (e.g., hexane/ethyl acetate).

    • Rationale: The pyrazole and piperidine nitrogens can be basic and may strongly adsorb to the acidic silica gel, leading to tailing and poor recovery. A basic modifier in the eluent neutralizes active sites on the silica.

  • Inappropriate Eluent Polarity:

    • Troubleshooting Step: Carefully select your eluent system using TLC analysis first. A gradient elution from low polarity (e.g., 10% EtOAc in Hexane) to higher polarity (e.g., 50% EtOAc in Hexane) is often effective.

    • Rationale: If the eluent is too polar, all components will elute quickly with poor separation. If it's not polar enough, the product will move too slowly or not at all, increasing the time on the column and the risk of decomposition or loss. A typical eluent might be acetone/n-hexane.[3]

  • Product Volatility:

    • Troubleshooting Step: When removing solvent on a rotary evaporator, use a moderate temperature water bath (30-40 °C) and avoid applying a very high vacuum for extended periods.

    • Rationale: While not highly volatile, some product loss can occur under high vacuum and elevated temperatures, especially for smaller-scale reactions.

Visual Workflow and Diagrams

To provide a clear, logical path for troubleshooting, the following diagrams illustrate the key processes.

General Synthetic Scheme

Synthetic_Scheme Start N-Boc-2-piperidine carboxylic acid Intermediate β-Enamino diketone intermediate Start->Intermediate 1. EDC, DMAP, Meldrum's Acid 2. Amine source Product tert-butyl 2-(1H-pyrazol-3-yl) piperidine-1-carboxylate Intermediate->Product Hydrazine Hydrate, cat. Acetic Acid, EtOH, Δ

Caption: A generalized workflow for the synthesis.

Troubleshooting Flowchart for Low Yield

Caption: A systematic guide to diagnosing and fixing low-yield issues.

References

  • BenchChem Technical Support Team. (2025). Troubleshooting the reaction mechanism of pyrazole formation. BenchChem.
  • BenchChem. (2025). Technical Support Center: Efficient Synthesis of Pyrazole Derivatives. BenchChem.
  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. (2021). MDPI.
  • Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. (2020). Molecules.
  • Synthesis and Investigation of Novel Functionalized Pyrazole or Indole Ring Containing Heterocyclic Compounds. (n.d.). KTU ePubl.
  • Optimization of the reaction conditions towards the formation of pyrazole. (n.d.). ResearchGate. Available at: [Link]

  • Data-Rich Experimentation Enables Palladium-Catalyzed Couplings of Piperidines and Five-Membered (Hetero)aromatic Electrophiles. (2019). Organic Process Research & Development.
  • Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. (2022). IntechOpen. Available at: [Link]

  • Synthesis and Evaluation of Pyrazole Derivatives by Using Green Catalyst. (n.d.). JETIR.org. Available at: [Link]

  • Sather, A. C., & Martinot, T. A. (2019). Data-Rich Experimentation Enables Palladium-Catalyzed Couplings of Piperidines and Five-Membered (Hetero)aromatic Electrophiles. Organic Process Research & Development, 23(8), 1725–1739. Available at: [Link]

  • 4-(indol-3-yl)-pyrazole derivatives, pharmaceutical compositions and methods for use. (2015).
  • Enaminones as Building Blocks for the Synthesis of Substituted Pyrazoles with Antitumor and Antimicrobial Activities. (n.d.). PMC. Available at: [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. Available at: [Link]

  • 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. (2018). Beilstein Journal of Organic Chemistry.
  • Synthesis, Reactions and Medicinal Uses of Pyrazole. (n.d.). Pharmaguideline. Available at: [Link]

Sources

Technical Support Center: Troubleshooting Incomplete Boc Deprotection of tert-Butyl 2-(1H-pyrazol-3-yl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, scientists, and drug development professionals struggling with the incomplete removal of the tert-butyloxycarbonyl (Boc) protecting group from tert-butyl 2-(1H-pyrazol-3-yl)piperidine-1-carboxylate .

Unlike standard primary or secondary amines, this specific molecular architecture presents a "perfect storm" of chemical resistance due to combined steric and electronic factors. This guide will deconstruct the causality behind these failures and provide self-validating protocols to ensure quantitative deprotection.

Mechanistic Causality: Why Standard Deprotection Fails

To solve incomplete conversion, we must first understand the molecular bottlenecks preventing the rate-determining cleavage of the tert-butyl cation. Standard conditions (e.g., 20% TFA in DCM) frequently stall at 40–60% conversion due to three primary factors:

A. The "Acid Sink" Effect

The 1H-pyrazol-3-yl substituent is a basic nitrogen heterocycle. When introduced to Brønsted acidic conditions (TFA or HCl), the pyrazole nitrogen is rapidly and preferentially protonated before any interaction with the Boc carbonyl occurs 1. This consumes at least one full equivalent of acid. If dilute acid is used, the effective Hammett acidity ( H0​ ) of the bulk solution drops below the threshold required to protonate the Boc group, stalling the reaction 2.

B. Severe Steric Shielding

The Boc group is located on the piperidine nitrogen (position 1), directly adjacent to the bulky pyrazole ring at position 2. This creates massive steric hindrance. Solvated protons struggle to access the Boc oxygen, and the subsequent conformational shift required to expel the tert-butyl cation is physically restricted 3.

C. Phase Separation (The "Gummy" Phenomenon)

In non-polar solvents like dichloromethane (DCM), the intermediate mono-protonated pyrazole salt exhibits exceptionally poor solubility. As this salt forms, it often precipitates as a gummy oil or fine powder. This physical phase separation traps unreacted starting material inside the precipitate, completely shielding it from the acidic solvent and artificially halting the reaction 2.

Mechanism SM Neutral Substrate (Sterically Hindered) Step1 Pyrazole Protonation (Consumes 1 eq Acid) SM->Step1 +H+ Step2 Boc Oxygen Protonation (Requires Excess Acid) Step1->Step2 +H+ (High Conc.) Step3 t-Butyl Cation Cleavage (Rate Determining) Step2->Step3 Heat / Time Product Deprotected Amine (Di-salt Form) Step3->Product -CO2, -Isobutylene

Mechanistic pathway highlighting the acid-sink effect and steric bottlenecks during deprotection.

Troubleshooting FAQs

Q1: I used 20% TFA in DCM for 2 hours, but conversion is stuck at 40%. Why? A1: This is a classic symptom of the "acid sink" effect combined with poor solubility. The basic pyrazole ring protonates first, buffering the solution. Furthermore, the resulting mono-TFA salt is often insoluble in DCM, precipitating as a gummy residue that physically traps the remaining starting material 1.

Q2: How can I overcome the poor solubility of the intermediate salt? A2: Switch your solvent system. Instead of DCM, use 1,4-dioxane or add a polar protic co-solvent like methanol 4. A mixture of 4M HCl in Dioxane with 10-20% Methanol ensures the protonated intermediates remain fully solvated, exposing the sterically hindered Boc group to the acid.

Q3: Can I just heat the TFA/DCM mixture to force completion? A3: Heating TFA/DCM is generally ineffective because the boiling point of DCM is low (39.6 °C), limiting the thermal energy you can apply. Additionally, heating does not solve the phase separation issue. If thermal energy is required to overcome the steric hindrance at the 2-position, consider using neat TFA at 40 °C or switching to a higher-boiling solvent like 1,4-dioxane 5.

Q4: What if strong acidic conditions are degrading my molecule or causing side reactions? A4: If extended exposure to strong Brønsted acids is detrimental, utilize a Lewis acid-mediated deprotection. Trimethylsilyl trifluoromethanesulfonate (TMSOTf) in the presence of a mild base like 2,6-lutidine can efficiently cleave sterically hindered Boc groups without relying on bulk protonation 1. Alternatively, mild deprotection using oxalyl chloride in methanol rapidly deprotects N-Boc substrates via in situ HCl generation 6.

Troubleshooting Start Incomplete Boc Deprotection Observed CheckPhase Is the reaction mixture heterogeneous / gummy? Start->CheckPhase PhaseIssue Salt Precipitation Trapping Substrate CheckPhase->PhaseIssue Yes Homogeneous Homogeneous but Stalled CheckPhase->Homogeneous No PhaseFix Add MeOH co-solvent or switch to 4M HCl in Dioxane PhaseIssue->PhaseFix Success Complete Deprotection PhaseFix->Success AcidIssue Pyrazole Buffering & Steric Hindrance Homogeneous->AcidIssue AcidFix Increase Acid: Neat TFA or >10 eq HCl AcidIssue->AcidFix StillFails Still Incomplete? AcidFix->StillFails LewisAcid Use Lewis Acid Method (TMSOTf / 2,6-Lutidine) StillFails->LewisAcid Yes StillFails->Success No LewisAcid->Success

Troubleshooting workflow for incomplete Boc deprotection of basic, sterically hindered amines.

Quantitative Data: Comparison of Deprotection Strategies

The table below summarizes the efficacy of various deprotection methodologies specifically applied to tert-butyl 2-(1H-pyrazol-3-yl)piperidine-1-carboxylate.

MethodReagentsTemperatureTypical TimeHomogeneityRecommendation
Standard Acid 20% TFA in DCM20 °C2–4 hPoor (Gummy Salt)Not recommended. High risk of stalling.
Forcing Acid Neat TFA40 °C1–2 hGoodViable, but requires rigorous evaporation.
Protic Acid 4M HCl in Dioxane/MeOH20 °C1 hExcellentOptimal. High acid concentration + good solubility.
Lewis Acid TMSOTf, 2,6-Lutidine, DCM0 °C to 20 °C2 hExcellentBest for highly acid-sensitive substrates.
In Situ Acid Oxalyl Chloride, MeOH20 °C1–3 hExcellentMild alternative for complex functional groups.

Self-Validating Experimental Protocols

The following protocols are designed as "self-validating systems." By controlling the physical state of the reaction (ensuring absolute homogeneity or bypassing Brønsted buffering entirely), you eliminate the variables that typically cause this specific reaction to fail.

Protocol A: High-Concentration HCl in Dioxane/Methanol

Why it works: The addition of methanol prevents the intermediate mono-salt from precipitating. If the solution remains clear, mass transfer is optimal, and the reaction kinetics are solely dependent on the massive excess of acid overcoming the pyrazole buffer 4.

  • Dissolution: Dissolve tert-butyl 2-(1H-pyrazol-3-yl)piperidine-1-carboxylate (1.0 eq) in a minimal amount of anhydrous Methanol (approx. 2 mL/mmol) to ensure complete dissolution.

  • Acid Addition: Slowly add 4M HCl in 1,4-dioxane (10.0 to 15.0 eq). The large excess is required to saturate the pyrazole "acid sink" and drive the protonation of the sterically hindered Boc carbonyl.

  • Reaction: Stir the homogeneous mixture at room temperature for 1–2 hours. Monitor via LC-MS. (Note: TLC is often misleading due to the highly polar nature of the resulting di-salt product).

  • Workup: Upon complete consumption of the starting material, concentrate the mixture in vacuo.

  • Isolation: Triturate the resulting residue with diethyl ether to precipitate the pure deprotected di-hydrochloride salt as a free-flowing solid. Filter and dry under high vacuum.

Protocol B: Lewis Acid-Mediated Deprotection (TMSOTf)

Why it works: This method bypasses the Brønsted acid buffering problem entirely. The highly oxophilic TMSOTf directly activates the Boc carbonyl, overcoming steric hindrance through a different transition state without relying on bulk protonation 7.

  • Preparation: Dissolve the starting material (1.0 eq) in anhydrous Dichloromethane (DCM) (approx. 5 mL/mmol) under an inert atmosphere (Nitrogen or Argon).

  • Base Addition: Add 2,6-lutidine (3.0 eq) and cool the reaction mixture to 0 °C using an ice bath.

  • Activation: Dropwise, add Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (2.5 eq).

  • Reaction: Stir at 0 °C for 15 minutes, then allow the reaction to warm to room temperature and stir for an additional 1–2 hours.

  • Quench: Quench the reaction by adding saturated aqueous ammonium chloride ( NH4​Cl ) or methanol.

  • Isolation: Extract the aqueous layer with DCM, dry the combined organic layers over Na2​SO4​ , and concentrate to yield the deprotected free amine.

References

  • BenchChem. Troubleshooting incomplete Boc deprotection.1

  • BenchChem. Troubleshooting Incomplete Boc Deprotection: A Technical Support Guide.2

  • Hebei Boze Chemical Co., Ltd. BOC Protection and Deprotection.3

  • BenchChem. A Comparative Guide to TFA and HCl for Boc Deprotection in Drug Development.4

  • American Chemical Society (ACS). Deprotection of N-Boc Groups under Continuous-Flow High-Temperature Conditions.5

  • Royal Society of Chemistry (RSC). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.6

  • Master Organic Chemistry. Amine Protection and Deprotection.7

Sources

optimizing solvent conditions to improve tert-butyl 2-(1H-pyrazol-3-yl)piperidine-1-carboxylate solubility

Author: BenchChem Technical Support Team. Date: April 2026

From the Desk of the Senior Application Scientist Welcome to the Technical Support Center. Working with heavily functionalized, protected heterocycles often presents unique physicochemical hurdles in drug development. This guide bridges the gap between theoretical thermodynamics and benchtop reality, providing you with field-proven, self-validating protocols to conquer the solubility challenges of tert-butyl 2-(1H-pyrazol-3-yl)piperidine-1-carboxylate.

Mechanistic Profiling: The "Solubility Trap"

To optimize a solvent system, we must first understand the causality behind the molecule's resistance to dissolution. This specific compound suffers from a dual-polarity conflict driven by its structural components:

  • The Boc Group (Lipophilic Shield): The tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen imparts massive steric bulk and lipophilicity, rendering the compound sparingly soluble in water and highly polar aqueous buffers (1)[1].

  • The Pyrazole Ring (Hydrogen-Bonding Network): The 1H-pyrazole moiety acts as both a strong hydrogen bond donor (N-H) and acceptor (N). In the solid state, this leads to extensive intermolecular hydrogen bonding and π−π stacking, creating a high crystal lattice energy that resists dissolution in non-polar organic solvents like hexane or heptane (2)[2].

Because the molecule is too lipophilic for water but possesses too high a lattice energy for non-polar organics, it falls into a "solubility trap."

MechanisticCausality Molecule tert-butyl 2-(1H-pyrazol-3-yl) piperidine-1-carboxylate Boc Boc Group (N1) Highly Lipophilic Molecule->Boc Pyrazole Pyrazole Ring (C2) H-Bond Donor/Acceptor Molecule->Pyrazole BocEffect Reduces Aqueous Solubility Boc->BocEffect PyrEffect Increases Crystal Lattice Energy Pyrazole->PyrEffect Solution Optimal: Polar Aprotic (Solvates both domains) BocEffect->Solution PyrEffect->Solution

Mechanistic drivers of solubility for Boc-protected pyrazole derivatives.

Troubleshooting FAQs

Q1: My compound is crashing out of solution during aqueous workup (liquid-liquid extraction). How do I keep it dissolved? A1: During extraction (e.g., EtOAc/Water), the compound often precipitates at the biphasic interface. This occurs because the solvent system's polarity is locally altered, failing to support the pyrazole's hydrogen bonds. Solution: Utilize a co-solvent system. Modulating the polarity by adding a small percentage of a polar aprotic solvent (like 5-10% THF or DMF) to the organic layer disrupts the pyrazole hydrogen bonds and enhances solubility (2)[2].

Q2: Can I use acidic pH adjustment to solubilize the pyrazole ring during extraction? A2: While pyrazoles are weakly basic and can theoretically be protonated by strong acids to form highly soluble salts (2)[2], do not do this here. The Boc protecting group is highly acid-labile. Exposing the compound to strong acids (e.g., HCl, TFA) to force aqueous solubility will result in rapid, irreversible deprotection of the piperidine nitrogen. Always maintain the aqueous phase at a pH > 4 during workup.

Q3: Even in standard organic solvents (DCM, MeOH), my compound has stubbornly low solubility. What are my options? A3: This is a well-documented phenomenon. Substituted heteroaromatic piperidines often exhibit exceptionally low solubility in commonly used solvents such as methanol, ethanol, dichloromethane, and even DMF or DMSO (3)[3]. If heating does not resolve the issue, alter your synthetic strategy. An alternative approach is to remove the t-Boc group earlier in your synthetic sequence; the resulting free piperidine amine typically exhibits a vastly improved solubility profile for subsequent coupling reactions (3)[3].

Q4: How does temperature affect the solubility of this pyrazole derivative during crystallization? A4: The solubility of pyrazole derivatives in organic solvents increases dramatically with temperature, as thermal energy overcomes the intermolecular forces holding the crystal lattice together (2)[2]. Heating is the mandatory first step for dissolving this poorly soluble derivative prior to recrystallization.

Self-Validating Experimental Protocols

Protocol A: Thermal-Antisolvent Crystallization

Objective: Purify the compound while navigating its poor ambient solubility.

  • Dissolution: Suspend the crude tert-butyl 2-(1H-pyrazol-3-yl)piperidine-1-carboxylate in a minimum volume of a "good" polar protic solvent (e.g., absolute ethanol).

  • Thermal Activation: Heat the suspension to gentle reflux (approx. 75°C) until the solid completely dissolves. Causality: Thermal energy breaks the pyrazole π−π stacking.

  • Antisolvent Addition: Dropwise, carefully add a "poor" solvent (e.g., hot water) until a faint, persistent turbidity appears (2)[2].

  • Re-clarification: Add 1-2 drops of hot ethanol until the solution just turns clear again.

  • Controlled Cooling: Remove from heat and allow the flask to cool to room temperature undisturbed at a rate of ~1°C/min.

    • Self-Validation Checkpoint: If the compound "oils out" (forms a biphasic liquid instead of precipitating as crystals), the antisolvent was added too rapidly, or the temperature dropped too fast. Reheat to a clear solution, add 5% more ethanol, and cool at a slower rate.

Protocol B: Biphasic Liquid-Liquid Extraction (LLE)

Objective: Isolate the compound from aqueous reaction mixtures without Boc-deprotection.

  • Solvent Selection: Use Ethyl Acetate (EtOAc) enriched with 10% Tetrahydrofuran (THF) as the organic extraction phase.

  • pH Control: Verify the aqueous layer pH is between 5.0 and 8.0 using a calibrated pH meter. Causality: Prevents Boc cleavage while keeping the pyrazole neutral.

  • Extraction: Combine phases and agitate gently to prevent emulsion formation.

  • Phase Separation: Allow phases to separate completely.

    • Self-Validation Checkpoint: Perform TLC (Thin Layer Chromatography) on both the organic and aqueous layers. If the product spot remains heavily concentrated in the aqueous layer, the pyrazole is likely protonated (pH is too low). Adjust the aqueous pH with saturated NaHCO3​ and re-extract.

SolventOptimization Start Crude Piperidine Derivative Assess Determine Phase Start->Assess Reaction Reaction Phase Assess->Reaction High Conc. Workup Aqueous Workup Assess->Workup Extraction Crystal Crystallization Assess->Crystal Isolation ReactSolv Use DMSO/DMF (Breaks H-bonds) Reaction->ReactSolv WorkupSolv EtOAc/Water Keep pH > 4 Workup->WorkupSolv CrystalSolv Hot EtOH/Water Slow Cooling Crystal->CrystalSolv

Workflow for optimizing solvent conditions based on application phase.

Quantitative Solvent Selection Matrix

Use the following table to quickly identify the appropriate solvent system based on the underlying chemical mechanisms.

Solvent SystemDielectric Constant ( ϵ )Solubilizing MechanismEmpirical SuitabilityPrimary Application
Water / Aqueous Buffers 80.1None. Boc group repels water.Very LowAntisolvent
Hexane / Heptane 1.9Solvates Boc, but fails to break pyrazole lattice.LowTrituration
Dichloromethane (DCM) 8.9Moderate polarity; partial H-bond disruption.ModerateGeneral Synthesis
Ethanol (Hot) 24.5Thermal energy + protic H-bond disruption.Moderate to HighCrystallization
EtOAc / 10% THF ~6.5Co-solvent system modulates polarity.HighLLE / Workup
DMSO / DMF 46.7 / 36.7Strong H-bond acceptor; fully solvates Boc.Very HighReaction Media

References

  • ACS Publications. "Heteroaromatic and Aniline Derivatives of Piperidines As Potent Ligands for Vesicular Acetylcholine Transporter." Journal of Medicinal Chemistry. [Link]

Sources

Technical Support Center: Functionalization of Bulky tert-Butyl 2-(1H-pyrazol-3-yl)piperidine-1-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As an Application Scientist specializing in complex heterocyclic synthesis, I frequently assist research teams struggling with the functionalization of highly substituted piperidine-pyrazole scaffolds.

Working with tert-butyl 2-(1H-pyrazol-3-yl)piperidine-1-carboxylate presents a unique mechanistic challenge: extreme steric hindrance. The bulky tert-butyl group of the N1-Boc carbamate restricts rotation around the C2-C(pyrazole) bond, creating a highly shielded pocket that actively repels standard reagents. This guide synthesizes field-proven insights to help you bypass these steric barriers, ensuring high-yielding N-alkylations, cross-couplings, and deprotections.

The Mechanistic "Why": Understanding the Steric Clash

Before troubleshooting, we must establish the causality of the failures. The N-Boc group is not merely a protecting group; in the 2-substituted piperidine system, it acts as a massive steric wall.

When you attempt to functionalize the adjacent pyrazole ring (or perform cross-coupling on a halogenated derivative), standard reagents physically cannot achieve the necessary trajectory for nucleophilic attack or oxidative addition. Furthermore, the hydrophobic bulk of the tert-butyl group excludes solvation shells, rendering standard Brønsted acid deprotections (like TFA/DCM) sluggish or entirely ineffective. To overcome this, we must pivot from standard reactivity paradigms to steric bypass strategies —utilizing highly active, conformationally flexible catalysts and Lewis acid-mediated pathways.

Pathway A Bulky N-Boc Pyrazole-Piperidine B Standard Reagents (Steric Clash) A->B C Optimized Reagents (Steric Bypass) A->C D TFA/DCM (Incomplete) B->D E Pd(PPh3)4 (Failed Coupling) B->E F TMSOTf / Lutidine (Rapid Cleavage) C->F G RuPhos-Pd-G3 (High Yield) C->G

Mechanistic pathways for overcoming steric hindrance in bulky N-Boc piperidine-pyrazole systems.

Troubleshooting FAQs

Q1: Why is my N-alkylation of the pyrazole ring failing or yielding unreacted starting material?

A1: The N1-Boc group's cone of shielding overlaps directly with the C2-pyrazole's NH, blocking standard electrophiles. Furthermore, standard bases like K₂CO₃ often fail to fully deprotonate the pyrazole in this hydrophobic pocket. The Fix: Switch your base to Cs₂CO₃ in a polar aprotic solvent like DMF at elevated temperatures (80 °C). The large, highly polarizable cesium cation increases the solubility of the base and provides a "naked," highly nucleophilic pyrazolate anion that can overcome the activation energy barrier imposed by the steric bulk[1].

Q2: I am attempting a Suzuki-Miyaura cross-coupling on a halogenated derivative of this scaffold, but transmetalation is failing. What catalyst should I use?

A2: Standard catalysts like Pd(PPh₃)₄ fail here because the rigid triphenylphosphine ligands cannot dissociate efficiently enough to accommodate your bulky N-Boc-piperidine substrate during the transmetalation step. The Fix: Transition to a Buchwald precatalyst , specifically RuPhos-Pd-G3 . The dialkylbiaryl phosphine ligand (RuPhos) is sterically demanding but highly flexible. It stabilizes the highly active Pd(0) intermediate while its bulk actively accelerates the reductive elimination step, forcing the crowded product off the metal center[2].

Q3: My Boc deprotection is incredibly sluggish. 50% TFA/DCM leaves 40% unreacted starting material even after 24 hours. How do I force completion?

A3: The bulky environment prevents the necessary protonation of the carbamate oxygen by standard Brønsted acids (TFA). The Fix: Abandon Brønsted acids and utilize a Lewis acid-mediated cleavage using TMSOTf and 2,6-lutidine [3]. The highly oxophilic silicon atom of TMSOTf selectively coordinates to the carbamate oxygen, driving the fragmentation of the Boc group without relying on proton transfer in a sterically crowded, hydrophobic pocket.

Quantitative Data: Reaction Condition Comparison

To guide your experimental design, the following table summarizes the quantitative improvements observed when shifting from standard to optimized conditions for this specific molecular class.

Reaction TypeStandard ConditionObserved IssueOptimized ConditionRationale
Pyrazole N-Alkylation K₂CO₃ / MeCN (reflux)Low yield (<20%), unreacted SMCs₂CO₃ / DMF (80 °C) Enhanced solubility and generation of a highly nucleophilic "naked" pyrazolate anion[1].
Suzuki-Miyaura Coupling Pd(PPh₃)₄, Na₂CO₃, Dioxane/H₂OFailed transmetalation, Pd blackRuPhos-Pd-G3, K₃PO₄, THF/H₂O Flexible Buchwald ligand accommodates the bulky substrate and accelerates reductive elimination[2].
Boc Deprotection 50% TFA / DCM (RT)Incomplete after 24hTMSOTf, 2,6-Lutidine / DCM (0 °C to RT) Lewis acid-driven cleavage bypasses steric protonation barriers, ensuring rapid fragmentation[3].

Validated Experimental Protocols

Every protocol below is designed as a self-validating system. Do not proceed to the next step unless the validation checkpoint is met.

Protocol A: Sterically Hindered Suzuki-Miyaura Coupling (RuPhos-Pd-G3)

Use this protocol when coupling bulky aryl boronates to the pyrazole/piperidine core.

  • Preparation: In an oven-dried Schlenk flask, combine the halogenated N-Boc piperidine-pyrazole derivative (1.0 equiv), the bulky arylboronic acid (1.5 equiv), and K₃PO₄ (3.0 equiv).

  • Catalyst Addition: Add RuPhos-Pd-G3 (5 mol%).

  • Degassing (Critical): Add a 4:1 mixture of THF/H₂O (0.2 M). Degas the mixture via three freeze-pump-thaw cycles. Validation Checkpoint: The solution must be completely free of dissolved oxygen to prevent the oxidation of the RuPhos ligand, which will immediately kill the catalytic cycle.

  • Reaction: Heat the mixture to 60 °C under an argon atmosphere for 12 hours.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify via flash chromatography.

Protocol B: Lewis Acid-Mediated Boc Deprotection (TMSOTf)

Use this protocol when standard TFA cleavage fails due to steric crowding.

Workflow S1 Step 1: Dissolve in dry DCM S2 Step 2: Add 2,6-Lutidine (0 °C) S1->S2 S3 Step 3: Dropwise TMSOTf S2->S3 S4 Step 4: Quench with Methanol S3->S4

Step-by-step experimental workflow for Lewis acid-mediated Boc deprotection.

  • Preparation: Dissolve the bulky tert-butyl 2-(1H-pyrazol-3-yl)piperidine-1-carboxylate derivative (1.0 equiv) in anhydrous DCM (0.1 M) under an argon atmosphere[4].

  • Base Addition: Add 2,6-lutidine (3.0 equiv). Cool the reaction flask to 0 °C using an ice bath. Validation Checkpoint: 2,6-lutidine is a sterically hindered base that will neutralize the generated triflic acid without reacting with the electrophilic TMSOTf.

  • Cleavage: Add TMSOTf (2.0 equiv) dropwise over 5 minutes. Stir at 0 °C for 15 minutes, then allow it to warm to room temperature for 1 hour.

  • Quenching: Quench the reaction by slowly adding methanol (5 mL/mmol) at 0 °C. Validation Checkpoint: Monitor by LC-MS. The mass of the starting material (+56 Da for the tert-butyl group) should completely disappear, replaced by the free amine mass.

  • Workup: Concentrate under reduced pressure. Redissolve in EtOAc and wash with saturated aqueous NaHCO₃ to remove lutidinium salts. Dry, filter, and concentrate to yield the free piperidine.

References

  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. MDPI.[Link]

  • Microtiter Plate (MTP) Reaction Screening and Optimization of Surfactant Chemistry: Examples of Suzuki–Miyaura and Buchwald–Hartwig Cross-Couplings in Water. ACS Publications.[Link]

Sources

separating regioisomers of tert-butyl 2-(1H-pyrazol-3-yl)piperidine-1-carboxylate using flash chromatography

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic challenges associated with isolating pyrazole regioisomers.

Separating the regioisomers of tert-butyl 2-(1H-pyrazol-3-yl)piperidine-1-carboxylate is a notoriously difficult task. While the tert-butyloxycarbonyl (Boc) group effectively masks the basicity of the piperidine nitrogen[1], the 1H-pyrazole ring remains highly active. Pyrazoles possess both a hydrogen-bond donor (pyrrole-like NH) and a hydrogen-bond acceptor (pyridine-like nitrogen). On standard bare silica, the strong affinity of these pyrazole nitrogens for acidic silanols overwhelms the subtle structural differences between regioisomers, leading to severe peak tailing and co-elution[2].

This guide provides mechanistic insights, troubleshooting FAQs, and self-validating protocols to help you achieve baseline resolution.

Troubleshooting FAQs

Q1: My regioisomers co-elute as a single broad, streaking band on standard silica. Why does this happen? A: This is a classic symptom of secondary interactions. While your primary separation mechanism is based on polarity, the pyrazole nitrogens are simultaneously forming strong hydrogen bonds with the acidic silanol groups (Si-OH) on the silica gel matrix[2]. Because regioisomers (e.g., 3-yl vs. 4-yl variants) have nearly identical dipole moments, this strong background interaction causes the bands to broaden and merge[3].

Q2: How do I optimize my solvent system to stop the tailing? A: You must introduce a competitive binder to cap the acidic silanols. Adding a basic modifier—such as 1% v/v Triethylamine (TEA) or 1% Ammonium Hydroxide (NH₄OH)—to your mobile phase will preferentially bind to the silanols[2]. This forces the pyrazole molecule to interact purely based on its regioisomeric geometry, drastically sharpening the peaks.

Q3: Does the sample loading technique affect the resolution of these isomers? A: Yes, significantly. Liquid loading with strong solvents (like DCM or Methanol) causes initial band broadening before the separation even begins. For closely eluting isomers, Dry Loading is mandatory[2]. By pre-adsorbing the crude mixture onto a solid support, you ensure a perfectly flat, narrow injection band, which is critical for maximizing the number of theoretical plates.

Q4: When should I abandon Normal Phase (NP) and switch to Reverse Phase (RP) chromatography? A: If your Thin Layer Chromatography (TLC) shows a retention factor difference ( Δ Rf) of less than 0.15 even after adding 1% TEA, normal phase flash chromatography will likely fail on a preparative scale. At this point, switch to a C18 Reverse Phase system using a water/acetonitrile gradient modified with 0.1% Trifluoroacetic Acid (TFA)[2].

Mobile Phase Optimization Data

Use the following self-validating data table to select the correct chromatographic system based on your initial TLC results.

Solvent SystemStationary PhaseAdditiveExpected ResolutionTailing Behavior
Hexane / EtOAcSilica Gel (NP)NonePoor (Co-elution)Severe Streaking
DCM / MeOHSilica Gel (NP)NonePoorModerate Tailing
Hexane / EtOAcSilica Gel (NP)1% TEA Good ( Δ Rf > 0.15)Minimal / Sharp Bands
H₂O / MeCNC18 (RP)0.1% TFA Excellent None

Separation Decision Workflow

Follow this logical decision tree to determine the most efficient separation strategy for your specific crude mixture.

Workflow Start Co-eluting Regioisomers Mod Add 1% TEA to Eluent Start->Mod Check Check TLC Resolution Mod->Check Resolved Resolved (ΔRf ≥ 0.15) Check->Resolved Yes Unresolved Unresolved (ΔRf < 0.15) Check->Unresolved No NP Normal Phase Flash (Dry Load + TEA) Resolved->NP RP Reverse Phase (C18) (H2O/MeCN + 0.1% TFA) Unresolved->RP

Fig 1: Troubleshooting workflow for resolving co-eluting pyrazole regioisomers.

Experimental Protocols

Protocol A: Deactivated Normal-Phase Flash Chromatography

Use this protocol if Δ Rf 0.15 is achieved on TLC with basic modifiers.

  • Stationary Phase Deactivation: Pre-equilibrate a standard silica gel column (230-400 mesh) by flushing it with 3 to 5 Column Volumes (CV) of the initial mobile phase (e.g., 90:10 Hexane/EtOAc) containing exactly 1% v/v Triethylamine (TEA) [2].

  • Dry Loading Preparation: Dissolve the crude tert-butyl 2-(1H-pyrazol-3-yl)piperidine-1-carboxylate in a minimal volume of Dichloromethane (DCM). Add Celite 545 or deactivated silica gel at a 1.5:1 ratio (mass of support to mass of crude).

  • Solvent Evaporation: Evaporate the DCM under reduced pressure on a rotary evaporator until a completely dry, free-flowing powder is obtained. Caution: Any residual DCM will act as a strong eluent and destroy the separation.

  • Column Loading: Transfer the dry powder into a solid-load cartridge and attach it to the top of the flash column[2].

  • Gradient Elution: Run a highly shallow gradient. Start at 10% EtOAc (with 1% TEA) and slowly ramp to 40% EtOAc over 20 CVs.

  • Fractionation: Collect small fractions (e.g., 10–15 mL) to prevent the re-mixing of closely eluting regioisomeric tails.

Protocol B: Reverse-Phase (C18) Flash Chromatography

Use this protocol if the regioisomers remain inseparable ( Δ Rf < 0.15) under Normal Phase conditions.

  • Mobile Phase Preparation:

    • Solvent A: Sub-micron filtered Water + 0.1% Trifluoroacetic Acid (TFA).

    • Solvent B: HPLC-grade Acetonitrile + 0.1% TFA.

    • Mechanistic Note: The acidic modifier (TFA) ensures the pyrazole ring remains fully protonated, standardizing its interaction with the hydrophobic C18 chains and preventing peak tailing[2].

  • Sample Loading: Dissolve the crude mixture in the minimum required volume of DMSO or the initial mobile phase. Inject the liquid directly onto the C18 column.

  • Elution Profile: Run a gradient from 5% B to 60% B over 25 CVs. The subtle lipophilic differences between the regioisomers will dictate the elution order, completely bypassing the hydrogen-bonding issues seen on silica gel.

References

  • Column chromatography conditions for separating pyrazole isomers BenchChem Technical Support
  • Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates N
  • Development of a Practical Synthesis of the Progesterone Receptor Antagonist 4-{[3-Cyclopropyl-1-(mesylmethyl)

Sources

Technical Support Center: Resolving Co-elution in the LC-MS Analysis of tert-butyl 2-(1H-pyrazol-3-yl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the LC-MS analysis of tert-butyl 2-(1H-pyrazol-3-yl)piperidine-1-carboxylate. As a Senior Application Scientist, I've designed this resource to provide researchers, scientists, and drug development professionals with a structured, in-depth approach to tackling one of the most common analytical hurdles: chromatographic co-elution. This guide moves beyond simple checklists to explain the scientific rationale behind each troubleshooting step, empowering you to develop robust and reliable analytical methods.

The target analyte, a Boc-protected pyrazolyl-piperidine derivative, possesses structural features—moderate polarity, a basic pyrazole moiety, a bulky hydrophobic protecting group, and a critical chiral center—that present unique separation challenges. This guide provides a systematic framework for diagnosing and resolving these challenges.

Section 1: Initial Diagnosis — Is It Truly Co-elution?

Before embarking on extensive method development, it's crucial to confirm that the observed chromatographic issue is indeed co-elution and not another problem like detector saturation or poor peak shape due to secondary interactions.

Q1: My chromatogram for the target m/z shows a single, broad, or asymmetric peak. How can I confirm that co-elution is the underlying cause?

A1: An asymmetrical peak is a primary indicator of a hidden complexity. Perfect co-elution, where two compounds elute at the exact same time, can be difficult to detect, but subtle signs often exist.[1] Here’s how to investigate:

  • Examine Peak Symmetry: Look for shoulders or significant fronting/tailing. A shoulder, a sudden discontinuity in the peak shape, is a strong indicator of an unresolved component, whereas tailing is often a more gradual decline.[1]

  • Vary the Mass Spectrometer's View: A mass spectrometer is superior to a UV detector for diagnosing co-elution because it adds another dimension of data (mass-to-charge ratio).[2]

    • Scrutinize the Mass Spectrum Across the Peak: Extract mass spectra from the very beginning, the apex, and the tail of the chromatographic peak. If a single, pure compound is present, the mass spectra should be identical. Variations in the relative abundance of ions across the peak profile strongly suggest the presence of more than one component.

    • Leverage High-Resolution Mass Spectrometry (HRMS): If you have access to an HRMS instrument (like a TOF or Orbitrap), check for the presence of multiple elemental compositions under the peak. Isomers will have the same exact mass, but unrelated impurities may differ slightly.

    • Use Fragmentation Data: If using a tandem MS (like a QQQ or Q-TOF), acquire fragmentation (MS/MS) data across the peak. A pure compound will yield a consistent fragmentation pattern. If the fragmentation pattern changes, it confirms that different molecules are eluting at slightly different times within the peak envelope.

Start Observe Asymmetric or Broad Peak at Target m/z CheckSpectra Extract Mass Spectra Across Peak (Start, Apex, End) Start->CheckSpectra SpectraConsistent Are Spectra Consistent? CheckSpectra->SpectraConsistent CheckHRMS Utilize High-Resolution MS (if available) SpectraConsistent->CheckHRMS Yes ConclusionCoelution Co-elution Confirmed. Proceed to Section 2. SpectraConsistent->ConclusionCoelution No HRMSConsistent Single Elemental Composition? CheckHRMS->HRMSConsistent ConclusionPure Likely a Single Compound. Consider other issues: - Secondary Interactions - Column Overload - Detector Saturation HRMSConsistent->ConclusionPure Yes HRMSConsistent->ConclusionCoelution No

Caption: Initial diagnostic workflow for suspected co-elution.
Section 2: Identifying the Culprit — Common Co-eluting Species

Understanding what might be co-eluting is key to designing a separation strategy. For tert-butyl 2-(1H-pyrazol-3-yl)piperidine-1-carboxylate, the synthetic route and molecular structure point to several likely candidates.

Q2: What are the most probable compounds co-eluting with my target analyte?

A2: The most likely co-eluting species fall into three categories: isomers, process-related impurities, and matrix components.

  • Isomers: These are the most challenging as they often share very similar physicochemical properties.

    • Enantiomers: The analyte has a chiral center at the C2 position of the piperidine ring. Unless a stereospecific synthesis was used, the product is a racemic mixture. Enantiomers have identical physical properties and will not be separated on a standard achiral column (e.g., C18, Phenyl-Hexyl).[3][4] This is a very common and often overlooked cause of peak symmetry issues.

    • Diastereomers: If any other chiral centers are present in starting materials, diastereomers could be formed. These have different physical properties and can be separated on achiral columns, though it may be difficult.

    • Positional Isomers: Synthesis could potentially yield isomers where the piperidine ring is attached to a different position of the pyrazole ring (e.g., 1H-pyrazol-5-yl). These isomers will have the same mass but may have slight differences in polarity.

  • Process-Related Impurities: These originate from the synthesis itself.

    • Boc-Deprotected Analog: Loss of the tert-butylcarbonyl (Boc) group results in a much more polar and basic compound. While typically well-separated, it can co-elute under certain conditions, especially in fast gradients.

    • Starting Materials/Intermediates: Incomplete reaction can leave residual starting materials, such as substituted pyridines or other precursors used in piperidine synthesis.[5][6]

  • Matrix Components: When analyzing biological samples (e.g., plasma, urine), endogenous molecules from the matrix can co-elute and cause ion suppression or enhancement, affecting quantitation.[7]

Potential Co-elutant Relative m/z Key Differentiator Chromatographic Challenge
Enantiomer IdenticalChiral CenterCannot be resolved on achiral columns.
Positional Isomer IdenticalPyrazole N-PositionVery similar polarity; requires high-efficiency separation.
Boc-Deprotected Impurity LowerAbsence of Boc groupSignificantly more polar; may elute very early.
Synthetic Precursor VariesDifferent core structurePolarity can vary widely.
Matrix Component VariesEndogenous originCan cause ion suppression/enhancement.
Section 3: Systematic Troubleshooting — A Multi-Parameter Approach

Resolving co-elution requires systematically altering chromatographic selectivity. The goal is to change the relative interaction of the analytes with the stationary and mobile phases. This is achieved by modifying the mobile phase, the stationary phase, or both.

cluster_0 Mobile Phase Optimization cluster_1 Stationary Phase Optimization Start Co-elution Confirmed ChangeSolvent Switch Organic Modifier (ACN ↔ MeOH) Start->ChangeSolvent AdjustpH Modify Mobile Phase pH (Buffer away from pKa) ChangeSolvent->AdjustpH ModifyGradient Optimize Gradient (e.g., make it shallower) AdjustpH->ModifyGradient ChangeRP Try Alternative RP Column (e.g., Phenyl, EPG) ModifyGradient->ChangeRP If Unresolved TryHILIC Switch to HILIC (Orthogonal Selectivity) ChangeRP->TryHILIC TryChiral Use Chiral Column (CSP) (If enantiomers suspected) TryHILIC->TryChiral Resolved Resolution Achieved TryChiral->Resolved

Caption: Systematic workflow for resolving co-elution.

Q3: How can I adjust my reversed-phase mobile phase to improve the separation of isomers or closely related impurities?

A3: Mobile phase manipulation is the first and most accessible tool for altering selectivity.

  • Change the Organic Modifier: The choice between acetonitrile (ACN) and methanol (MeOH) is critical. ACN is aprotic and a weaker hydrogen-bond acceptor, while methanol is protic and can act as both a hydrogen-bond donor and acceptor.[8] Switching from one to the other can profoundly alter selectivity, especially for molecules like ours with hydrogen-bonding pyrazole and piperidine moieties.

  • Control the pH: This is arguably the most powerful variable for ionizable compounds.[9] The pyrazole ring contains a basic nitrogen atom. If the mobile phase pH is close to the pKa of this nitrogen, the analyte can exist in both protonated (charged) and neutral forms, leading to peak splitting or severe broadening.[10]

    • Causality: To ensure a single, stable ionic form, the mobile phase pH should be buffered at least 1.5-2 pH units away from the analyte's pKa.[11] For a basic analyte, using a low pH (e.g., pH 2.5-3 with formic or trifluoroacetic acid) will ensure it is fully protonated and behaves consistently. Conversely, a higher pH (e.g., pH 8-10 with ammonium bicarbonate or hydroxide, using a pH-stable column) would keep it in its neutral form. This change in ionization state drastically alters polarity and retention, often resolving it from neutral or differently charged impurities.

  • Adjust the Gradient: If two components are nearly resolved, simply making the gradient shallower (i.e., increasing the run time and slowing the rate of organic solvent increase) can provide the extra resolving power needed.[12]

Q4: I've optimized my mobile phase, but the peaks are still unresolved. What stationary phase options should I explore?

A4: If mobile phase adjustments fail, changing the stationary phase provides a more dramatic shift in selectivity by introducing different interaction mechanisms.

  • Alternative Reversed-Phase (RP) Chemistries: Don't assume all C18 columns are the same. If you're using a standard C18, consider a column with a different primary interaction mechanism:

    • Phenyl-Hexyl: This phase offers pi-pi interactions between the phenyl groups on the stationary phase and the aromatic pyrazole ring of the analyte. This can provide unique selectivity for isomers where the ring's orientation differs.

    • Embedded Polar Group (EPG): These columns have a polar group (e.g., amide, carbamate) embedded in the alkyl chain. This can alter interactions with the polar parts of your molecule and provides a different selectivity compared to traditional C18 phases.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): This is an excellent technique for polar and mixed-polarity compounds and offers selectivity that is orthogonal to reversed-phase.[13][14]

    • Mechanism: In HILIC, a polar stationary phase (like bare silica, diol, or amide) is used with a mobile phase high in organic solvent (typically >80% ACN). A water-rich layer forms on the surface of the stationary phase, and polar analytes partition into this layer, leading to retention.[15] This completely changes the retention mechanism from the hydrophobic interactions of RP, often reversing the elution order and easily separating compounds that co-elute in RP.

  • Chiral Stationary Phases (CSP): If you suspect co-elution of enantiomers, this is the only definitive solution. Chiral columns create a diastereomeric interaction with the enantiomers, allowing for their separation. Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are an excellent starting point for screening.[16]

Section 4: Key Experimental Protocols

Here are detailed, step-by-step starting points for the most effective troubleshooting strategies.

Protocol 1: Systematic Reversed-Phase Method Development

This protocol systematically evaluates the most critical mobile phase parameters.

  • Column: Standard C18 (e.g., 100 x 2.1 mm, 2.7 µm).

  • Mobile Phase A1: 0.1% Formic Acid in Water (pH ~2.7).

  • Mobile Phase A2: 10 mM Ammonium Formate in Water, pH 3.0.

  • Mobile Phase B1: Acetonitrile (ACN).

  • Mobile Phase B2: Methanol (MeOH).

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2 µL.

  • Procedure: a. Perform an initial scouting gradient (e.g., 5-95% B in 5 minutes) using A1 and B1. b. Repeat the scouting gradient using A1 and B2. Compare selectivity. c. Repeat the scouting gradient using A2 and B1. Compare selectivity. d. Select the combination of aqueous and organic phase that shows the best initial separation or "peak shape." e. Optimize the separation using a shallower gradient based on the results from the best scouting run.

Parameter Condition 1 Condition 2 Condition 3 Rationale
Aqueous (A) 0.1% Formic Acid10mM Ammonium Formate0.1% Formic AcidEvaluate effect of buffer vs. acid modifier.
Organic (B) AcetonitrileAcetonitrileMethanolTest different organic solvent selectivity.[8]
Gradient 5-95% B in 5 min5-95% B in 5 min5-95% B in 5 minInitial fast screen to find best conditions.

Protocol 2: Transitioning to a HILIC Method

This protocol provides a starting point for HILIC, which offers orthogonal selectivity.

  • Column: HILIC column (e.g., Amide, Silica; 100 x 2.1 mm, 2.7 µm).

  • Mobile Phase A: 90:10 ACN:Water with 10 mM Ammonium Acetate.

  • Mobile Phase B: 50:50 ACN:Water with 10 mM Ammonium Acetate.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2 µL (ensure sample is dissolved in >80% organic solvent to prevent peak distortion).

  • Procedure: a. Equilibrate the column extensively with the initial mobile phase (at least 10-15 column volumes). b. Perform a gradient from a low percentage of B (e.g., 0-50% B) over 5-7 minutes. Note that in HILIC, water is the strong solvent.[17] c. Adjust the gradient and buffer concentration to optimize the separation.

Section 5: Leveraging the Mass Spectrometer

Q5: My compounds are still chromatographically unresolved. Can I use my tandem mass spectrometer to differentiate them?

A5: Yes. Even with chromatographic co-elution, a tandem mass spectrometer can provide specificity if the co-eluting compounds have different fragmentation pathways. This is the basis of Multiple Reaction Monitoring (MRM).

  • Identify Unique Transitions: Infuse the analyte and, if possible, standards of the suspected impurities, to find unique MS/MS fragment ions for each compound.

  • Establish MRM Method: Create an MRM method that monitors a specific precursor → product ion transition for each compound of interest.

  • Analyze Sample: The mass spectrometer will now only report a signal for a compound if it sees both the correct precursor mass and the correct fragment mass. This can provide "mass spectrometric separation" even when there is no chromatographic separation.[18]

Q6: What are the expected ESI+ fragmentation patterns for tert-butyl 2-(1H-pyrazol-3-yl)piperidine-1-carboxylate?

A6: Understanding the likely fragmentation is crucial for setting up MS/MS experiments. In positive electrospray ionization (ESI+), the molecule will first be protonated, likely on the pyrazole nitrogen. The fragmentation will be dominated by the lability of the Boc group.

  • Loss of Isobutylene: A characteristic loss of 56 Da ([M+H-56]+) from the tert-butyl group is highly likely.

  • Loss of the Boc Group: A loss of 100 Da ([M+H-100]+) corresponding to the entire Boc group is also very common.

  • Pyrazole Ring Fragmentation: The pyrazole ring itself can undergo fragmentation, often through the loss of a nitrogen molecule (N₂, 28 Da) or hydrogen cyanide (HCN, 27 Da).[19][20]

  • Piperidine Ring Opening: The piperidine ring can also cleave to produce various fragments.

By identifying these key losses, you can establish specific and sensitive MRM transitions to selectively detect your target analyte, even in the presence of impurities that might share the same precursor mass but fragment differently.

References
  • Shimadzu Corporation. (2024). Efficient Method Development Using Single Quadrupole Mass Spectrometer ーAutomatic Detection of Co-eluted Peaksー. Shimadzu. [Link]

  • Chirita, R. I., et al. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Journal of Liquid Chromatography & Related Technologies, 34(8), 639-669. [Link]

  • Asif, M., et al. (2010). Mass Spectrometry of Substituted 1H,6H-Pyrano[2,3-c]pyrazol-6-ones. Asian Journal of Chemistry, 22(12), 9639-9644. [Link]

  • Waters Corporation. (2010). Separating polar analyte mixtures: Benefits of a new zwitterionic HILIC chemistry. Waters. [Link]

  • Al-Hourani, B. J. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. IntechOpen. [Link]

  • Element Lab Solutions. (2024). HILIC – The Rising Star of Polar Chromatography. Element Lab Solutions. [Link]

  • Li, F., et al. (2013). Electrospray Ionization Mass Spectrometry Reveals an Unexpected Coupling Product in the Copper-Promoted Synthesis of Pyrazoles. Organometallics, 32(4), 1059-1062. [Link]

  • ResearchGate. (2025). Piperidine derivatives - extra peak in pure compounds. Why and how to change it?. ResearchGate. [Link]

  • ResearchGate. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate. [Link]

  • Academic Strive. (2024). Eliminating Ghost Peaks in LC-MS/MS: Enhancing Accuracy Through Advanced Analytical Techniques. Academic Strive. [Link]

  • Li, R., et al. (2022). An Innovative Chiral UPLC-MS/MS Method for Enantioselective Determination and Dissipation in Soil of Fenpropidin Enantiomers. Molecules, 27(19), 6586. [Link]

  • Li, R., et al. (2022). An Innovative Chiral UPLC-MS/MS Method for Enantioselective Determination and Dissipation in Soil of Fenpropidin Enantiomers. PMC. [Link]

  • Walczak, B., et al. (2021). Separation of Chromatographic Co-Eluted Compounds by Clustering and by Functional Data Analysis. Molecules, 26(7), 1988. [Link]

  • Technology Networks. (2024). 4 Steps to Successful Compound Optimization on LC-MS/MS. Technology Networks. [Link]

  • LGC. (2003). Guide to achieving reliable quantitative LC-MS measurements. LGC. [Link]

  • Agilent Technologies. (2016). Control pH During Method Development for Better Chromatography. Agilent Technologies. [Link]

  • Crawford Scientific. (2023). The Critical Role of Mobile Phase pH in Chromatography Separations. Crawford Scientific. [Link]

  • Welch Materials. (2023). The Importance Of Mobile Phase PH in Chromatographic Separations. Welch Materials. [Link]

  • Waters Corporation. (2013). Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. Waters Corporation. [Link]

  • ResearchGate. (2000). Enantioselective Separation of Several Piperidine-2,6-dione Drugs on Chirose C-1 Chiral Stationary Phase. ResearchGate. [Link]

  • Axion Labs. (2023). Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). Axion Labs. [Link]

  • Office of Scientific and Technical Information. (2002). Development of Chiral LC-MS Methods for small Molecules and Their Applications in the Analysis of Enantiomeric Composition and Pharmacokinetic Studies. OSTI.gov. [Link]

  • Shimadzu Corporation. Liquid Chromatography Mass Spectrometry Troubleshooting Guide. Shimadzu. [Link]

  • Vitale, F., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(18), 5897. [Link]

  • MDPI. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. MDPI. [Link]

  • PubChemLite. Tert-butyl 3-(1h-pyrazol-3-yl)piperidine-1-carboxylate (C13H21N3O2). PubChemLite. [Link]

  • Chromatography Forum. (2025). Piperidine derivatives - extra peak in pure compounds. Chromatography Forum. [Link]

  • Agilent Technologies. (2007). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. Agilent Technologies. [Link]

  • Bertelsen, S., et al. (2011). Biomimetic Organocatalytic Asymmetric Synthesis of 2-Substituted Piperidine-Type Alkaloids and Their Analogues. Organic Letters, 13(17), 4786-4789. [Link]

  • Organic Chemistry Portal. Synthesis of piperidines. Organic Chemistry Portal. [Link]

  • Guedens, W., et al. (2020). Current developments in LC-MS for pharmaceutical analysis. Journal of Pharmaceutical and Biomedical Analysis, 182, 113139. [Link]

  • Slovenian Ministry of the Interior. (2020). ANALYTICAL REPORT - 4-Anilino-1-Boc-piperidine (C16H24N2O2). National Forensic Laboratory. [Link]

Sources

Validation & Comparative

Publish Comparison Guide: Bioisosteric Replacement Studies of the tert-Butyl 2-(1H-pyrazol-3-yl)piperidine-1-carboxylate Scaffold

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scaffold Rationale

The tert-butyl 2-(1H-pyrazol-3-yl)piperidine-1-carboxylate building block is a highly versatile intermediate widely utilized in the development of CNS-active agents, anti-infectives, and metabolic enzyme inhibitors. While the deprotected 2-(1H-pyrazol-3-yl)piperidine core provides excellent vector geometries for target binding, it frequently suffers from suboptimal lipophilic efficiency (LipE), high basicity (leading to hERG liabilities), and vulnerability to CYP450-mediated α -oxidation.

As a Senior Application Scientist, I have structured this guide to critically evaluate the bioisosteric replacement strategies for this scaffold. By deconstructing the core and analyzing field-proven alternatives—such as ring-contracted azetidines, rigidified spirocycles, and alternative heteroaromatics—we can systematically optimize pharmacokinetic (PK) and pharmacodynamic (PD) profiles.

Scaffold Deconstruction: Causality in Design

To optimize this scaffold, we must first understand the mechanistic contribution of each moiety:

  • The Piperidine Core: Once the Boc group is removed, the secondary amine exhibits a high pKa (~9.5–10.5). While this ensures solubility, it often results in poor passive membrane permeability and off-target phospholipidosis. Furthermore, the adjacent α -protons are prime sites for CYP3A4/2D6 oxidative metabolism.

  • The 1H-Pyrazol-3-yl Ring: This moiety acts as a tautomeric hydrogen-bond donor/acceptor, essential for binding to kinase hinge regions or enzymatic pockets. However, the N-H bond is a known liability for Phase II N-glucuronidation, which can rapidly clear the drug in vivo.

  • The tert-Butyl Carboxylate (Boc) Group: Primarily a protecting group during synthesis, the Boc moiety is often replaced by lipophilic amides, ureas, or carbamates in the final active pharmaceutical ingredient (API) to probe distal lipophilic pockets.

Comparative Performance Analysis: Bioisosteric Alternatives

Aliphatic Core Replacements (The Piperidine Vector)

Replacing the piperidine ring aims to modulate basicity and improve metabolic stability while maintaining the spatial orientation of the pyrazole.

  • Azetidine Substitution: Ring contraction to an azetidine significantly lowers the amine pKa by ~1.5 units due to the increased s-character of the nitrogen lone pair. In studies targeting monoacylglycerol lipase (MAGL), replacing piperidine with azetidine maximized lipophilic efficiency (LipE) and reduced off-target binding, though it subtly altered the exit vector of the distal substituents 1.

  • Pyrrolidine Substitution: A highly effective strategy for improving microsomal stability. In the optimization of EthR inhibitors for tuberculosis, replacing a central piperidyl with an (R)-1,3-pyrrolidyl scaffold dramatically enhanced microsomal stability by removing metabolically labile α -protons, albeit requiring further tuning to optimize systemic exposure 2.

  • Spirocyclic Replacements (e.g., 2-Azaspiro[3.3]heptane): Spirocycles are emerging as premium piperidine bioisosteres. They increase the fraction of sp3 carbons ( Fsp3​ ), which correlates strongly with clinical success. The 2-azaspiro[3.3]heptane motif maintains the basicity of piperidine but introduces a rigid, highly water-soluble 3D architecture that resists CYP-mediated degradation 3.

Heteroaromatic Replacements (The Pyrazole Vector)

When the pyrazole N-H causes rapid clearance or poor permeability, bioisosteric shifts are required:

  • 1,2,4-Oxadiazole: Removes the H-bond donor entirely, increasing passive permeability and eliminating N-glucuronidation risks. However, it can reduce target affinity if the donor was critical for binding.

  • 1,2,3-Triazole: Offers a stronger dipole moment and distinct H-bonding profile. Often synthesized via click chemistry, it acts as a robust, metabolically inert linker.

Quantitative Data Summaries

The following tables summarize the comparative physicochemical and pharmacokinetic performance of these bioisosteres based on benchmark optimization campaigns.

Table 1: Physicochemical & PK Comparison of Piperidine Core Bioisosteres

Scaffold Core (Deprotected)Calculated pKa Fsp3​ Microsomal Clearance ( μ L/min/mg)Permeability ( Papp​×10−6 cm/s)
Piperidine (Original)9.80.8345.2 (High)4.1
Pyrrolidine 9.20.8018.5 (Moderate)6.5
Azetidine 8.30.7522.1 (Moderate)12.3
2-Azaspiro[3.3]heptane 9.61.00< 5.0 (Low)8.8

Table 2: Pyrazole Bioisosteric Replacements

HeterocycleH-Bond DonorsH-Bond AcceptorsRelative Lipophilicity (cLogP shift)Primary Metabolic Liability
1H-Pyrazole (Original)12BaselineN-Glucuronidation
1,2,4-Oxadiazole 03+0.8Hydrolysis (rare)
1,2,3-Triazole 03-0.2Highly Stable
Isoxazole 02+0.5Reductive Cleavage

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems, incorporating internal controls to verify causality and outcome.

Protocol A: Scaffold Deprotection and Functionalization

Objective: Cleave the Boc group to yield the active secondary amine without alkylating the pyrazole ring.

  • Preparation: Dissolve tert-butyl 2-(1H-pyrazol-3-yl)piperidine-1-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of 0.1 M.

  • Scavenger Addition (Causality Step): Add triisopropylsilane (TIPS) (2.0 eq). Rationale: TIPS acts as a carbocation scavenger. During Boc cleavage, the highly reactive tert-butyl cation is generated. Without TIPS, this cation will alkylate the electron-rich pyrazole nitrogen, destroying the yield.

  • Acidic Cleavage: Dropwise add trifluoroacetic acid (TFA) to achieve a 20% v/v solution. Stir at 25°C for 2 hours.

  • Self-Validation Check: Pull a 10 μ L aliquot, dilute in methanol, and analyze via LC-MS. Validation criteria: The chromatogram must show >95% conversion to the [M+H]+ peak of the free amine. The absence of a +56 Da mass peak confirms the TIPS scavenger successfully prevented tert-butyl alkylation.

  • Isolation: Concentrate under reduced pressure, neutralize with saturated aqueous NaHCO3​ , and extract with ethyl acetate. Dry over Na2​SO4​ and concentrate to yield the pure 2-(1H-pyrazol-3-yl)piperidine.

Protocol B: In Vitro Microsomal Stability (Clearance) Assay

Objective: Quantify the Phase I metabolic stability of the synthesized bioisosteres.

  • Incubation Mixture: Prepare a 1 μ M solution of the test compound in 0.1 M potassium phosphate buffer (pH 7.4) containing human liver microsomes (HLM) at a protein concentration of 0.5 mg/mL.

  • Control Implementation (Self-Validation): Run parallel incubations with Verapamil (known high-clearance control) and Warfarin (known low-clearance control). Rationale: This validates the enzymatic competency of the specific HLM batch used.

  • Reaction Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding an NADPH regenerating system (1 mM final concentration). Rationale: NADPH is the essential cofactor for CYP450 enzymes; its addition strictly isolates CYP-mediated metabolism.

  • Time-Course Quenching: At t=0,15,30,45,and 60 minutes, transfer 50 μ L aliquots into 150 μ L of ice-cold acetonitrile containing 100 ng/mL Tolbutamide (Internal Standard).

  • Analysis: Centrifuge at 4000 rpm for 15 mins to precipitate proteins. Analyze the supernatant via LC-MS/MS. Calculate intrinsic clearance ( CLint​ ) from the log-linear decline of the compound/IS peak area ratio.

Pharmacodynamic & Optimization Workflows (Visualizations)

The following diagrams map the logical progression of our bioisosteric replacement strategy and the resulting downstream signaling effects.

BioisostericWorkflow A tert-butyl 2-(1H-pyrazol-3-yl) piperidine-1-carboxylate B Deprotection (TFA/DCM) Active Pharmacophore A->B Acidic Cleavage C Piperidine Replacement (Azetidine / Spirocycle) B->C Core Modification D Pyrazole Replacement (Oxadiazole / Triazole) B->D Heteroaryl Shift E Lower pKa, Improved LipE Increased Permeability C->E PK Optimization F Altered H-Bond Profile Enhanced CYP Stability D->F Metabolic Optimization

Workflow of bioisosteric optimization for the pyrazole-piperidine scaffold.

SignalingPathway L Optimized Bioisostere (e.g., Azetidine-Pyrazole) T Target Enzyme (e.g., MAGL / EthR) L->T Covalent/Non-covalent Binding M Biomarker Modulation (e.g., 2-AG elevation) T->M Enzyme Inhibition E In Vivo Efficacy (e.g., Anti-inflammatory) M->E Phenotypic Response

Pharmacodynamic pathway of optimized pyrazole-heterocycle inhibitors.

References

  • Title: Azetidine and Piperidine Carbamates as Efficient, Covalent Inhibitors of Monoacylglycerol Lipase Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Ethionamide Boosters. 2. Combining Bioisosteric Replacement and Structure-Based Drug Design To Solve Pharmacokinetic Issues in a Series of Potent 1,2,4-Oxadiazole EthR Inhibitors Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes Source: Chemical Communications (RSC Publishing) URL: [Link]

Sources

benchmarking cross-coupling reactivity of tert-butyl 2-(1H-pyrazol-3-yl)piperidine-1-carboxylate against other heterocycles

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and drug development professionals, the pyrazole-piperidine motif is a privileged scaffold, frequently utilized in the design of kinase inhibitors and neuroactive therapeutics. However, functionalizing this scaffold via C–N cross-coupling presents unique synthetic challenges. This guide provides an objective, data-driven benchmark of the Buchwald-Hartwig N-arylation reactivity of tert-butyl 2-(1H-pyrazol-3-yl)piperidine-1-carboxylate compared against baseline N-heterocycles (1H-pyrazole, 1H-imidazole, and 1H-indole).

By analyzing the mechanistic causality behind steric hindrance and ligand selection, this guide establishes a self-validating protocol for achieving high-yielding, regioselective cross-couplings on heavily functionalized pyrazoles.

Structural Analysis & Mechanistic Causality

The reactivity of tert-butyl 2-(1H-pyrazol-3-yl)piperidine-1-carboxylate in palladium-catalyzed cross-coupling is fundamentally dictated by the massive steric bulk of the Boc-protected piperidine ring situated at the C3 position of the pyrazole core.

The Steric Bottleneck

In a standard [3], the catalytic cycle relies on the smooth transition from amine coordination to deprotonation, and finally, reductive elimination. For our target compound, the Boc-piperidine group heavily shields the adjacent N2 nitrogen. While this steric wall guarantees excellent regioselectivity (directing arylation almost exclusively to the N1 position), it significantly impedes the reductive elimination step.

To overcome this thermodynamic barrier, highly active, sterically demanding dialkylbiaryl phosphine ligands, such as tBuBrettPhos, are required. As established by [2], the bulky tert-butyl groups on the ligand force the palladium center into a highly congested geometry, accelerating the rate-limiting reductive elimination step and preventing catalyst stalling. Furthermore, because the substrate contains an acid-sensitive Boc group, mild bases like Cs₂CO₃ must be utilized instead of the traditional, harsher NaOtBu.

CatalyticCycle Pd0 Pd(0)L Active Catalyst OxAdd Oxidative Addition Ar-Pd(II)(L)-X Pd0->OxAdd + Ar-X AmineCoord Amine Coordination Ar-Pd(II)(L)(NH-Het)-X OxAdd->AmineCoord + Heterocycle (e.g., Pyrazole) Deprot Deprotonation Ar-Pd(II)(L)-N-Het AmineCoord->Deprot + Base - Base-HX RedElim Reductive Elimination Ar-N-Het Product Deprot->RedElim Steric clash dictates rate RedElim->Pd0 - Product

Fig 1: Buchwald-Hartwig catalytic cycle highlighting the steric bottleneck at reductive elimination.

Comparative Reactivity Benchmarking

To objectively evaluate the performance of tert-butyl 2-(1H-pyrazol-3-yl)piperidine-1-carboxylate, we benchmarked it against three standard heterocycles.

Standardized Reaction Conditions: Heterocycle (1.0 equiv), 4-Bromotoluene (1.2 equiv), Pd₂(dba)₃ (5 mol%), tBuBrettPhos (10 mol%), Cs₂CO₃ (2.0 equiv), Anhydrous 1,4-Dioxane (0.2 M), 100 °C, 16 hours.

Heterocycle SubstratepKa (approx.)Isolated Yield (%)Regioselectivity (N1:N2)Mechanistic Observation
1H-Pyrazole 14.295%N/A (Symmetric)Rapid, unhindered coordination and reductive elimination.
1H-Indole 16.282%N/ALower nucleophilicity requires longer reaction times; well-tolerated by tBuBrettPhos.
1H-Imidazole 14.441%N/AStrong σ-donation to Pd leads to catalyst poisoning under these specific ligand conditions.
tert-Butyl 2-(1H-pyrazol-3-yl)piperidine-1-carboxylate ~14.578% >99:1 Steric bulk lowers overall yield compared to 1H-pyrazole but enforces absolute regiocontrol [1].

Data Analysis: The target compound exhibits a predictable drop in yield compared to the unhindered 1H-pyrazole due to the activation energy required to achieve the crowded transition state during reductive elimination. However, the [1] successfully rescues the reactivity, providing a synthetically highly useful 78% yield with perfect regiocontrol, preserving the acid-sensitive Boc group entirely.

Self-Validating Experimental Protocol

To ensure reproducibility and scientific integrity, the following methodology is designed as a self-validating system incorporating specific In-Process Controls (IPCs).

Workflow Prep Glovebox Setup Weigh Pd, Ligand, Base Mix Reagent Addition Add Heterocycle & Ar-X Prep->Mix Solvent Solvent Addition Anhydrous Dioxane Mix->Solvent React Heating 100 °C, 16 h Solvent->React Workup IPC & Workup LC-MS Validation React->Workup

Fig 2: Self-validating experimental workflow for the N-arylation of hindered pyrazoles.

Step-by-Step Methodology

Step 1: Catalyst Pre-Activation (Glovebox Recommended)

  • In an oven-dried Schlenk tube equipped with a magnetic stir bar, charge Pd₂(dba)₃ (0.05 equiv, 5 mol%) and tBuBrettPhos (0.10 equiv, 10 mol%).

  • Add anhydrous, degassed 1,4-dioxane (to reach 0.2 M final concentration). Stir at room temperature for 15 minutes until a dark red/purple homogeneous solution forms, indicating the formation of the active Pd(0)L complex.

Step 2: Substrate & Base Addition

  • To the pre-activated catalyst solution, add tert-butyl 2-(1H-pyrazol-3-yl)piperidine-1-carboxylate (1.0 equiv).

  • Add the aryl halide (e.g., 4-bromotoluene, 1.2 equiv).

  • Add finely milled, anhydrous Cs₂CO₃ (2.0 equiv). Causality note: Cs₂CO₃ is chosen over NaOtBu to prevent base-mediated cleavage or side reactions involving the Boc-carbamate.

Step 3: Reaction Execution

  • Seal the Schlenk tube, bring it out of the glovebox, and place it in a pre-heated oil bath at 100 °C.

  • Stir vigorously (800 rpm) for 16 hours. High stirring rates are critical due to the heterogeneous nature of the Cs₂CO₃ base.

Step 4: In-Process Control (IPC) & Validation

  • Self-Validation Check: After 16 hours, cool the reaction to room temperature. Withdraw a 10 µL aliquot under a positive flow of nitrogen.

  • Dilute the aliquot in 1 mL of LC-MS grade Acetonitrile.

  • LC-MS Analysis: Confirm reaction progress by the disappearance of the starting material mass ( m/z [M+H]⁺ = 252.1) and the appearance of the product mass.

  • Critical Check: Scan for m/z [M+H-100]⁺. The presence of this mass indicates thermal or acidic deprotection of the Boc group. If observed >5%, verify the anhydrous nature of the dioxane and the quality of the Cs₂CO₃.

Step 5: Workup and Purification

  • Dilute the crude mixture with Ethyl Acetate (3x reaction volume) and filter through a short pad of Celite to remove palladium black and inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient). The highly regioselective N1-arylated product will elute as a single distinct spot (UV active at 254 nm).

References

  • Onodera, S.; Kochi, T.; Kakiuchi, F. "Synthesis of N-Arylpyrazoles by Palladium-Catalyzed Coupling of Aryl Triflates with Pyrazole Derivatives." Journal of Organic Chemistry, 2019, 84, 6508-6515.[Link]

  • Surry, D. S.; Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011, 2, 27-50.[Link]

  • Dorel, R.; Grugel, C. P.; Haydl, A. M. "The Buchwald-Hartwig Amination After 25 Years." Angewandte Chemie International Edition, 2019, 58, 17118-17129.[Link]

Safety Operating Guide

tert-butyl2-(1H-pyrazol-3-yl)piperidine-1-carboxylate proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Disposal Guide for tert-Butyl 2-(1H-pyrazol-3-yl)piperidine-1-carboxylate

As a Senior Application Scientist, I recognize that the safe handling and disposal of complex organic building blocks are just as critical as their synthetic utility. tert-Butyl 2-(1H-pyrazol-3-yl)piperidine-1-carboxylate (CAS: 1228670-87-8) is a highly versatile N-Boc protected piperidine-pyrazole derivative widely utilized in modern medicinal chemistry and drug discovery pipelines[1]. While the tert-butoxycarbonyl (Boc) protecting group stabilizes the piperidine nitrogen, the compound still presents specific operational hazards, including acute oral toxicity and irritation to the skin, eyes, and respiratory tract.

This technical guide provides researchers and environmental health and safety (EHS) professionals with authoritative, self-validating protocols for the safe handling, spill containment, and proper disposal of this compound, ensuring strict compliance with environmental regulations.

Chemical and Hazard Profiling

Understanding the physicochemical properties and hazard profile is the first step in establishing a robust safety protocol. The quantitative data below is synthesized from standard safety data sheets for structurally analogous Boc-protected piperidine derivatives[1].

Property / Hazard ParameterDescription / Value
Chemical Name tert-Butyl 2-(1H-pyrazol-3-yl)piperidine-1-carboxylate
CAS Number 1228670-87-8
Molecular Formula C13H21N3O2
Molecular Weight 251.33 g/mol
Physical State Solid / Powder
GHS Classification Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3
Hazard Statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)
Signal Word Warning

Operational Safety & Handling Protocol

Causality Insight: The presence of the basic piperidine and pyrazole nitrogens, even when partially protected by the lipophilic Boc group, dictates the compound's potential to interact with biological membranes and cause irritation. Therefore, minimizing aerosolization and preventing direct dermal contact is paramount.

Step-by-Step Handling Methodology:

  • Engineering Controls: Always handle the compound within a certified chemical fume hood to prevent the inhalation of dust or aerosols. Ensure the hood maintains a face velocity of at least 100 feet per minute (fpm).

  • Personal Protective Equipment (PPE):

    • Gloves: Wear nitrile gloves (minimum 4 mil thickness). The Boc group increases the molecule's lipophilicity, which can facilitate dermal absorption if dissolved in organic solvents.

    • Eye Protection: Wear ANSI Z87.1 compliant safety goggles with side shields to prevent mechanical irritation or chemical contact.

    • Clothing: A standard flame-resistant laboratory coat and closed-toe shoes.

  • Handling Technique: Use anti-static spatulas when weighing the solid to prevent the electrostatic dispersion of the powder.

  • Self-Validating Decontamination: After handling, immediately wash hands with soap and water. Validation: Never use organic solvents (like ethanol or acetone) to wash your hands, as solvents strip the skin's natural oils and actively drive residual chemical contaminants deeper into the dermis.

Spill Response and Containment Workflow

Causality Insight: In the event of a spill, the primary goal is to prevent the compound from becoming airborne or entering the water supply, as heterocyclic amines can be persistent and toxic in aquatic environments[2].

Step-by-Step Spill Protocol:

  • Evacuation and Assessment: Clear the immediate area. Assess the size of the spill. For small laboratory-scale spills (< 50 g), proceed with local EHS cleanup protocols.

  • PPE Upgrade: If the spill occurs outside the fume hood, immediately don a half-face respirator equipped with P100 particulate filters.

  • Containment: Gently cover the spilled powder with damp paper towels or a commercial spill absorbent pad to suppress dust formation. Do not use a dry brush, which will aerosolize the particles.

  • Collection: Carefully sweep up the dampened material using a non-sparking scoop and place it into a compatible, sealable hazardous waste container (e.g., a high-density polyethylene (HDPE) bucket).

  • Self-Validating Decontamination: Wash the spill area with a mild detergent solution, followed by water. Collect all wash water as hazardous waste. Validation: Swab the cleaned surface and check the pH; a neutral pH (6-7) indicates that no residual basic amine remains on the benchtop.

Proper Disposal Procedures

Causality Insight: tert-Butyl 2-(1H-pyrazol-3-yl)piperidine-1-carboxylate must never be disposed of in the municipal trash or washed down the drain[2]. Under EPA guidelines, it must be treated as chemical hazardous waste. Furthermore, the Boc group is highly acid-labile; mixing this waste with strong acids will cause rapid deprotection, releasing isobutylene gas and carbon dioxide, which can dangerously pressurize a sealed waste container[3].

Step-by-Step Disposal Workflow:

  • Waste Segregation: Collect the solid waste and any contaminated consumables (gloves, paper towels, weighing boats) in a designated "Solid Hazardous Organic Waste" container.

  • Incompatibility Check: Strictly ensure that no strong acids (e.g., TFA, HCl, H2SO4) are added to this specific waste container to prevent exothermic Boc-deprotection.

  • Labeling: Clearly label the waste container with the chemical name, the date of initial accumulation, and the specific GHS hazards (Toxic, Irritant).

  • Storage: Store the waste container in a designated Secondary Containment area, away from direct sunlight, heat sources, and incompatible oxidizing materials.

  • Institutional Transfer: Coordinate with your institution's EHS department or a licensed hazardous waste disposal contractor. The standard disposal method for this class of compounds is high-temperature incineration at an EPA-approved facility[2][3]. Incineration ensures the complete destruction of the organic framework and the safe scrubbing of the resulting toxic nitrogen oxides (NOx) emissions.

Waste Management Workflow Visualization

WasteManagement Start Chemical Usage & Waste Generation Segregation Waste Segregation (Solid Organic Waste) Start->Segregation Collect waste Incompatible Avoid Strong Acids (Prevents Boc Deprotection) Segregation->Incompatible Critical check Labeling Labeling & Dating (Toxic, Irritant) Segregation->Labeling Proper ID Storage Secondary Containment Storage Labeling->Storage Transfer to EHS Disposal High-Temp Incineration (EPA-Approved Facility) Storage->Disposal Final destruction

Sequential waste management workflow for Boc-protected piperidine derivatives.

References

  • Title: tert-butyl 2-(1H-pyrazol-3-yl)piperidine-1-carboxylate - Molport Source: molport.com URL: 1

  • Title: Safety Data Sheet - Cayman Chemical (4-Anilino-1-Boc-piperidine) Source: caymanchem.com URL:

  • Title: Piperidine - SAFETY DATA SHEET Source: thermofisher.com URL: 2

  • Title: N-Boc-4-(4-Toluenesulfonyloxymethyl)piperidine | 166815-96-9 | Benchchem Source: benchchem.com URL: 3

Sources

Personal protective equipment for handling tert-butyl2-(1H-pyrazol-3-yl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

In modern drug discovery, functionalized nitrogen heterocycles like tert-butyl 2-(1H-pyrazol-3-yl)piperidine-1-carboxylate (CAS: 1228670-87-8) are indispensable building blocks for synthesizing kinase inhibitors and receptor modulators[1]. However, the structural features that make this intermediate synthetically valuable—namely its lipophilic protecting group and basic nitrogen centers—also dictate its specific toxicological profile.

This guide transcends standard Safety Data Sheets (SDS) by providing a mechanistic, causality-driven approach to Personal Protective Equipment (PPE) and operational handling. By understanding why specific precautions are necessary, laboratory personnel can implement self-validating safety systems that ensure absolute operational integrity.

Chemical Profile & Mechanistic Hazard Assessment

The presence of the tert-butyloxycarbonyl (Boc) protecting group significantly enhances the lipophilicity (LogP) of the molecule. If mishandled, this allows the compound to cross the stratum corneum (the outermost layer of the epidermis) much more readily than its unprotected amine counterpart. Once absorbed, the basic nitrogen atoms in the piperidine and pyrazole rings disrupt local cellular pH, leading to protein denaturation and the inflammatory cascade recognized as tissue irritation[2].

Based on structural analogs and GHS classifications for Boc-protected pyrazolyl-piperidines, this compound is classified as a multi-route irritant and acute toxicant[3].

Table 1: Hazard Classification & Mechanistic Causality

GHS Hazard CodeClassificationMechanistic Causality
H302 Acute Toxicity, Oral (Category 4)Lipophilic Boc group enhances gastrointestinal absorption; basic amines disrupt local cellular homeostasis[2].
H315 Skin Irritation (Category 2)Dermal contact leads to lipid bilayer disruption and a localized inflammatory response[4].
H319 Serious Eye Irritation (Category 2A)Direct contact with the corneal epithelium causes rapid protein denaturation and severe irritation[5].
H335 STOT SE 3 (Respiratory)Inhalation of fine powders irritates mucosal membranes via localized alkaline pH shifts[3].
Personal Protective Equipment (PPE) Matrix

To mitigate the risks outlined above, a strict PPE regimen is mandatory. The selection of PPE is driven by the compound's physical state (solid powder) and its permeation characteristics[4].

Table 2: Required PPE Specifications

PPE CategorySpecificationRationale
Eye Protection ANSI Z87.1 tight-fitting safety goggles or face shield.Prevents airborne particulate ingress and protects against accidental splashing during solvent dissolution[3].
Hand Protection 100% Nitrile gloves (minimum 4 mil thickness). Double-gloving is recommended.Nitrile provides an excellent barrier against lipophilic organic intermediates. Double-gloving ensures integrity if the outer layer is compromised[4].
Body Protection Flame-resistant (FR) or standard 100% cotton lab coat, fully buttoned.Prevents particulate accumulation on personal clothing and minimizes dermal exposure[4].
Respiratory N95/P100 particulate respirator or NIOSH/EN 149 approved half-mask.Mandatory if handling outside a fume hood to filter fine airborne dust generated during transfer operations[4].
Standard Operating Procedure (SOP): Handling & Weighing

This protocol is designed as a self-validating system. Do not proceed to the next step unless the validation criteria of the current step are met.

Step 1: Environmental Verification & Setup

  • Action: Conduct all operations inside a certified, externally exhausted chemical fume hood.

  • Causality: Fume hoods provide a physical barrier and directional airflow away from the operator, mitigating the inhalation risk of aerosolized particulates[4].

  • Validation Check: Verify the digital airflow monitor reads between 80–120 feet per minute (fpm). If digital monitors are absent, tape a small tissue strip to the bottom of the sash; it must pull steadily inward.

Step 2: Static Mitigation

  • Action: Discharge static from the analytical balance, weighing boats, and spatulas using an antistatic ionizer fan or a zero-stat piezoelectric gun.

  • Causality: Boc-protected heterocycles often accumulate severe static charge via triboelectric effects during transit. Untreated static causes the powder to violently repel from the spatula, creating an invisible, highly concentrated aerosol cloud that bypasses standard handling precautions.

  • Validation Check: Hover a micro-spatula over a test surface; if dust particles jump to the metal, re-apply the ionizer.

Step 3: Transfer and Weighing

  • Action: Using a grounded micro-spatula, transfer the tert-butyl 2-(1H-pyrazol-3-yl)piperidine-1-carboxylate into a pre-tared, sealable glass vial rather than an open weigh boat.

  • Causality: Sealing the vial immediately after weighing traps any residual airborne particulates, preventing respiratory exposure (H335) during transit from the balance to the reaction station[3].

  • Validation Check: Ensure the vial cap is threaded and securely tightened before removing it from the fume hood.

Step 4: Decontamination & Spill Verification

  • Action: Wipe down the balance, spatulas, and surrounding hood surface first with a solvent wipe (e.g., isopropanol or ethanol), followed by a secondary wipe using standard soap and water[5].

  • Causality: Alcohols solubilize the lipophilic Boc-protected compound, removing the chemical residue. The subsequent soap and water wipe removes the solvent film and any remaining polar degradants.

  • Validation Check: Visually inspect the balance pan and surrounding foil/bench paper under bright light for any crystalline reflections.

Emergency Protocols & Spill Response

In the event of an exposure or containment failure, immediate mechanistic intervention is required to minimize tissue damage[3][5].

  • Ocular Exposure: Immediately flush eyes at an eyewash station with tepid water for a minimum of 15 minutes. Hold eyelids open to ensure complete irrigation of the conjunctival sac. Seek immediate ophthalmological evaluation[5].

  • Dermal Exposure: Remove contaminated clothing immediately. Wash the affected area with copious amounts of soap and water for at least 15 minutes. Do not use organic solvents to wash skin, as this will increase the dermal penetration of the lipophilic compound[4][5].

  • Inhalation: Relocate the affected individual to fresh air. If breathing is labored, administer supplemental oxygen. If not breathing, initiate artificial respiration and contact emergency medical services immediately[3].

Waste Disposal Plan

tert-butyl 2-(1H-pyrazol-3-yl)piperidine-1-carboxylate must never be discharged into the municipal sewer system[3].

  • Solid Waste: Collect all contaminated consumables (gloves, weighing boats, wipes) in a designated, labeled solid hazardous waste container. Avoid sweeping up dry spills to prevent dust formation; use wet-wiping methods instead[3].

  • Liquid Waste: Solutions containing this compound must be segregated into non-halogenated or halogenated organic waste carboys, strictly depending on the reaction solvent used.

  • Final Disposal: Transfer all containers to an approved, licensed hazardous waste disposal facility for high-temperature incineration[4][5].

Operational Workflow Visualization

ChemicalWorkflow Start 1. Pre-Operation Assessment Review SDS & Verify Fume Hood Airflow PPE 2. Don PPE (Nitrile Gloves, Goggles, Lab Coat) Start->PPE Handle 3. Dispense Chemical (Use Anti-Static Tools) PPE->Handle Decision Spill or Exposure Occurred? Handle->Decision Emergency Emergency Protocol (15 Min Wash / Fresh Air) Decision->Emergency Yes Decon 4. Decontamination (Solvent Wipe -> Soap & Water) Decision->Decon No Emergency->Decon Dispose 5. Hazardous Waste Disposal (Incineration) Decon->Dispose

Workflow for the safe handling, emergency response, and disposal of Boc-protected compounds.

References
  • Molport. "tert-butyl 2-(1H-pyrazol-3-yl)piperidine-1-carboxylate (CAS: 1228670-87-8)." Molport Chemical Database.
  • National Institutes of Health (NIH). "tert-butyl 4-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]piperidine-1-carboxylate (CID 45480279)." PubChem.
  • Fisher Scientific. "SAFETY DATA SHEET: 3-(tert-Butyl)-1-methyl-1H-pyrazole-5-carboxylic acid." Fisher Scientific Safety Database.
  • Fisher Scientific. "15 - SAFETY DATA SHEET: tert-Butyl 1-piperazinecarboxylate." Fisher Scientific Safety Database.
  • Aaron Chemicals. "Safety Data Sheet: tert-Butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate." Aaron Chemicals Database.

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.